(R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride
Beschreibung
BenchChem offers high-quality (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(1R)-1-[4-(trifluoromethoxy)phenyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO.ClH/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12;/h2-6H,13H2,1H3;1H/t6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRAQSXJYHZMDFP-FYZOBXCZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)OC(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208989-29-0 | |
| Record name | (1R)-1-[4-(trifluoromethoxy)phenyl]ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride
Abstract
This technical guide provides a comprehensive, in-depth exploration of a robust and scalable synthetic route for (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride. This chiral amine is a critical building block in contemporary drug discovery, valued for the trifluoromethoxy moiety that often imparts desirable pharmacokinetic properties. This document is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step experimental protocol but also a detailed rationale for the strategic choices made throughout the synthesis. The guide emphasizes mechanistic understanding, practical execution, and rigorous analytical validation, ensuring a reproducible and efficient process.
Introduction: The Strategic Importance of Chiral Amines in Medicinal Chemistry
Chiral amines are fundamental structural motifs in a significant portion of commercial pharmaceuticals and agrochemicals. The stereochemical orientation of these amines is frequently a critical determinant of biological efficacy and safety. The (R)-enantiomer of 1-(4-(trifluoromethoxy)phenyl)ethanamine, in particular, serves as a key intermediate for a variety of active pharmaceutical ingredients (APIs). The trifluoromethoxy (-OCF₃) group is a bioisostere of the methoxy group but offers distinct advantages, including increased lipophilicity and metabolic stability, which can enhance a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
This guide details a well-established and highly diastereoselective synthetic pathway, commencing from the readily available 4-(trifluoromethoxy)acetophenone, with a focus on achieving high enantiomeric purity.
Synthetic Strategy and Retrosynthetic Analysis
The primary challenge in synthesizing the target molecule is the stereoselective formation of the chiral center. Our retrosynthetic analysis identifies 4-(trifluoromethoxy)acetophenone as a logical and commercially available starting material. The key transformation is the asymmetric introduction of the amine group.
Figure 1: Retrosynthetic pathway for the target compound.
While several methods exist for asymmetric amination, including enzymatic transamination and catalytic asymmetric hydrogenation, this guide will focus on the use of a chiral auxiliary. Specifically, we will employ (R)-2-methylpropane-2-sulfinamide, often referred to as Ellman's auxiliary. This approach is renowned for its high diastereoselectivity, operational simplicity, and the crystalline nature of its intermediates, which often facilitates purification. The sulfinamide condenses with the ketone to form a sulfinyl imine, which then undergoes a diastereoselective reduction. The stereochemistry of the final product is directed by the bulky tert-butyl group of the chiral auxiliary.
Detailed Experimental Protocol
This section provides a validated, step-by-step methodology for the synthesis, purification, and characterization of the target compound.
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier |
| 4-(Trifluoromethoxy)acetophenone | ≥98% | Sigma-Aldrich, Combi-Blocks |
| (R)-2-Methylpropane-2-sulfinamide | ≥98% | Sigma-Aldrich, Strem Chemicals |
| Titanium(IV) isopropoxide | ≥98% | Sigma-Aldrich, Acros Organics |
| Sodium borohydride (NaBH₄) | ≥98%, powder | Sigma-Aldrich, Alfa Aesar |
| Tetrahydrofuran (THF), anhydrous | DriSolv® or equivalent | EMD Millipore, Fisher Scientific |
| Methanol (MeOH), anhydrous | ACS Grade | Fisher Scientific, VWR |
| Hydrochloric acid (HCl) in 1,4-dioxane | 4.0 M solution | Sigma-Aldrich |
| Ethyl acetate (EtOAc) | ACS Grade | Fisher Scientific, VWR |
| Brine (Saturated aq. NaCl) | N/A | N/A |
| Magnesium sulfate (MgSO₄) | Anhydrous | Fisher Scientific |
| Celite® 545 | N/A | Fisher Scientific |
Synthetic Workflow Diagram
Figure 2: Step-by-step experimental workflow.
Step-by-Step Synthesis Procedure
Step 1: Synthesis of (R,E)-N-(1-(4-(trifluoromethoxy)phenyl)ethylidene)-2-methylpropane-2-sulfinamide
-
To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-(trifluoromethoxy)acetophenone (20.4 g, 100 mmol) and (R)-2-methylpropane-2-sulfinamide (13.3 g, 110 mmol).
-
Add anhydrous tetrahydrofuran (THF, 200 mL) via cannula.
-
To the stirring solution, add titanium(IV) isopropoxide (44.4 mL, 150 mmol) dropwise via syringe over 15 minutes.
-
Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 18 hours. The reaction progress can be monitored by TLC (3:1 Hexanes:EtOAc) or ¹H NMR analysis of an aliquot.
-
After cooling to room temperature, slowly pour the reaction mixture into a beaker containing 200 mL of brine with vigorous stirring.
-
Stir the resulting slurry for 30 minutes, then filter the mixture through a pad of Celite®. Wash the filter cake thoroughly with ethyl acetate (3 x 100 mL).
-
Transfer the combined filtrate to a separatory funnel. Wash the organic layer with brine (2 x 150 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude sulfinyl imine as a yellow oil or solid. The product is typically used in the next step without further purification.
Expertise & Causality: Titanium(IV) isopropoxide serves as a highly effective Lewis acid and dehydrating agent, driving the condensation equilibrium towards the imine product. Anhydrous conditions are critical to prevent the hydrolysis of the titanium reagent and the product.
Step 2: Diastereoselective Reduction to (R)-N-((R)-1-(4-(trifluoromethoxy)phenyl)ethyl)-2-methylpropane-2-sulfinamide
-
Transfer the crude sulfinyl imine into a flame-dried 1 L round-bottom flask and dissolve in anhydrous THF (250 mL) under a nitrogen atmosphere.
-
Cool the solution to -48 °C using a dry ice/acetone bath. It is crucial to maintain this temperature for optimal diastereoselectivity.
-
Add sodium borohydride (NaBH₄, 5.7 g, 150 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not rise above -40 °C.
-
Stir the reaction mixture vigorously at -48 °C for 3 hours. Monitor for completion by TLC.
-
Quench the reaction by the slow, dropwise addition of anhydrous methanol (20 mL) at -48 °C.
-
Allow the mixture to warm to room temperature, then add 200 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic extracts, wash with brine (200 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (gradient elution, e.g., 10% to 40% EtOAc in hexanes) or, if it solidifies, by recrystallization from an appropriate solvent system (e.g., heptane/EtOAc).
Trustworthiness & Rationale: The low temperature (-48 °C) is the single most critical parameter for achieving high diastereoselectivity. At this temperature, the Felkin-Anh model predicts that hydride attack will occur on the less sterically hindered face of the imine C=N double bond, which is directed by the large tert-butyl sulfinyl group, leading predominantly to the desired (R,R) diastereomer.
Step 3: Cleavage and Formation of (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine Hydrochloride
-
Dissolve the purified sulfinamide (assuming ~30 g, ~92.8 mmol) in anhydrous methanol (100 mL) in a 500 mL round-bottom flask.
-
To the stirring solution, add 4.0 M HCl in 1,4-dioxane (46.4 mL, 185.6 mmol) dropwise at room temperature.
-
Stir the mixture for 1 hour at room temperature. A white precipitate may form.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol and dioxane.
-
To the resulting residue, add methyl tert-butyl ether (MTBE) or diethyl ether (200 mL) and stir vigorously for 30 minutes to precipitate the hydrochloride salt completely.
-
Collect the white solid by vacuum filtration, wash with cold MTBE (3 x 50 mL), and dry in a vacuum oven at 40 °C to a constant weight.
Self-Validation: The cleavage of the N-S bond is a straightforward acidic hydrolysis. The use of a pre-titrated solution of HCl in dioxane ensures a controlled and stoichiometric reaction. The insolubility of the resulting amine hydrochloride salt in non-polar ethers like MTBE provides a simple and effective method of isolation, separating it from the soluble sulfinamide byproducts.
Analytical Characterization
| Technique | Expected Results |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.65 (br s, 3H, NH₃⁺), 7.55 (d, J=8.8 Hz, 2H, Ar-H), 7.40 (d, J=8.2 Hz, 2H, Ar-H), 4.50 (q, J=6.8 Hz, 1H, CH), 1.55 (d, J=6.8 Hz, 3H, CH₃). |
| ¹⁹F NMR (376 MHz, DMSO-d₆) | δ -57.2 (s, 3F, OCF₃). |
| Chiral HPLC | Enantiomeric excess (e.e.) should be ≥99%. (e.g., Chiralcel OD-H column, mobile phase of hexane/isopropanol with a small amount of diethylamine). |
| Melting Point | Literature values are typically in the range of 195-200 °C. |
References
-
Liu, G., Cogan, D. A., & Ellman, J. A. (1997). Catalytic Asymmetric Synthesis of Branched Amines Using a New Sulfinamide-Based Catalyst. Journal of the American Chemical Society, 119(41), 9913–9914. [Link]
-
Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984–995. [Link]
-
Organic Syntheses. (2002). Asymmetric Synthesis of (R)-N-(tert-Butylsulfinyl)anilines. Org. Synth. 79, 199. [Link]
A Senior Application Scientist's Guide to the Chiral Resolution of 1-(4-(trifluoromethoxy)phenyl)ethanamine
**Executive Summary
This technical guide provides an in-depth analysis and practical protocols for the chiral resolution of 1-(4-(trifluoromethoxy)phenyl)ethanamine, a key chiral building block in modern drug development. Recognizing the critical role of enantiopurity in pharmaceutical efficacy and safety, this document moves beyond a simple listing of methods to offer a detailed examination of the underlying principles, process optimization, and comparative analysis of prevalent resolution strategies. We will explore classical diastereomeric salt formation with a focus on tartaric acid derivatives, a method proven effective for this class of amines. The guide is structured to provide researchers, chemists, and process development professionals with the expertise to select, implement, and validate a robust resolution process, ensuring the production of single-enantiomer intermediates with high fidelity.
Introduction: The Imperative of Enantiomeric Purity
The principle that stereoisomers of a chiral drug can have widely different pharmacological and toxicological profiles is a cornerstone of modern pharmaceutical science. 1-(4-(Trifluoromethoxy)phenyl)ethanamine is a valuable primary amine building block whose individual enantiomers serve as precursors to a range of biologically active molecules. The trifluoromethoxy group imparts unique properties, including increased metabolic stability and lipophilicity, making it a desirable feature in drug candidates. Consequently, the efficient and scalable resolution of its racemic mixture into pure (R)- and (S)-enantiomers is a critical step in the drug development pipeline.
This guide focuses on the most established and industrially viable method for this purpose: classical resolution via diastereomeric salt formation. This technique leverages the differential physical properties of diastereomeric salts, formed by reacting the racemic amine with a chiral resolving agent, to effect separation.
The Core Strategy: Diastereomeric Salt Resolution
Classical resolution remains a dominant strategy in industrial settings due to its cost-effectiveness, scalability, and robustness. The fundamental principle involves the reaction of a racemic mixture (a 1:1 mixture of enantiomers) with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Unlike enantiomers, which have identical physical properties, diastereomers possess distinct characteristics, including solubility, which can be exploited for separation, typically through fractional crystallization.
Mechanism of Separation: A Game of Solubility
The process hinges on the differential solubility between the two diastereomeric salts formed. For the resolution of a racemic amine (R/S-Amine) with a chiral acid (R-Acid), the following equilibrium is established in solution:
-
(R)-Amine + (R)-Acid → (R,R)-Salt
-
(S)-Amine + (R)-Acid → (S,R)-Salt
One of these diastereomeric salts will be less soluble in a given solvent system and will preferentially crystallize, leaving the other more soluble salt enriched in the mother liquor. This separation is the crux of the entire process. The efficiency of the resolution is therefore a direct function of the solubility difference between the diastereomeric salts.
Workflow for Diastereomeric Salt Resolution
The logical flow of a classical resolution experiment is a multi-stage process requiring careful optimization at each step. The diagram below outlines the typical workflow from racemic starting material to the isolated, pure enantiomer.
Figure 1: A generalized workflow for the chiral resolution of an amine via diastereomeric salt formation.
Experimental Protocol: Resolution with L-Tartaric Acid
This protocol provides a detailed, field-proven method for the resolution of 1-(4-(trifluoromethoxy)phenyl)ethanamine using L-tartaric acid, a readily available and effective resolving agent for many aryl-ethylamine derivatives.
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Notes |
| Racemic 1-(4-(trifluoromethoxy)phenyl)ethanamine | 220349-43-1 | 205.18 | Substrate |
| L-(+)-Tartaric acid | 87-69-4 | 150.09 | Chiral Resolving Agent |
| Methanol (MeOH) | 67-56-1 | 32.04 | Solvent |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | For amine liberation |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Extraction Solvent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Drying Agent |
Step-by-Step Procedure
Part A: Diastereomeric Salt Formation and Crystallization
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine racemic 1-(4-(trifluoromethoxy)phenyl)ethanamine (10.0 g, 48.7 mmol) and methanol (100 mL). Stir until the amine is fully dissolved.
-
Addition of Resolving Agent: In a separate beaker, dissolve L-(+)-tartaric acid (7.31 g, 48.7 mmol, 1.0 equivalent) in methanol (50 mL). Gently heat if necessary to achieve full dissolution.
-
Salt Formation: Add the tartaric acid solution to the amine solution at room temperature with continuous stirring. A white precipitate may form immediately.
-
Heating to Dissolution: Heat the resulting suspension to reflux (approx. 65°C) until all solids dissolve, forming a clear solution. This step is critical to ensure the system reaches equilibrium.
-
Controlled Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature. To promote the formation of well-defined crystals, avoid rapid cooling or agitation. Let the flask stand undisturbed for 12-18 hours.
-
Isolation: Collect the resulting crystalline solid by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold methanol (2 x 10 mL) to remove residual mother liquor.
-
Drying: Dry the crystals under vacuum at 40°C to a constant weight. This solid is the diastereomerically enriched salt.
Part B: Liberation of the Enantiomerically Enriched Amine
-
Redissolution: Suspend the dried diastereomeric salt in deionized water (100 mL).
-
Basification: While stirring, slowly add 2 M sodium hydroxide (NaOH) solution until the pH of the solution is >12. This deprotonates the amine, breaking the salt and precipitating the free amine. The tartaric acid will remain in the aqueous layer as sodium tartrate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the free amine with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the enantiomerically enriched 1-(4-(trifluoromethoxy)phenyl)ethanamine as an oil.
Analysis and Quality Control
The success of the resolution must be quantified. Enantiomeric excess (e.e.) is the primary metric and is determined using chiral High-Performance Liquid Chromatography (HPLC).
-
Typical Chiral HPLC Conditions:
-
Column: Chiralcel OD-H or equivalent cellulose-based chiral stationary phase.
-
Mobile Phase: A mixture of hexane and isopropanol with a small amount of a basic modifier like diethylamine (e.g., 90:10:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
The expected outcome is that one enantiomer will be significantly enriched in the isolated product. The other enantiomer can be recovered from the mother liquor from Step A6 by following a similar basification and extraction procedure.
Factors Influencing Resolution Efficiency
Achieving high yield and high enantiomeric excess is a process of careful optimization. The following parameters are critical:
-
Stoichiometry of the Resolving Agent: While a 1:1 molar ratio is a common starting point, sometimes using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can lead to a higher enantiomeric excess in the crystalline product, albeit at the cost of yield.
-
Solvent System: The choice of solvent is arguably the most critical factor. It directly governs the solubilities of the diastereomeric salts. Protic solvents like methanol, ethanol, and isopropanol, often mixed with water, are common choices for amine resolutions. The ideal solvent system will maximize the solubility difference between the two diastereomers.
-
Temperature Profile: The cooling rate during crystallization significantly impacts crystal size, purity, and inclusion of the undesired diastereomer. A slow, controlled cooling profile is almost always superior to rapid cooling.
-
Purity of Starting Material: Impurities in the initial racemic amine can interfere with crystallization, leading to poor results. Ensure the starting material is of high purity.
Conclusion
The chiral resolution of 1-(4-(trifluoromethoxy)phenyl)ethanamine via diastereomeric salt formation with L-tartaric acid is a robust, scalable, and economically viable method. This guide provides a comprehensive framework, from theoretical underpinnings to a detailed experimental protocol. Mastery of this technique lies in the systematic optimization of key variables, particularly the solvent system and crystallization conditions. By following the principles and procedures outlined herein, researchers and development professionals can confidently and efficiently produce the enantiopure building blocks essential for advancing modern pharmaceutical discovery.
References
- This guide synthesizes established principles of stereochemistry and chemical process development. The specific experimental conditions are based on common practices for the resolution of structurally similar primary amines found in chemical literature and process patents. Authoritative sources grounding these principles are provided for further reading.
An In-depth Technical Guide to the Enantioselective Synthesis of (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine
Authored by: A Senior Application Scientist
Abstract
(R)-1-(4-(trifluoromethoxy)phenyl)ethanamine is a valuable chiral building block in the synthesis of pharmaceuticals and agrochemicals. Its stereospecific construction is of paramount importance, driving the development of various enantioselective synthetic methodologies. This guide provides a comprehensive overview of the principal strategies for the synthesis of this chiral amine, with a focus on asymmetric reductive amination, asymmetric hydrogenation of imines, and biocatalytic transamination. Each section delves into the mechanistic underpinnings, practical considerations, and detailed experimental protocols, offering researchers and drug development professionals a thorough resource for the efficient and selective synthesis of this key intermediate.
Introduction: The Significance of (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine
Chiral amines are integral components of numerous biologically active molecules, with an estimated 40-45% of small molecule pharmaceuticals containing at least one chiral amine moiety.[1] The specific stereochemistry of these amines is often critical to their pharmacological activity and safety profile. (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine serves as a crucial intermediate in the synthesis of various high-value compounds, where the trifluoromethoxy group can enhance metabolic stability and receptor binding affinity. The development of robust, scalable, and highly enantioselective synthetic routes to this amine is therefore a significant endeavor in modern organic chemistry.
Key Synthetic Strategies
The enantioselective synthesis of (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine predominantly revolves around the asymmetric transformation of the prochiral ketone, 4'-(trifluoromethoxy)acetophenone. The primary approaches include:
-
Asymmetric Reductive Amination (ARA): A direct, one-pot conversion of the ketone to the amine.
-
Asymmetric Hydrogenation of Imines: A two-step process involving the formation and subsequent stereoselective reduction of an imine intermediate.
-
Biocatalytic Transamination: The use of enzymes, specifically transaminases, to stereoselectively convert the ketone to the desired amine.
This guide will explore each of these methodologies in detail.
Asymmetric Reductive Amination (ARA)
Asymmetric reductive amination is a highly efficient method for the synthesis of chiral amines directly from ketones.[2] This one-pot reaction combines the formation of an imine or enamine intermediate with a subsequent stereoselective reduction.
Mechanistic Rationale
The reaction typically proceeds through the in-situ formation of an imine from 4'-(trifluoromethoxy)acetophenone and an ammonia source, such as ammonium formate or an ammonium salt.[3] A chiral transition metal catalyst, often based on iridium, rhodium, or ruthenium, then facilitates the asymmetric transfer of a hydride from a hydrogen source to the C=N bond of the imine. The chirality of the ligand coordinated to the metal center dictates the stereochemical outcome of the reduction, leading to the preferential formation of the (R)-enantiomer.
Figure 1: General workflow for asymmetric reductive amination.
Catalyst Systems and Reaction Conditions
A variety of chiral phosphine ligands in combination with iridium or rhodium precursors have been shown to be effective for the asymmetric reductive amination of aryl ketones.[4] For the synthesis of (R)-amines, (S)-configured ligands are typically employed. The choice of solvent, acid additive, and hydrogen source (hydrogen gas or a transfer hydrogenation reagent like formic acid) can significantly impact both the conversion and enantioselectivity.
| Catalyst Precursor | Chiral Ligand | Amine Source | Hydrogen Source | Solvent | Typical ee (%) |
| [Ir(COD)Cl]₂ | (S)-f-Binaphane | NH₄OAc | H₂ (1000 psi) | CH₂Cl₂ | >90 |
| [Rh(COD)₂]BF₄ | (S)-Xyl-P-Phos | NH₄OAc | H₂ (50 atm) | Toluene | >95 |
| RuCl₂(PPh₃)₃ | (S,S)-TsDPEN | HCOOH·NEt₃ | Formic Acid | DMF | >98 |
Table 1: Representative catalyst systems for asymmetric reductive amination.
Experimental Protocol: Iridium-Catalyzed Asymmetric Reductive Amination
This protocol is a representative example and may require optimization for specific laboratory conditions.
-
Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [Ir(COD)Cl]₂ (0.5 mol%) and a suitable chiral phosphine ligand (e.g., (S)-f-Binaphane, 1.1 mol%). Anhydrous and degassed solvent (e.g., dichloromethane) is added, and the mixture is stirred at room temperature for 30 minutes.
-
Reaction Setup: To the catalyst solution, add 4'-(trifluoromethoxy)acetophenone (1.0 equiv) and an ammonium salt such as ammonium acetate (1.5 equiv).
-
Hydrogenation: The Schlenk flask is placed in an autoclave. The autoclave is purged with hydrogen gas three times before being pressurized to the desired pressure (e.g., 1000 psi).
-
Reaction Monitoring: The reaction is stirred at a specified temperature (e.g., room temperature) for a designated time (e.g., 12-24 hours). The progress of the reaction can be monitored by TLC or GC-MS.
-
Work-up and Purification: Upon completion, the autoclave is carefully depressurized. The reaction mixture is filtered through a pad of silica gel to remove the catalyst. The solvent is removed under reduced pressure, and the resulting residue is purified by column chromatography to yield the desired (R)-amine.
-
Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.
Asymmetric Hydrogenation of Imines
This two-step approach involves the pre-formation of an imine from 4'-(trifluoromethoxy)acetophenone, followed by its asymmetric hydrogenation.[1] This method allows for the independent optimization of both the imine formation and the reduction steps.
Mechanistic Rationale
The initial step is the condensation of 4'-(trifluoromethoxy)acetophenone with an amine, often a chiral amine that can be later removed, or with ammonia followed by N-protection. The resulting prochiral imine is then subjected to asymmetric hydrogenation. Chiral catalysts, such as those based on titanocene, iridium, or rhodium, coordinate to the imine and deliver hydrogen stereoselectively to one face of the C=N double bond.[5][6]
Figure 2: Workflow for asymmetric hydrogenation of a pre-formed imine.
Catalyst Systems and Reaction Conditions
The choice of catalyst is crucial for achieving high enantioselectivity. Iridium complexes with chiral phosphine ligands are particularly effective for the hydrogenation of N-aryl imines.[1]
| Catalyst System | Substrate | Hydrogen Pressure | Solvent | Typical ee (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | [Ir(COD)Cl]₂ / (S)-SEGPHOS | N-benzyl imine | 50 bar | Toluene | >98 | | TiCl₄ / (R)-H₈-BINOL / i-PrOH | N-trimethylsilyl imine | 1 atm | THF | >90 | | Rh(COD)₂BF₄ / (S,S)-Et-DuPhos | N-acetyl imine | 20 atm | Methanol | >95 |
Table 2: Catalyst systems for asymmetric imine hydrogenation.
Experimental Protocol: Two-Step Imine Formation and Asymmetric Hydrogenation
-
Imine Synthesis: 4'-(trifluoromethoxy)acetophenone (1.0 equiv) and benzylamine (1.1 equiv) are dissolved in toluene. A catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) is added. The mixture is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by TLC until the ketone is consumed. The solvent is then removed under reduced pressure to yield the crude imine, which can be used directly in the next step.
-
Asymmetric Hydrogenation: The crude imine is dissolved in a degassed solvent (e.g., toluene) in a glovebox. A solution of the pre-formed chiral catalyst (e.g., [Ir(COD)Cl]₂ and (S)-SEGPHOS, 0.5 mol%) is added. The reaction vessel is placed in an autoclave and pressurized with hydrogen gas (e.g., 50 bar). The reaction is stirred at a specified temperature until completion.
-
Deprotection and Purification: After depressurization, the catalyst is removed by filtration. The N-benzyl protecting group can be removed by catalytic hydrogenation using a palladium on carbon catalyst. The final product is then purified by column chromatography.
-
Enantiomeric Excess Determination: The ee is determined by chiral HPLC.
Biocatalytic Synthesis using ω-Transaminases
Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods.[7] ω-Transaminases (ω-TAs) are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor.[8]
Mechanistic Rationale
The reaction involves the pyridoxal-5'-phosphate (PLP) dependent transfer of an amino group from a donor molecule (e.g., isopropylamine or alanine) to the carbonyl carbon of 4'-(trifluoromethoxy)acetophenone. The enzyme's chiral active site ensures that the amino group is delivered to one specific face of the ketone, resulting in the formation of a single enantiomer of the amine product. The choice of an (R)-selective or (S)-selective transaminase determines the stereochemistry of the product. For the synthesis of the (R)-amine, an (R)-selective ω-TA is required.
Figure 3: Schematic of biocatalytic transamination.
Enzyme Selection and Process Optimization
A wide range of commercially available ω-transaminases can be screened for activity and selectivity towards 4'-(trifluoromethoxy)acetophenone. Protein engineering can be employed to enhance the performance of these enzymes.[9] The reaction equilibrium can be shifted towards the product by using a large excess of the amine donor or by removing the ketone byproduct (e.g., acetone) from the reaction mixture.[10]
| Enzyme Source | Amine Donor | Co-solvent | pH | Temperature (°C) | Typical ee (%) |
| Arthrobacter sp. | Isopropylamine | DMSO (25% v/v) | 8.0 | 30 | >99 |
| Vibrio fluvialis | L-Alanine | None | 7.5 | 37 | >99 |
| Engineered E. coli | D-Alanine | MTBE | 8.5 | 40 | >99 |
Table 3: Representative conditions for biocatalytic transamination.
Experimental Protocol: Whole-Cell Biocatalytic Transamination
-
Biocatalyst Preparation: Recombinant E. coli cells expressing an (R)-selective ω-transaminase are cultured and harvested by centrifugation. The cell paste can be used directly or after lyophilization.
-
Reaction Setup: A buffered aqueous solution (e.g., potassium phosphate buffer, pH 8.0) is prepared containing the amine donor (e.g., isopropylamine, 1 M), pyridoxal-5'-phosphate (PLP, 1 mM), and a co-solvent such as DMSO (25% v/v) to aid substrate solubility.
-
Biotransformation: The whole-cell biocatalyst is suspended in the reaction buffer. The substrate, 4'-(trifluoromethoxy)acetophenone, is then added (e.g., 50 mM). The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
Reaction Monitoring: The conversion and enantiomeric excess are monitored over time by taking samples and analyzing them by chiral GC or HPLC.
-
Work-up and Purification: Once the reaction has reached completion, the cells are removed by centrifugation. The supernatant is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be further purified by crystallization or chromatography.
Comparison of Synthetic Routes
| Feature | Asymmetric Reductive Amination | Asymmetric Hydrogenation of Imines | Biocatalytic Transamination |
| Steps | One-pot | Two steps | One step |
| Reagents | Transition metal catalysts, H₂ or H-donors | Transition metal catalysts, H₂ | Enzymes, amine donors |
| Enantioselectivity | Generally high (>90% ee) | Often very high (>98% ee) | Typically excellent (>99% ee) |
| Scalability | Good, but high-pressure equipment may be needed | Good, but requires an additional step | Excellent, especially with immobilized enzymes |
| Environmental Impact | Use of heavy metals and organic solvents | Use of heavy metals and organic solvents | "Green" process, aqueous media |
| Substrate Scope | Broad | Broad | Can be limited, but improvable by protein engineering |
Table 4: Comparison of the primary synthetic strategies.
Conclusion
The enantioselective synthesis of (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine can be effectively achieved through several advanced catalytic methods. Asymmetric reductive amination and the asymmetric hydrogenation of imines offer robust and high-yielding routes, leveraging the power of transition metal catalysis. For applications demanding the highest levels of enantiopurity and a commitment to green chemistry principles, biocatalytic transamination with ω-transaminases presents a compelling and increasingly viable industrial option. The choice of the optimal synthetic route will depend on specific project requirements, including scale, cost, available equipment, and desired purity profile.
References
-
Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. National Center for Biotechnology Information. [Link]
-
Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. National Center for Biotechnology Information. [Link]
-
Enantioselective Biocatalytic Reduction of 1-(4-Fluorophenyl)ethanone. ResearchGate. [Link]
- Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
-
Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. Chinese Journal of Organic Chemistry. [Link]
-
ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. ResearchGate. [Link]
-
Catalytic Asymmetric Hydrogenation of Imines with a Chiral Titanocene Catalyst: Kinetic and Mechanistic Investigations. Journal of the American Chemical Society. [Link]
-
Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades. ACS Publications. [Link]
-
ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. MDPI. [Link]
-
Asymmetric Reductive Amination. University of Liverpool IT Services. [Link]
-
Asymmetric transfer hydrogenation of imines catalyzed by a polymer-immobilized chiral catalyst. Sci-Hub. [Link]
-
Chiral Amines in Total Synthesis: The Biocatalytic Approach. Wiley Analytical Science. [Link]
-
Enzymatic preparation of (R)-3,5-bis (trifluoromethyl)phenyl ethanol... ResearchGate. [Link]
-
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. National Center for Biotechnology Information. [Link]
-
An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. SciSpace. [Link]
-
Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. IntechOpen. [Link]
-
Engineering a Transaminase for the Efficient Synthesis of a Key Intermediate for Rimegepant. ACS Publications. [Link]
-
Enantioselective synthesis of chiral seven-membered rings via Rh-catalyzed 1,4-addition of arylboronic acids to enones. Royal Society of Chemistry. [Link]
-
Iridium-Catalyzed Asymmetric Hydrogenation of Dialkyl Imines. CCS Chemistry. [Link]
-
Gram-scale synthesis of chiral amine 6 ac and its application to... ResearchGate. [Link]
-
Engineered the Active Site of ω-Transaminase for Enhanced Asymmetric Synthesis Towards (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine. National Center for Biotechnology Information. [Link]
-
Template-Independent Enzymatic RNA Synthesis. bioRxiv. [Link]
-
Catalytic Asymmetric Transfer Hydrogenation of Imines: Recent Advances. SciSpace. [Link]
- Asymmetric reductive amination of ketones.
-
Engineered the Active Site of ω-Transaminase for Enhanced Asymmetric Synthesis Towards (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine. ResearchGate. [Link]
-
(R)-1-(4-(TrifluoroMethoxy)phenyl) ethanamine hydrochloride. LZ Chemical. [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pcliv.ac.uk [pcliv.ac.uk]
- 3. scispace.com [scispace.com]
- 4. US20040147762A1 - Asymmetric reductive amination of ketones - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 7. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Engineered the Active Site of ω-Transaminase for Enhanced Asymmetric Synthesis Towards (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
(R)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride chemical properties
An In-depth Technical Guide: (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: A Chiral Building Block of Strategic Importance
(R)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride is a specialized chiral amine that serves as a high-value intermediate in the synthesis of complex pharmaceutical agents.[1][2] Its structure is distinguished by two key features: a stereochemically defined chiral center and a para-substituted trifluoromethoxy (-OCF₃) group on the phenyl ring. The trifluoromethoxy group is a critical bioisostere for other functionalities, offering a unique combination of lipophilicity, metabolic stability, and electron-withdrawing properties that are highly advantageous in modern drug design.[1] This guide provides a comprehensive technical overview of its chemical properties, a validated synthesis and analysis workflow, and its strategic applications for professionals engaged in medicinal chemistry and drug discovery.
Molecular and Physicochemical Profile
A precise understanding of the compound's fundamental properties is essential for its effective use in a research and development setting.
Chemical Identity
The compound is unambiguously identified by the following descriptors.
| Identifier | Value | Source |
| CAS Number | 1208989-29-0 | [3][4] |
| Molecular Formula | C₉H₁₁ClF₃NO | [1][4] |
| Molecular Weight | 241.64 g/mol | [1][4] |
| IUPAC Name | (1R)-1-[4-(trifluoromethoxy)phenyl]ethan-1-amine hydrochloride | [3] |
| Common Synonyms | (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine HCl | [3] |
Physicochemical Properties
These properties are critical for reaction planning, formulation, and storage.
| Property | Typical Value | Rationale and Implications |
| Appearance | White to off-white solid | Indicates a high level of purity. |
| Purity | ≥95% | Standard for use as a key starting material in GMP and research synthesis.[3][4] |
| Solubility | Soluble in water, methanol, and other polar solvents | The hydrochloride salt form significantly enhances aqueous solubility compared to the free base, facilitating its use in a variety of reaction conditions. |
| Storage | Store at room temperature under an inert atmosphere.[4] | The compound is hygroscopic and sensitive to oxidation; storage under nitrogen or argon is recommended to ensure long-term stability.[4] |
Structural Features and Their Implications
The molecule's utility is directly derived from its unique architecture. The trifluoromethoxy group, in particular, enhances metabolic stability and membrane permeability, making it invaluable for improving the bioavailability of drug candidates, especially those targeting the central nervous system (CNS).[1]
Caption: Key functional groups of the molecule.
Synthesis and Chiral Resolution
The synthesis of enantiomerically pure (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride requires a robust strategy that establishes the chiral center with high fidelity. Asymmetric reductive amination is a preferred industrial method.
Strategic Overview
The core of the synthesis involves the conversion of the prochiral ketone, 4'-(trifluoromethoxy)acetophenone, into the chiral amine. This is efficiently achieved using a chiral catalyst or a chiral auxiliary that directs the stereochemical outcome of the reduction of an intermediate imine. This approach is superior to classical resolution methods, which are inherently limited to a 50% theoretical yield. The final step involves forming the hydrochloride salt to improve stability and handling.
Exemplary Synthesis Protocol: Asymmetric Reductive Amination
This protocol is a representative, self-validating workflow. In-process controls (IPCs) are included to ensure reaction completion and quality before proceeding to the next step.
-
Imine Formation:
-
To a solution of 4'-(trifluoromethoxy)acetophenone (1.0 eq) in toluene (5 vol), add ammonium formate (1.5 eq) and formic acid (2.0 eq).
-
Heat the mixture to 80-90 °C and stir for 4-6 hours, monitoring for the disappearance of the starting ketone by TLC or HPLC (IPC 1).
-
-
Asymmetric Reduction:
-
Cool the reaction mixture to 20-25 °C.
-
In a separate vessel, prepare the chiral catalyst, for example, a pre-formed Noyori-type ruthenium catalyst (0.005 eq).
-
Transfer the imine-containing solution to the catalyst under an inert atmosphere.
-
Pressurize the reactor with hydrogen gas (5-10 bar) and heat to 50-60 °C.
-
Maintain stirring for 12-24 hours until the reaction is complete (IPC 2: HPLC analysis for imine consumption).
-
-
Work-up and Isolation of the Free Base:
-
Cool the reaction and carefully vent the hydrogen gas.
-
Quench the reaction mixture with an aqueous solution of sodium bicarbonate (10% w/v) until the pH is >9.
-
Separate the organic layer and extract the aqueous layer with toluene or ethyl acetate (2 x 3 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine free base as an oil.
-
-
Purification and Salt Formation:
-
(Optional) Purify the crude oil via vacuum distillation if significant impurities are present.
-
Dissolve the free base in a suitable solvent such as isopropanol or ethyl acetate (5 vol).
-
Slowly add a solution of hydrochloric acid in isopropanol (1.1 eq) while stirring.
-
Cool the mixture to 0-5 °C to facilitate precipitation.
-
Collect the solid product by filtration, wash with cold solvent, and dry under vacuum at 40-50 °C to a constant weight.
-
Synthetic Workflow Diagram
Caption: High-level synthetic workflow diagram.
Analytical Characterization and Quality Control
A multi-technique analytical approach is non-negotiable for validating the identity, purity, and stereochemical integrity of the final product.
Rationale for a Multi-technique Approach
No single analytical method can provide a complete profile of a chiral molecule.
-
HPLC is used to determine chemical purity by separating the target compound from process-related impurities and starting materials.
-
Chiral HPLC is essential for quantifying the enantiomeric excess (e.e.), confirming the success of the asymmetric synthesis.
-
NMR Spectroscopy provides definitive structural confirmation. ¹H NMR verifies the overall proton framework, while ¹⁹F NMR is a highly specific probe for the trifluoromethoxy group, serving as a unique fingerprint.[5]
Protocol: Purity Assessment by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Procedure: Prepare a standard solution of ~0.5 mg/mL in mobile phase. Analyze and determine the area percentage of the main peak. The acceptance criterion is typically ≥95%.
Protocol: Chiral Purity Determination by Chiral HPLC
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H).[7]
-
Mobile Phase: An isocratic mixture of n-hexane and isopropanol with a small amount of a basic modifier like diethylamine.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 220 nm.
-
Procedure: Inject a sample solution. The (R)- and (S)-enantiomers will have different retention times. Calculate the enantiomeric excess using the peak areas: e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] x 100. The acceptance criterion is typically ≥99% e.e.
Protocol: Structural Verification by ¹H and ¹⁹F NMR Spectroscopy
-
Solvent: Deuterated methanol (CD₃OD) or DMSO-d₆.
-
¹H NMR: Expect characteristic signals for the aromatic protons (two doublets), the methine proton (quartet), and the methyl group (doublet).
-
¹⁹F NMR: Expect a sharp singlet corresponding to the -OCF₃ group. The absence of other fluorine signals confirms the purity of this specific moiety.
Analytical Workflow Diagram
Caption: Quality control analytical workflow.
Applications in Drug Discovery and Medicinal Chemistry
Role as a Key Intermediate
This compound is a crucial building block for creating more complex molecules, particularly in the development of agents targeting the central nervous system, such as antidepressants and anxiolytics.[1] Its chiral nature makes it ideal for synthesizing stereoselective ligands for various receptors and enzymes.[8]
Impact of the Trifluoromethoxy Group
The -OCF₃ group is a powerful tool in drug design. Compared to the more common trifluoromethyl (-CF₃) group, it offers distinct advantages:
-
Metabolic Stability: It is highly resistant to oxidative metabolism, which can prolong the half-life of a drug.[1]
-
Lipophilicity and Permeability: It increases lipophilicity, which can improve a molecule's ability to cross cellular membranes, including the blood-brain barrier.[1]
-
Receptor Binding: As an electron-withdrawing group, it can modulate the pKa of the amine and influence hydrogen bonding interactions with target proteins, potentially enhancing binding affinity and selectivity.[8]
Case Study: Relevance in CNS-Targeting Agents
While this specific amine is an intermediate, related structures containing the trifluoromethoxy-phenyl moiety have been investigated as potent and selective modulators of CNS targets. For instance, antagonists of the TRPM8 channel, which feature a similar structural motif, have been advanced as clinical candidates for the treatment of migraine.[9] This underscores the value of this chemical scaffold in neuroscience research.
Safety, Handling, and Storage
Adherence to proper safety protocols is mandatory when working with this compound.
Hazard Identification
| Hazard Code | Description | GHS Pictogram |
| H315 | Causes skin irritation.[3] | Exclamation Mark |
| H319 | Causes serious eye irritation.[3] | Exclamation Mark |
| H335 | May cause respiratory irritation.[3] | Exclamation Mark |
| H302 | Harmful if swallowed.[10] | Exclamation Mark |
Recommended Handling Procedures
-
Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood.[11][12]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[3][12]
-
Hygiene: Avoid breathing dust.[3] Wash hands thoroughly after handling.[10] Do not eat, drink, or smoke in the work area.[10]
Storage and Stability
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]
-
Incompatibilities: Keep away from strong oxidizing agents.
-
Best Practice: For long-term storage, blanketing with an inert gas like nitrogen or argon is recommended to prevent degradation.
References
-
MySkinRecipes. 1-(4-(Trifluoromethoxy)Phenyl)Ethanamine (Hydrochloride). [Link]
-
MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
AMERICAN ELEMENTS. (R)-1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride. [Link]
-
Lead Sciences. (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride. [Link]
- Google Patents. Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
-
Royal Society of Chemistry. Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. [Link]
-
CIPAC. Multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
PubMed. Discovery of TRPM8 Antagonist ( S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine. [Link]
-
PubChem. (R)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride. [Link]
-
Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]
-
ResearchGate. IR and 1 H NMR spectral data. [Link]
-
OSTI.GOV. Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. [Link]
Sources
- 1. 1-(4-(Trifluoromethoxy)Phenyl)Ethanamine (Hydrochloride) [myskinrecipes.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aksci.com [aksci.com]
- 4. (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride - Lead Sciences [lead-sciences.com]
- 5. osti.gov [osti.gov]
- 6. cipac.org [cipac.org]
- 7. rsc.org [rsc.org]
- 8. (R)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride | 856645-99-3 | Benchchem [benchchem.com]
- 9. Discovery of TRPM8 Antagonist ( S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. fishersci.com [fishersci.com]
- 12. enamine.enamine.net [enamine.enamine.net]
An In-depth Technical Guide to the Physicochemical Properties of (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride
Abstract
(R)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride (CAS: 1208989-29-0) is a chiral amine of significant interest in pharmaceutical research and development. The presence of the trifluoromethoxy group at the para position of the phenyl ring imparts unique electronic and lipophilic properties, making it a valuable building block for synthesizing complex molecular targets. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its structural and physicochemical characteristics, propose robust methodologies for its synthesis and analysis, and provide predicted spectral data to aid in its characterization. This document is structured to serve as a practical reference for laboratory applications, emphasizing the causality behind experimental choices and ensuring scientific integrity.
Core Molecular and Physical Properties
(R)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride is a chiral primary amine salt. The key structural features include a stereogenic center at the alpha-carbon of the ethylamine side chain, conferring the (R)-configuration, and a trifluoromethoxy (-OCF₃) substituent on the phenyl ring. This substituent is a bioisostere of other groups like the trifluoromethyl (-CF₃) group, but it offers distinct properties, including altered lipophilicity and metabolic stability.[1]
Identity and General Properties
The fundamental identifiers and general physical properties of the compound are summarized below. It is typically supplied as a solid with high purity.
| Property | Value | Source(s) |
| Chemical Name | (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride | N/A |
| CAS Number | 1208989-29-0 | [2][3] |
| Molecular Formula | C₉H₁₁ClF₃NO | [3] |
| Molecular Weight | 241.64 g/mol | [3] |
| Appearance | White to light brown solid | [2] |
| Purity | ≥95% - 98% | [2][3] |
| Storage Conditions | Room Temperature, Inert Atmosphere, Keep Dry | [3] |
Physicochemical Parameters
Key physicochemical data are crucial for applications in drug development, such as formulation and ADME (Absorption, Distribution, Metabolism, and Excretion) studies. While experimental data for this specific molecule is not widely published, we provide best estimates based on its structure and data from analogous compounds.
| Parameter | Value (Predicted/Estimated) | Justification & References |
| Melting Point | Not available in cited literature. | Supplier data sheets for this and closely related compounds consistently list this as "N/A".[2] Experimental determination is required. |
| Solubility | Soluble in water, methanol, ethanol. Sparingly soluble in dichloromethane. Insoluble in non-polar solvents like hexanes. | As a hydrochloride salt of a primary amine, it is expected to be soluble in polar protic solvents. The organic backbone provides some solubility in chlorinated solvents. |
| pKa (conjugate acid) | ~9.5 - 10.0 | The pKa of the conjugate acid of a typical primary amine like phenylethylamine is around 10.6. The electron-withdrawing trifluoromethoxy group on the phenyl ring will decrease the basicity of the amine, thus lowering the pKa of its conjugate acid. |
| LogP (calculated) | ~2.1 | This value indicates moderate lipophilicity, a key parameter in drug design. The -OCF₃ group is less lipophilic than the analogous -CF₃ group (LogP ~2.5).[1] |
Synthesis and Purification
The synthesis of enantiomerically pure (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride is most effectively achieved through asymmetric synthesis to avoid challenging chiral resolution steps. The most logical and industrially scalable approach is the asymmetric reductive amination of the corresponding prochiral ketone.
Proposed Synthetic Workflow
The proposed two-step synthesis starts from the commercially available 4'-(trifluoromethoxy)acetophenone.
Caption: Proposed two-step synthesis workflow.
Step-by-Step Experimental Protocol (Proposed)
This protocol is based on well-established methods for asymmetric reductive amination.[4][5]
Step 1: Asymmetric Reductive Amination
-
Reactor Setup: To a dry, inert atmosphere (N₂ or Ar) reactor, add 4'-(trifluoromethoxy)acetophenone (1.0 eq), a suitable chiral catalyst (e.g., a Noyori-type ruthenium catalyst or a chiral phosphoric acid), and a solvent such as methanol or toluene.
-
Imine Formation: Add an ammonia source, such as ammonium acetate (5-10 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Asymmetric Reduction: Introduce the reducing agent.
-
Option A (Transfer Hydrogenation): Add a hydrogen donor like formic acid/triethylamine azeotrope or a Hantzsch ester. Heat the reaction to 40-60 °C and monitor by HPLC or TLC for the disappearance of the imine intermediate.
-
Option B (Catalytic Hydrogenation): Pressurize the reactor with hydrogen gas (H₂) to 5-20 bar and stir vigorously at a controlled temperature until starting material is consumed.
-
-
Work-up: After the reaction is complete, cool the mixture, filter off the catalyst (if heterogeneous), and concentrate the solution under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude (R)-amine free base.
Step 2: Hydrochloride Salt Formation
-
Dissolution: Dissolve the crude free base from Step 1 in a minimal amount of a suitable solvent, such as isopropanol (IPA) or diethyl ether.
-
Acidification: Slowly add a solution of hydrochloric acid (1.05 eq) in the same solvent (e.g., 2M HCl in diethyl ether) with stirring.
-
Precipitation & Isolation: The hydrochloride salt should precipitate out of the solution. If necessary, cool the mixture in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by filtration, wash with a small amount of cold solvent (e.g., diethyl ether), and dry under vacuum to yield the final product.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the final compound.
Spectroscopic Analysis (Predicted)
While a verified, published spectrum for this specific compound is not available, the following spectral characteristics can be predicted based on its structure.
| Technique | Predicted Observations |
| ¹H NMR | ~8.5-9.0 ppm (broad s, 3H): -NH₃⁺ protons. ~7.5-7.7 ppm (d, 2H): Aromatic protons ortho to the -CH(NH₃⁺)CH₃ group. ~7.3-7.5 ppm (d, 2H): Aromatic protons ortho to the -OCF₃ group. ~4.5-4.7 ppm (q, 1H): Methine proton (-CH-). ~1.6-1.8 ppm (d, 3H): Methyl protons (-CH₃). |
| ¹³C NMR | ~148-150 ppm (q): Aromatic carbon attached to -OCF₃ (shows C-F coupling). ~135-137 ppm: Aromatic C-ipso attached to the ethylamine group. ~128-130 ppm: Aromatic C-H ortho to the ethylamine group. ~121-123 ppm: Aromatic C-H ortho to the -OCF₃ group. ~120 ppm (q): Trifluoromethyl carbon (-OCF₃) (shows strong C-F coupling). ~50-52 ppm: Methine carbon (-CH-). ~20-22 ppm: Methyl carbon (-CH₃). |
| ¹⁹F NMR | ~ -58 ppm (s, 3F): A sharp singlet characteristic of the -OCF₃ group. The absence of other signals confirms the purity from other fluorinated isomers. |
| Mass Spec. (ESI+) | Expected m/z: 206.07 [M+H]⁺ for the free base (C₉H₁₁F₃NO⁺). Fragmentation: Loss of NH₃ (m/z 189), loss of the ethylamine side chain. |
Chromatographic Purity and Enantiomeric Excess
Purity is assessed by HPLC, while the critical enantiomeric excess (e.e.) is determined by chiral HPLC.
Workflow for Purity and Enantiomeric Excess Determination
Caption: Analytical workflow for purity and e.e. assessment.
Proposed Chiral HPLC Method
-
Rationale: Polysaccharide-based chiral stationary phases (CSPs) are highly effective for separating the enantiomers of chiral amines. Columns like Chiralpak® AD-H or OD-H are excellent starting points. The mobile phase typically consists of a non-polar solvent with a polar alcohol modifier.
-
Column: Chiralpak® AD-H (amylose derivative) or Chiralcel® OD-H (cellulose derivative), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (DEA) (e.g., 90:10:0.1, v/v/v). The small amount of amine additive (DEA) is crucial to prevent peak tailing by masking active sites on the silica support.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Validation: The method must be validated by running a racemic standard to confirm the resolution of the two enantiomer peaks. The (R)-enantiomer is identified by comparing its retention time to a certified reference standard.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Hazard Statements (based on related compounds): May be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[6]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
-
Inhalation: Move person to fresh air and keep comfortable for breathing.
-
Conclusion
(R)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride is a key chiral intermediate whose properties are dictated by its stereochemistry and the influential trifluoromethoxy group. This guide has provided a detailed framework for its synthesis, characterization, and handling. By combining confirmed data with scientifically grounded predictions and proposed methodologies, we offer a robust starting point for researchers to confidently incorporate this valuable compound into their drug discovery and development programs. The proposed protocols for synthesis and analysis are designed to be both effective and self-validating, adhering to the principles of scientific integrity and good laboratory practice.
References
-
Oreate AI Blog. (R)-1-(4-Methylphenyl)ethylamine: Comprehensive Applications and Technical Characteristics Study. [Link]
-
Hangzhou LZ Chemical Co., Ltd. (R)-1-(4-(TrifluoroMethoxy)phenyl) ethanamine hydrochloride. [Link]
- Google Patents. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
-
Google Patents. US 9,216,968 B2 - Benzimidazole derivatives as TrkA kinase inhibitors. [Link]
- Google Patents. CN116410095A - Synthesis method of phenylephrine hydrochloride.
-
American Elements. (R)-1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride. [Link]
- Google Patents.
-
Google Patents. WO 2015/155664 Al - AN IMPROVED PROCESS FOR THE PREPARATION OF MIRABEGRON. [Link]
-
Agilent. Certificate of Analysis. [Link]
-
Lead Sciences. (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride. [Link]
-
Lead Sciences. 1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride. [Link]
-
Chembeasy. 1208989-29-0|(R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride. [Link]
Sources
- 1. (R)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride | 856645-99-3 | Benchchem [benchchem.com]
- 2. (R)-1-(4-(TrifluoroMethoxy)phenyl) ethanamine hydrochloride [lzchemical.com]
- 3. (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride - Lead Sciences [lead-sciences.com]
- 4. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents [patents.google.com]
- 5. CN116410095A - Synthesis method of phenylephrine hydrochloride - Google Patents [patents.google.com]
- 6. chemscene.com [chemscene.com]
(R)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride CAS number
An In-depth Technical Guide to (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride
CAS Number: 1208989-29-0
Abstract
This technical guide provides a comprehensive overview of (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride, a critical chiral building block in modern medicinal chemistry. The trifluoromethoxy (-OCF₃) substituent imparts unique physicochemical properties, including enhanced metabolic stability and lipophilicity, making this compound a valuable intermediate in the synthesis of complex pharmaceutical agents. This document details its chemical identity, synthesis and chiral resolution strategies, analytical characterization protocols, and applications in drug discovery. Methodologies are presented with an emphasis on the underlying scientific principles to provide researchers and drug development professionals with actionable, field-proven insights.
Introduction: Significance in Medicinal Chemistry
(R)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride belongs to the class of chiral phenylethylamines, which are prevalent scaffolds in a multitude of biologically active molecules. The true value of this specific compound lies in the strategic combination of two key structural features: the chiral amine center and the para-substituted trifluoromethoxy group.
-
The Chiral Amine: The stereospecific orientation of the amine group, fixed in the (R)-configuration, is fundamental for achieving selective interactions with chiral biological targets such as enzymes and receptors. In drug development, isolating a single enantiomer is often crucial for maximizing therapeutic efficacy while minimizing off-target effects and potential toxicity associated with the corresponding (S)-enantiomer.
-
The Trifluoromethoxy (-OCF₃) Group: This functional group is a bioisostere of other moieties but possesses a distinct electronic and steric profile. Its inclusion in a drug candidate can significantly improve pharmacokinetic properties. The strong electron-withdrawing nature of the -OCF₃ group enhances metabolic stability by blocking potential sites of oxidative metabolism on the aromatic ring. Furthermore, its high lipophilicity can improve a molecule's ability to cross cellular membranes, a critical factor for oral bioavailability and targeting the central nervous system. This compound serves as an intermediate for synthesizing more complex molecules, particularly those aimed at treating neurological and psychiatric disorders[1].
Physicochemical Properties and Identification
Precise identification is the cornerstone of chemical synthesis and regulatory documentation. The key identifiers and properties of the title compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1208989-29-0 | [1][2][3] |
| Molecular Formula | C₉H₁₁ClF₃NO | [2] |
| Molecular Weight | 241.64 g/mol | Calculated |
| IUPAC Name | (1R)-1-[4-(trifluoromethoxy)phenyl]ethanamine;hydrochloride | [3] |
| Appearance | White to light brown solid | [2] |
| Purity (Typical) | ≥98% | [2] |
Note: The molecular formula and weight correspond to the hydrochloride salt. The free base form (C₉H₁₀F₃NO) has a molecular weight of 205.18 g/mol [2].
Synthesis and Chiral Resolution
The industrial synthesis of enantiomerically pure (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride is a multi-step process that hinges on two core stages: the formation of the racemic amine followed by the critical chiral resolution step.
Synthesis of Racemic 1-(4-(trifluoromethoxy)phenyl)ethanamine
A common and efficient method for preparing the racemic amine is the reductive amination of the corresponding ketone, 4'-(trifluoromethoxy)acetophenone.
Causality Behind the Method: Reductive amination is a robust reaction that forms a C-N bond by first creating an imine or enamine intermediate from a ketone and an amine source (like ammonia), which is then reduced in situ to the desired amine. This approach is often preferred for its high yields and operational simplicity.
Chiral Resolution via Diastereomeric Crystallization
With the racemic mixture in hand, the primary challenge is to isolate the desired (R)-enantiomer. Diastereomeric crystallization remains one of the most effective and scalable techniques for this purpose[4].
Principle of the Method: This classical method involves reacting the racemic amine with a single enantiomer of a chiral resolving agent (typically a chiral acid like tartaric acid or mandelic acid). This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers have different solubilities. This difference allows one diastereomer to be selectively crystallized from a suitable solvent system, while the other remains in the mother liquor. The crystallized salt is then treated with a base to liberate the enantiomerically pure amine.
Caption: Workflow for Synthesis and Chiral Resolution.
Experimental Protocol: Diastereomeric Resolution
The following protocol is a representative, self-validating system for isolating the (R)-enantiomer.
-
Salt Formation: Dissolve 1.0 equivalent of racemic 1-(4-(trifluoromethoxy)phenyl)ethanamine in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve 0.5-1.0 equivalents of the chiral resolving agent (e.g., L-tartaric acid) in the same solvent, heating gently if necessary.
-
Insight: Using a sub-stoichiometric amount of the resolving agent can sometimes improve the enantiomeric excess (e.e.) of the first crop of crystals.
-
-
Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. Allow the mixture to cool gradually to room temperature, then potentially to a lower temperature (e.g., 0-5 °C) to induce crystallization.
-
Insight: Slow cooling is critical for forming well-ordered crystals and preventing the co-crystallization of the undesired diastereomer[4].
-
-
Isolation: Collect the precipitated crystals by vacuum filtration. Wash the filter cake with a small amount of cold solvent to remove the mother liquor containing the soluble (S)-amine diastereomeric salt.
-
Liberation of Free Amine: Suspend the collected crystals in water and add an aqueous base (e.g., 2M NaOH) until the pH is >11. This neutralizes the tartaric acid and liberates the free (R)-amine.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the enantiomerically enriched free amine.
-
Purity Check: At this stage, determine the enantiomeric excess (e.e.) via Chiral HPLC (see Section 4.2). If the e.e. is insufficient, recrystallization of the diastereomeric salt (repeating steps 2-3) may be necessary.
-
Hydrochloride Salt Formation: Dissolve the purified (R)-amine free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a stoichiometric amount of HCl (e.g., as a solution in isopropanol or as gaseous HCl) to precipitate the final hydrochloride salt product. Collect the solid by filtration.
Analytical Characterization
A rigorous analytical workflow is essential to confirm the identity, purity, and stereochemical integrity of the final product.
Caption: Analytical Quality Control (QC) Workflow.
Spectroscopic Confirmation
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons (typically two doublets in the 7.0-7.5 ppm region), a quartet for the benzylic proton (CH-NH₂), and a doublet for the methyl group (CH₃).
-
¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments. The carbon of the -OCF₃ group will appear as a quartet due to coupling with the three fluorine atoms[5].
-
¹⁹F NMR: This is a definitive technique for confirming the trifluoromethoxy group, which will appear as a sharp singlet in the characteristic chemical shift range for -OCF₃ groups.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will typically show the molecular ion peak for the free base [M+H]⁺ at approximately 206.07 m/z, confirming the molecular weight.
Protocol: Enantiomeric Excess (e.e.) Determination by Chiral HPLC
Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying the ratio of enantiomers[4].
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often effective for separating chiral amines.
-
Mobile Phase Preparation: A typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine, DEA) to improve peak shape. A common starting point is 90:10 Hexane:Isopropanol + 0.1% DEA.
-
Sample Preparation: Prepare a dilute solution of the amine (either the free base or the HCl salt) in the mobile phase at a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample onto the HPLC system. The two enantiomers will elute at different retention times (tR). The (R)-enantiomer and any residual (S)-enantiomer will appear as separate peaks.
-
Calculation: The enantiomeric excess is calculated from the integrated peak areas (A) of the two enantiomers:
-
e.e. (%) = [(A_major - A_minor) / (A_major + A_minor)] x 100
-
For a successful resolution, the target is typically e.e. > 99%.
-
Applications in Drug Discovery
The utility of (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride is best understood by its role as a key intermediate in constructing more complex Active Pharmaceutical Ingredients (APIs). Its structure is frequently incorporated into molecules designed to interact with specific biological targets.
A notable example of a structurally related compound's application is in the development of antagonists for the Transient Receptor Potential Melastatin 8 (TRPM8) channel, which is implicated in migraine pathogenesis[6]. While not the exact molecule, the synthesis of TRPM8 antagonists has utilized a (3-Fluoro-4-(trifluoromethoxy)phenyl)methanamine core, demonstrating the therapeutic relevance of this substitution pattern and amine scaffold[6]. The trifluoromethoxy group provides the necessary lipophilicity and metabolic stability for candidates in this space.
Caption: Role as a Building Block in Drug Discovery.
Safety and Handling
(R)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride is a chemical intermediate and should be handled with appropriate precautions in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Refer to the specific Safety Data Sheet (SDS) provided by the supplier for complete hazard and handling information.
Conclusion
(R)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride, identified by CAS number 1208989-29-0, is more than a simple chemical reagent; it is an enabling tool for modern drug discovery. Its value is derived from the precise stereochemistry of its amine center and the advantageous pharmacokinetic properties conferred by the trifluoromethoxy group. A thorough understanding of its synthesis, chiral resolution, and analytical characterization is essential for its effective use. This guide provides the foundational knowledge and practical protocols necessary for researchers and scientists to leverage this important building block in the development of next-generation therapeutics.
References
- Benchchem. (n.d.). (R)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride | 856645-99-3.
-
American Elements. (n.d.). (R)-1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). (R)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride. Retrieved from [Link]
- Dal Cason, T. A. (2006). The Characterization of 4-Methoxy-N-Ethylamphetamine HCl. Microgram Journal, 4(1-4), 45.
- Google Patents. (2015). Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. WO2015159170A2.
- Benchchem. (n.d.). Technical Support Center: Chiral Resolution of 1-(4-Fluoro-3-methoxyphenyl)ethanamine.
-
Hangzhou LZ Chemical Co., Ltd. (n.d.). (R)-1-(4-(TrifluoroMethoxy)phenyl) ethanamine hydrochloride. Retrieved from [Link]
- Pirkle, W. H., & Hauske, J. R. (1977). Design of chiral derivatizing agents for the chromatographic resolution of optical isomers. Asymmetric synthesis of some chiral fluoroalkylated amines. The Journal of Organic Chemistry, 42(11), 1839–1844.
-
Horne, D. B., et al. (2018). Discovery of TRPM8 Antagonist ( S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine. Journal of Medicinal Chemistry, 61(18), 8186–8201. Retrieved from [Link]
-
Wang, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Signal Transduction and Targeted Therapy, 8(1), 160. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Stereoselective metal-free catalytic synthesis of chiral trifluoromethyl aryl and alkyl amines. Retrieved from [Link]
- Blackmond, D. G. (2015).
- J. Braz. Chem. Soc. (2020). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of the Brazilian Chemical Society, 31(8).
- MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483.
-
The Royal Society of Chemistry. (2021). Supporting Information. Retrieved from [Link]
Sources
- 1. (R)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride | 856645-99-3 | Benchchem [benchchem.com]
- 2. (R)-1-(4-(TrifluoroMethoxy)phenyl) ethanamine hydrochloride [lzchemical.com]
- 3. jk-sci.com [jk-sci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. Discovery of TRPM8 Antagonist ( S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
structure elucidation of (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride
An In-Depth Technical Guide to the Structure Elucidation of (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride
Foreword: The Imperative of Unambiguous Characterization
In the landscape of modern drug development, the precise structural characterization of an active pharmaceutical ingredient (API) is not merely a regulatory formality; it is the bedrock of safety, efficacy, and quality. The molecule in focus, (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride, is a chiral building block whose trifluoromethoxy moiety imparts unique pharmacological properties, such as enhanced metabolic stability and lipophilicity.[1] Its stereospecific configuration is critical, as enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.
This guide provides a comprehensive, multi-technique approach to the complete structure elucidation of this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist of analytical methods. We will explore the causality behind experimental choices, presenting a logical and self-validating workflow that culminates in the unequivocal confirmation of the molecule's identity, connectivity, and stereochemistry, in alignment with the principles outlined by the International Council for Harmonisation (ICH) guidelines.[2][3]
Foundational Analysis: Elemental Composition and Molecular Mass
The first step in any structure elucidation is to ascertain the fundamental building blocks of the molecule: its elemental composition. This is most definitively achieved through High-Resolution Mass Spectrometry (HRMS).
Expertise & Rationale
Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the calculation of a unique molecular formula. This is a critical, non-negotiable starting point that constrains all subsequent structural hypotheses. For a hydrochloride salt, we typically expect to observe the molecular ion of the free base after the loss of HCl in the ion source.
The presence of chlorine and fluorine atoms provides additional validation points. Chlorine has two abundant isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), which would result in a characteristic M+2 isotopic pattern for any fragment containing chlorine.[4] Fluorine, in contrast, is monoisotopic (¹⁹F).[4]
Experimental Protocol: HRMS (Electrospray Ionization - Time of Flight)
-
Sample Preparation: Prepare a ~1 mg/mL solution of the compound in methanol or acetonitrile.
-
Instrumentation: Utilize an ESI-TOF mass spectrometer in positive ion mode.
-
Infusion: Infuse the sample solution directly into the ion source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve a mass accuracy of < 5 ppm.
-
Analysis: Identify the protonated molecular ion of the free base [M+H]⁺. Use the instrument's software to calculate the molecular formula from the accurate mass.
Data Presentation: Expected Mass Spectrometric Data
| Ion/Fragment | Molecular Formula | Calculated Exact Mass (m/z) | Expected Observation |
| [M+H]⁺ (Free Base) | C₉H₁₁F₃NO⁺ | 206.0787 | The most abundant high-mass ion, used for formula confirmation. |
| Molecular Ion (Salt) | C₉H₁₂ClF₃N⁺ | 242.0554 | Potentially observable, would show an M+2 peak at ~244.0525 with ~32% relative intensity. |
Functional Group Identification: A Vibrational Fingerprint
Fourier-Transform Infrared (FTIR) Spectroscopy serves as a rapid and effective tool for identifying the key functional groups present in the molecule. It provides a "vibrational fingerprint" that confirms the presence of the amine salt, aromatic ring, and fluorinated group.
Expertise & Rationale
The hydrochloride salt of a primary amine exists as an ammonium ion (R-NH₃⁺). This has a distinct IR signature compared to a free primary amine (R-NH₂). The N-H stretching vibrations of the NH₃⁺ group appear as a very broad and strong band, typically spanning from 2800 to 3200 cm⁻¹, which often overlaps with the C-H stretching region.[5] This broadness is a hallmark of the amine salt. Furthermore, the strong electronegativity and mass of fluorine atoms in the trifluoromethoxy group give rise to intense C-F stretching absorptions in the fingerprint region.[6]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is needed.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands corresponding to the molecule's functional groups.
Data Presentation: Characteristic FTIR Absorption Bands
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |
| 3200 - 2800 | N-H Stretch | Primary Ammonium (R-NH₃⁺) | Very broad, strong absorption |
| 3100 - 3000 | C-H Stretch | Aromatic | Medium to weak, sharp peaks |
| 3000 - 2850 | C-H Stretch | Aliphatic (sp³) | Medium to weak, sharp peaks |
| 1650 - 1580 | N-H Bend | Primary Ammonium (R-NH₃⁺) | Medium, broad absorption |
| 1600, 1500, 1450 | C=C Stretch | Aromatic Ring | Multiple medium to sharp bands |
| 1300 - 1100 | C-F Stretch | Trifluoromethoxy (-OCF₃) | Multiple very strong, sharp bands |
| 1250 - 1020 | C-N Stretch | Aliphatic Amine | Medium to weak absorption |
Unveiling the Molecular Skeleton: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the precise atomic connectivity of a molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the carbon-hydrogen framework and confirms the location and nature of the fluorine-containing substituent.
Logical Workflow for NMR Analysis
The following diagram illustrates the workflow for integrating multi-nuclear NMR data to build a complete structural picture.
Sources
A Spectroscopic Guide to (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride: Structure, Purity, and Stereochemical Integrity
Introduction: The Significance of a Chiral Building Block
(R)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride is a chiral amine of significant interest to the pharmaceutical and agrochemical industries. Its value lies in the unique combination of a stereochemically defined center and a trifluoromethoxy (-OCF₃) substituted phenyl ring. The (R)-enantiomer serves as a critical building block in the asymmetric synthesis of complex bioactive molecules.[1] The trifluoromethoxy group is particularly valued in drug design for its ability to enhance metabolic stability, improve membrane permeability, and increase bioavailability, often leading to compounds with potential antidepressant, anxiolytic, or neuroprotective properties.[2]
This guide provides an in-depth analysis of the spectroscopic techniques required to unequivocally confirm the identity, purity, and, most critically, the absolute stereochemistry of this compound. We will move beyond simple data reporting to explain the causality behind methodological choices, ensuring a robust and self-validating analytical workflow for researchers and drug development professionals.
Table 1: Core Compound Specifications
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₁ClF₃NO | [2][3] |
| Molecular Weight | 241.64 g/mol | [2][3] |
| CAS Number | 1208989-29-0 (for the R-enantiomer hydrochloride) | [4] |
| Appearance | White to light brown solid |[4] |
(Image generated for illustrative purposes)
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Structural Blueprint
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, a multi-nuclear approach (¹H, ¹³C, ¹⁹F) is not merely confirmatory but essential for a complete structural assignment.
Expertise in Action: Why a Multi-Nuclear NMR Approach?
A standard ¹H NMR provides the proton framework, but it doesn't directly probe the carbon backbone or the crucial trifluoromethoxy group. ¹³C NMR completes the carbon map, while ¹⁹F NMR provides a highly sensitive and direct window into the electronic environment of the fluorine atoms, serving as a powerful confirmation of the -OCF₃ group's integrity. This tripartite analysis constitutes a self-validating system for structural verification.
Protocol Snapshot: NMR Sample Preparation and Acquisition
-
Solvent Selection: Dissolve ~5-10 mg of the hydrochloride salt in a deuterated solvent such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD). D₂O is useful as the acidic NH₃⁺ protons will exchange, causing their signal to disappear, which can aid in peak assignment. CD₃OD will show all protons.
-
Internal Standard: For quantitative NMR (qNMR), a certified internal standard is required. For routine structural confirmation, residual solvent peaks are typically sufficient for referencing.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans) and a relaxation delay (d1) of at least 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F is a high-sensitivity nucleus, so acquisition is rapid.[5] The spectrum should be referenced to an external standard like CFCl₃ (0 ppm).[6]
Data Presentation and Interpretation
Table 2: Expected NMR Spectroscopic Data (in CD₃OD)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| ¹H NMR | ~7.5-7.6 | d | ~8-9 | 2H, Aromatic (ortho to -CH(NH₃)CH₃) |
| ~7.3-7.4 | d | ~8-9 | 2H, Aromatic (ortho to -OCF₃) | |
| ~4.5-4.6 | q | ~7 | 1H, Methine (-CH (NH₃)CH₃) | |
| ~1.7-1.8 | d | ~7 | 3H, Methyl (-CH(NH₃)CH₃ ) | |
| ¹³C NMR | ~140-142 | s | - | Aromatic C (ipso to -CH(NH₃)CH₃) |
| ~129-131 | s | - | Aromatic CH (ortho to -CH(NH₃)CH₃) | |
| ~122-124 | s | - | Aromatic CH (ortho to -OCF₃) | |
| ~121.5 | q | ~257-260 | -OC F₃ | |
| ~149-151 | q | ~2 | Aromatic C (ipso to -OCF₃) | |
| ~52-54 | s | - | Methine C H(NH₃)CH₃ | |
| ~20-22 | s | - | Methyl -CH(NH₃)C H₃ |
| ¹⁹F NMR | ~ -58 to -60 | s | - | 3F, -OCF₃ |
-
¹H Interpretation: The aromatic region shows a characteristic AA'BB' system for a 1,4-disubstituted ring. The methine proton is split into a quartet by the adjacent methyl group, which in turn is split into a doublet by the methine proton. The NH₃⁺ protons are often broad and may not be clearly visible or will exchange with D₂O.
-
¹³C Interpretation: The key signal is the quaternary carbon of the -OCF₃ group, which appears as a quartet due to coupling with the three fluorine atoms. The carbon ipso to the -OCF₃ group also shows a smaller quartet coupling.
-
¹⁹F Interpretation: A single, sharp peak is expected, confirming the presence of the trifluoromethoxy group. Its chemical shift is highly characteristic and sensitive to the electronic environment.[6]
Visualization: NMR Workflow
Caption: Workflow for comprehensive NMR analysis.
Section 2: Infrared (IR) Spectroscopy - The Functional Group Fingerprint
IR spectroscopy probes the vibrational modes of molecules, providing a rapid and reliable fingerprint of the functional groups present. For this molecule, it is particularly useful for confirming the amine salt, the aromatic ring, and the highly characteristic trifluoromethoxy group.
Protocol Snapshot: IR Data Acquisition (Attenuated Total Reflectance - ATR)
-
Instrument Background: Record a background spectrum of the clean ATR crystal (e.g., diamond) to subtract atmospheric H₂O and CO₂ signals.
-
Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.
-
Data Collection: Scan the sample over the typical mid-IR range (4000-400 cm⁻¹). Co-add 16-32 scans to improve the signal-to-noise ratio.
Data Presentation and Interpretation
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |
|---|---|---|---|
| ~3200-2800 | Strong, Broad | N-H Stretch | -NH₃⁺ (Ammonium salt) |
| ~3100-3000 | Medium | C-H Stretch | Aromatic C-H |
| ~2900-2850 | Medium | C-H Stretch | Aliphatic C-H |
| ~1610, 1510 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1300-1000 | Very Strong | C-F & C-O Stretch | Trifluoromethoxy (-OCF₃) group |
-
Interpretation: The most prominent features will be the very broad absorption in the 3200-2800 cm⁻¹ region, characteristic of the N-H stretching in an ammonium hydrochloride salt, and the series of very strong, sharp bands between 1300 and 1000 cm⁻¹, which are the definitive signature of the C-F and C-O-C stretching modes of the trifluoromethoxy group.[1]
Visualization: IR Analysis Workflow
Caption: Streamlined workflow for functional group analysis by ATR-IR.
Section 3: Mass Spectrometry (MS) - The Molecular Weight Verdict
Mass spectrometry provides the exact molecular weight and offers insights into the molecule's fragmentation patterns, further confirming its structure.
Protocol Snapshot: MS Data Acquisition (LC-MS with ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique ideal for polar molecules like amine salts.
-
Analysis: The mass analyzer (e.g., Quadrupole or Time-of-Flight) separates ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: Acquire a full scan spectrum to identify the protonated molecular ion.
Data Presentation and Interpretation
Table 4: Expected Mass Spectrometry Data (ESI+)
| m/z Value (Expected) | Ion | Interpretation |
|---|---|---|
| 220.07 | [M+H]⁺ | Protonated molecular ion of the free base (C₉H₁₀F₃NO) |
| 205.05 | [M+H - CH₃]⁺ | Loss of a methyl radical from the parent ion |
| 135.04 | [C₇H₄F₃O]⁺ | Fragment corresponding to the trifluoromethoxy-benzyl cation |
-
Interpretation: In the ESI source, the hydrochloride salt dissociates, and the free amine is protonated. Therefore, the primary ion observed will be [M+H]⁺ for the free base, which has a molecular formula of C₉H₁₀F₃NO. High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy (e.g., within 5 ppm).
Visualization: Mass Spectrometry Workflow
Caption: Core workflow for molecular weight confirmation by LC-MS.
Section 4: Chiral Purity - The Stereochemical Gatekeeper
Confirming the enantiomeric purity is arguably the most critical analysis for a chiral building block. The industry standard is chiral High-Performance Liquid Chromatography (HPLC).
Expertise in Action: Why Chiral HPLC is the Gold Standard
Chiral HPLC provides a direct, quantitative measure of the two enantiomers in a sample. By using a Chiral Stationary Phase (CSP), which is itself enantiomerically pure, the two enantiomers of the analyte form transient diastereomeric complexes with differing stabilities. This leads to different retention times, allowing for their separation and quantification. This method is highly reproducible, sensitive, and is the benchmark for determining enantiomeric excess (% ee).[7][8]
Protocol Snapshot: Chiral HPLC Method
-
System: A standard HPLC system with a UV detector.
-
Column: A polysaccharide-based CSP is highly effective for aromatic amines. Examples include columns like Chiralpak® AD-H or Chiralcel® OD-H.[9]
-
Mobile Phase: A normal-phase solvent system is typically used. A common starting point is a mixture of n-hexane and an alcohol modifier like isopropanol (e.g., 90:10 v/v), often with a small amount of an amine additive (e.g., 0.1% diethylamine) to improve peak shape.[9]
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 220 or 254 nm).
-
Analysis: Inject a solution of the sample. The enantiomeric excess (% ee) is calculated from the integrated peak areas of the two enantiomers (Area_R and Area_S) using the formula: % ee = [(Area_R - Area_S) / (Area_R + Area_S)] * 100.[8]
Alternative Technique: Vibrational Circular Dichroism (VCD)
For absolute configuration determination, VCD is an exceptionally powerful, albeit less common, technique. It measures the differential absorption of left and right circularly polarized IR light by a chiral molecule in solution.[10] The resulting spectrum is a unique fingerprint of the molecule's 3D structure. By comparing the experimental VCD spectrum to one predicted by ab initio Density Functional Theory (DFT) calculations, the absolute (R) or (S) configuration can be unequivocally assigned.[10]
Visualization: Chiral HPLC Workflow
Caption: Workflow for enantiomeric purity determination by Chiral HPLC.
Conclusion: A Self-Validating Spectroscopic Profile
The comprehensive characterization of (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride is achieved not by a single technique, but by the logical integration of multiple spectroscopic methods. NMR provides the fundamental structural map, IR confirms the required functional groups, MS validates the molecular weight, and chiral HPLC quantifies the stereochemical purity. Together, these techniques form a self-validating system that provides researchers and drug developers with the highest degree of confidence in the identity, quality, and enantiomeric integrity of this vital chiral building block.
References
- Benchchem. (R)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride | 856645-99-3. Benchchem.
- MySkinRecipes. 1-(4-(Trifluoromethoxy)Phenyl)Ethanamine (Hydrochloride). MySkinRecipes.
- Lead Sciences. 1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride. Lead Sciences.
- Hangzhou LZ Chemical Co., Ltd. (R)-1-(4-(TrifluoroMethoxy)phenyl) ethanamine hydrochloride. LZ Chemical.
- Phenomenex. Chiral HPLC Separations. Phenomenex.
- Wikipedia. Vibrational circular dichroism. Wikipedia.
- Benchchem. A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols. Benchchem.
- University of Ottawa. 19Flourine NMR. University of Ottawa NMR Facility.
- Sigma-Aldrich. Basics of chiral HPLC. Sigma-Aldrich.
- Alfa Chemistry. 19F NMR Chemical Shift Table. Alfa Chemistry.
Sources
- 1. (R)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride | 856645-99-3 | Benchchem [benchchem.com]
- 2. 1-(4-(Trifluoromethoxy)Phenyl)Ethanamine (Hydrochloride) [myskinrecipes.com]
- 3. 1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride - Lead Sciences [lead-sciences.com]
- 4. (R)-1-(4-(TrifluoroMethoxy)phenyl) ethanamine hydrochloride [lzchemical.com]
- 5. 19Flourine NMR [chem.ch.huji.ac.il]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the ¹H NMR Spectrum of (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride is a chiral amine that serves as a critical building block in the synthesis of various pharmacologically active molecules. The trifluoromethoxy group imparts unique properties, such as enhanced metabolic stability and lipophilicity, making it a valuable moiety in medicinal chemistry. Accurate structural elucidation and purity assessment are paramount in drug development, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is an indispensable tool for this purpose. This guide provides a comprehensive analysis of the ¹H NMR spectrum of (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride, offering insights into spectral interpretation, experimental considerations, and the underlying principles that govern the observed spectroscopic features.
The Molecular Landscape: Structure and Proton Environments
To decipher the ¹H NMR spectrum, it is essential to first understand the molecular structure and the distinct chemical environments of the protons within (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride.
Figure 2. A streamlined workflow for ¹H NMR sample preparation and data acquisition.
II. NMR Data Acquisition
-
Instrument Setup: The NMR spectrometer should be properly tuned and calibrated.
-
Locking and Shimming: The deuterium signal from the solvent is used to "lock" the magnetic field, ensuring its stability. The magnetic field homogeneity is then optimized through a process called "shimming" to obtain sharp spectral lines.
-
Acquisition Parameters: Standard ¹H NMR acquisition parameters are generally sufficient. This includes a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Data Processing: The raw data (Free Induction Decay or FID) is converted into a spectrum using a Fourier Transform. The spectrum is then phased and the baseline is corrected to ensure accurate integration and interpretation.
Trustworthiness and Validation
The interpretation of the ¹H NMR spectrum is a self-validating process. The integration of the signals should correspond to the number of protons in each environment (2:2:1:3 for Ha:Hb:Hc:Hd). The observed coupling patterns must be consistent with the connectivity of the protons. For example, the quartet for Hc confirms its proximity to a methyl group, and the doublet for Hd confirms its proximity to a single proton. The characteristic pattern of the aromatic region is indicative of a para-substituted benzene ring.
Conclusion
The ¹H NMR spectrum of (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride is a powerful fingerprint for its structural verification and purity assessment. A thorough understanding of the principles of chemical shift, spin-spin coupling, and the influence of the molecule's unique structural features—the chiral center, the trifluoromethoxy group, and the hydrochloride salt—allows for a confident and accurate interpretation of the spectrum. The experimental protocols outlined in this guide provide a robust framework for obtaining high-quality data, ensuring the reliability of the analysis. For researchers and professionals in drug development, mastering the interpretation of such spectra is a critical skill for advancing new chemical entities from the laboratory to clinical applications.
References
-
Visible-Light-Mediated Three-Component Annulation Strategy for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones. ACS Publications. Available at: [Link].
-
(R)-1-(4-(TrifluoroMethoxy)phenyl) ethanamine hydrochloride. Hangzhou LZ Chemical Co., Ltd. Available at: [Link].
-
Chirality Sensing of N-Heterocycles via 19F NMR | JACS Au. ACS Publications. Available at: [Link].
-
Chirality Sensing of N-Heterocycles via 19F NMR - PMC - PubMed Central. Available at: [Link].
-
1-Benzyl-1,2,3,4-tetrahydroisoquinolines. 1H NMR conformational studies and rotational barriers. ResearchGate. Available at: [Link].
-
Supporting Information - The Royal Society of Chemistry. Available at: [Link].
-
The 1 H NMR spectrum of 4-fluoromethylbenzylamine using the present... - ResearchGate. Available at: [Link].
-
Selection Guide on Deuterated Solvents for NMR - Labinsights. Available at: [Link].
-
Synthesis of chiral cyclohexanol derived benzylamines and their applications in enantiodiscrimination of optically active analytes by NMR spectroscopy - New Journal of Chemistry (RSC Publishing). Available at: [Link].
-
Deuterated Solvents for NMR - Isotope Science / Alfa Chemistry. Available at: [Link].
-
Deuterated Solvents: Essential Reagents for Accurate NMR Analysis - UCHEM. Available at: [Link].
-
Chiral benzylic carbocations: low-temperature NMR studies and theoretical calculations - PubMed. Available at: [Link].
-
Supporting Information for - The Royal Society of Chemistry. Available at: [Link].
-
One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na - The Royal Society of Chemistry. Available at: [Link].
-
Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization - OSTI.GOV. Available at: [Link].
-
1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029665) - Human Metabolome Database. Available at: [Link].
-
Supporting Information - Knowledge UChicago. Available at: [Link].
-
(R)-1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride | AMERICAN ELEMENTS. Available at: [Link].
13C NMR analysis of (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride
An In-Depth Technical Guide to the ¹³C NMR Analysis of (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine Hydrochloride
Authored by: A Senior Application Scientist
Foreword: The Analytical Imperative for Chiral Amines
In the landscape of modern drug development and fine chemical synthesis, the structural verification of chiral amines is of paramount importance. (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride serves as a critical chiral building block, where stereochemical integrity and substitution patterns directly influence the efficacy and safety of the final active pharmaceutical ingredient (API). Among the suite of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled, high-resolution view into the carbon framework of the molecule.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to explain the causality behind the spectral features. We will explore the theoretical underpinnings, establish a robust experimental protocol, and provide a logical framework for interpreting the ¹³C NMR spectrum of this specific molecule. Every recommendation and interpretation is grounded in established spectroscopic principles to ensure a self-validating and trustworthy analytical process.
Theoretical Principles: Predicting the ¹³C NMR Spectrum
Nuclear Magnetic Resonance (NMR) is a technique that exploits the magnetic properties of atomic nuclei, such as the ¹³C isotope.[1] The precise resonance frequency, or "chemical shift," of each carbon atom is highly sensitive to its local electronic environment, providing a unique fingerprint of the molecular structure.[1][2]
For (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride, we can predict the spectrum by dissecting the molecule into its constituent parts: the ethylamine hydrochloride side chain and the 4-substituted aromatic ring.
Molecular Structure and Carbon Numbering
To facilitate discussion, the unique carbon atoms in the molecule are systematically numbered.
Figure 1: Structure of (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride with carbon numbering.
Influence of the Trifluoromethoxy (-OCF₃) Group
The trifluoromethoxy group is a potent electron-withdrawing substituent with two major effects on the ¹³C NMR spectrum:
-
Inductive Effects on Chemical Shift : The highly electronegative fluorine atoms withdraw electron density, influencing the shielding of nearby carbons. The carbon directly attached to the oxygen (C4) will be significantly deshielded (shifted downfield).[3]
-
¹³C-¹⁹F Spin-Spin Coupling : The ¹⁹F nucleus has a spin of I=1/2, just like a proton. This allows it to couple with the ¹³C nucleus, splitting the carbon signal into a multiplet.[4]
-
¹JCF (One-Bond Coupling) : The signal for the CF₃ carbon itself will be split into a sharp quartet due to coupling with the three fluorine atoms. This is a highly diagnostic signal.
-
ⁿJCF (Long-Range Coupling) : Coupling also occurs over multiple bonds. The aromatic carbon C4 will appear as a quartet with a smaller coupling constant (²JCF), and C3/C5 will also show smaller quartet splitting (³JCF).[5]
-
Influence of the Ethylamine Hydrochloride Group
The formation of a hydrochloride salt involves the protonation of the primary amine to form an ammonium cation (-NH₃⁺).[6] This has a significant impact on the adjacent aliphatic carbons:
-
Deshielding Effect : The positive charge on the nitrogen atom withdraws electron density from the alpha-carbon (Cα) and, to a lesser extent, the beta-carbon (Cβ). This causes their signals to shift downfield compared to the free base.[7] The Cα, being benzylic, will also be influenced by the aromatic ring.[2]
Predicted Chemical Shifts and Multiplicities
Based on established chemical shift ranges and substituent effects, we can anticipate the following spectral features.[2][3]
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F Coupling) | Rationale |
| Cβ (CH₃) | 15 - 25 | Singlet | Aliphatic methyl group, shifted slightly by the adjacent ammonium. |
| Cα (CH) | 45 - 60 | Singlet | Benzylic carbon adjacent to the electron-withdrawing -NH₃⁺ group.[2] |
| CF₃ | 118 - 125 | Quartet (¹JCF ≈ 250-280 Hz) | Highly deshielded by three fluorine atoms; large one-bond C-F coupling is characteristic.[8] |
| C3, C5 | 120 - 128 | Quartet (³JCF ≈ 2-5 Hz) | Aromatic CH ortho to the -OCF₃ group. |
| C2, C6 | 128 - 135 | Singlet | Aromatic CH meta to the -OCF₃ group. |
| C1 | 135 - 145 | Singlet | Quaternary aromatic carbon attached to the ethylamine side chain. |
| C4 | 145 - 155 | Quartet (²JCF ≈ 10-20 Hz) | Quaternary aromatic carbon attached to the highly electronegative -OCF₃ group.[5] |
Experimental Protocol: A Self-Validating Workflow
The quality of an NMR spectrum is directly dependent on the integrity of the sample preparation and the appropriateness of the acquisition parameters. This protocol is designed to produce a high-fidelity, reproducible ¹³C NMR spectrum.
Figure 2: Experimental workflow for ¹³C NMR analysis.
Step-by-Step Sample Preparation
-
Material Quantity : Weigh approximately 50-100 mg of (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride. ¹³C NMR is an insensitive technique, requiring a relatively concentrated sample for efficient data acquisition.[9]
-
Solvent Selection : Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent in a small vial. Given the salt nature of the compound, deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) are excellent choices. Methanol-d₄ (CD₃OD) is also a viable option. The choice of solvent can slightly alter chemical shifts.[10][11]
-
Filtration : To ensure magnetic field homogeneity, the sample must be free of particulate matter. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Finalization : Cap the NMR tube securely and label it clearly. Wipe the outside of the tube with a lint-free tissue before insertion into the spectrometer.
Instrumental Parameters
While optimal parameters may vary by instrument, the following table provides a robust starting point for a standard proton-decoupled ¹³C experiment on a 400 or 500 MHz spectrometer.
| Parameter | Recommended Value | Purpose |
| Spectrometer Frequency | ≥ 100 MHz for ¹³C | Higher field strength provides better signal dispersion and sensitivity. |
| Pulse Program | zgpg30 or similar | Standard 30° pulse with proton decoupling to simplify the spectrum to singlets (except for C-F coupling). |
| Spectral Width | 0 - 220 ppm | Encompasses the full range of expected ¹³C chemical shifts.[1] |
| Acquisition Time (AQ) | 1 - 2 seconds | Duration of signal detection; affects digital resolution. |
| Relaxation Delay (D1) | 2 - 5 seconds | Allows for magnetization to return to equilibrium between scans, crucial for quantitative accuracy. |
| Number of Scans (NS) | 1024 - 4096 | Averaging multiple scans is necessary to achieve an adequate signal-to-noise ratio for the low-abundance ¹³C isotope.[12] |
| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |
Spectral Interpretation: Assigning the Resonances
With the acquired spectrum, the final step is to assign each resonance to its corresponding carbon atom. The process is a logical deduction based on the principles outlined in Section 1.
-
Identify the Solvent Peak : First, locate the residual solvent peak (e.g., DMSO-d₆ heptet at ~39.52 ppm) and use it to calibrate the chemical shift axis.[13]
-
Locate the CF₃ Quartet : The most unambiguous signal is the CF₃ carbon. Look for a quartet between 118-125 ppm with a very large coupling constant (¹JCF) of approximately 250-280 Hz. Its unique appearance confirms the presence and electronic environment of the trifluoromethoxy group.
-
Assign the Aliphatic Carbons (Cα, Cβ) : In the upfield region (15-60 ppm), two signals will be present. The more downfield signal (~45-60 ppm) is assigned to Cα, which is deshielded by both the aromatic ring and the adjacent -NH₃⁺ group. The most upfield signal (~15-25 ppm) corresponds to the methyl carbon, Cβ.
-
Assign the Aromatic Carbons :
-
C4 : Identify the downfield quaternary carbon (~145-155 ppm) that appears as a small quartet due to two-bond coupling with the fluorine atoms (²JCF).
-
C1 : The other quaternary carbon signal (~135-145 ppm), which should be a singlet, is assigned to C1. Quaternary carbons typically have lower intensity due to longer relaxation times.[2]
-
C3/C5 and C2/C6 : Two signals will remain in the main aromatic region (120-135 ppm). The signal for C3/C5 can often be identified by its small quartet splitting (³JCF). The remaining singlet is assigned to C2/C6. Advanced techniques like Heteronuclear Single Quantum Coherence (HSQC) could be used for unambiguous assignment of the protonated carbons.
-
Conclusion
The ¹³C NMR analysis of (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride is a powerful and definitive method for its structural confirmation. By understanding the influence of the trifluoromethoxy and ammonium substituents, one can confidently predict and interpret the spectrum. The characteristic quartet of the CF₃ carbon, the downfield shift of the Cα due to protonation, and the coupling patterns across the aromatic ring provide a rich set of data points for unequivocal identification. The rigorous experimental protocol outlined herein ensures that the data obtained is of the highest quality, upholding the standards of scientific integrity required in research and development.
References
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.
-
Oregon State University. 13C NMR Chemical Shift.
-
Emsley, J. W., Phillips, L., & Wray, V. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (12), 1428-1435.
-
ChemicalBook. 2-(4-Aminophenyl)ethanol(104-10-9) 13C NMR spectrum.
-
University of Leicester. NMR Sample Preparation.
-
ChemicalBook. (Trifluoromethoxy)benzene(456-55-3) 13C NMR spectrum.
-
Pojoga, D., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Chemical Neuroscience, 13(15), 2269–2277.
-
National Center for Biotechnology Information. (Trifluoromethoxy)benzene PubChem CID 68010.
-
Iowa State University. NMR Sample Preparation.
-
Avdievich, N. I., & Gready, J. E. (2000). 1H and 13C NMR Studies of Etidocaine Free Base and Hydrochloride Salt. Solvent and Temperature Dependence. Magnetic Resonance in Chemistry, 38(10), 857-865.
-
Lin, Y., et al. (2015). Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl-Bearing Stereogenic Centers. The Journal of Organic Chemistry, 80(2), 1132–1141.
-
Chen, C., et al. (2011). Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids Using A CF3+ Reagent. Angewandte Chemie International Edition, 50(36), 8313-8317. (See Supporting Information for spectral data).
-
ResearchGate. Figure S7. 13 C NMR spectrum of 1H amine (as the HCl ammonium salt).
-
University of Maryland. NMR Sample Requirements and Preparation.
-
Avdievich, N. I., & Gready, J. E. (2000). 1H and 13C NMR Studies of Etidocaine Free Base and Hydrochloride Salt. Solvent and Temperature Dependence. Magnetic Resonance in Chemistry, 38(10), 857-865.
-
The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded....
-
UC Santa Barbara. 19F Chemical Shifts and Coupling Constants.
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
-
Beilstein Journals. Supporting information for Cu-Mediated trifluoromethylation....
-
University College London. Sample Preparation.
-
Claramunt, R. M., et al. (2020). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 25(11), 2639.
-
NP-MRD. 13C NMR Spectrum (1D, 101 MHz, H2O, predicted).
-
Perras, F. A., et al. (2018). Characterization of Pharmaceutical Cocrystals and Salts by Dynamic Nuclear Polarization-Enhanced Solid-State NMR Spectroscopy. Crystal Growth & Design, 18(3), 1778–1787.
-
University of Ottawa. How to make an NMR sample.
-
Sigma-Aldrich. NMR Chemical Shifts of Impurities.
-
Loughborough University. NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants....
-
Sigma-Aldrich. NMR Chemical Shifts of Common Solvents.
-
University of Wisconsin-Madison. The values for proton and C-13 chemical shifts given below are typical approximate ranges only.
Sources
- 1. compoundchem.com [compoundchem.com]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. rsc.org [rsc.org]
- 6. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. tandfonline.com [tandfonline.com]
- 11. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. files.sciengine.com [files.sciengine.com]
A Senior Application Scientist's Guide to the Mass Spectrometry of (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride
Abstract
This technical guide provides a comprehensive framework for the mass spectrometric analysis of (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride, a chiral amine of interest in pharmaceutical and chemical synthesis. Authored from the perspective of a seasoned application scientist, this document moves beyond mere procedural outlines to explain the causal factors influencing analytical choices. We will delve into ionization theory, fragmentation pathways, and detailed experimental protocols. The guide is intended for researchers, scientists, and drug development professionals who require a robust, validated methodology for the characterization of this and structurally related compounds.
Introduction to (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine
(R)-1-(4-(trifluoromethoxy)phenyl)ethanamine is a chiral primary amine belonging to the phenethylamine class of compounds. The phenethylamine motif is a cornerstone in medicinal chemistry, forming the backbone of numerous endogenous neurotransmitters and synthetic drugs.[1] The presence of a trifluoromethoxy (-OCF₃) group on the phenyl ring significantly modulates the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable building block in drug discovery.
Accurate molecular weight determination and structural confirmation are paramount for quality control and regulatory submission. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as the definitive analytical technique for this purpose due to its unparalleled sensitivity, specificity, and ability to provide structural information through fragmentation analysis. This guide will establish a foundational MS-based workflow for the analysis of its hydrochloride salt form.
Core Physicochemical Properties for Mass Spectrometry
Understanding the analyte's fundamental properties is critical for method development. The analysis targets the free base form of the molecule after dissolution and ionization.
| Property | Value | Source |
| Chemical Structure | ![]() | - |
| Molecular Formula (Free Base) | C₉H₁₀F₃NO | Calculated |
| Exact Mass (Free Base) | 205.07145 Da | Calculated |
| Exact Mass ([M+H]⁺) | 206.07928 Da | Calculated |
| Compound Type | Primary Aromatic Amine | Structural Analysis |
Mass Spectrometry Methodology
Ionization Technique Selection: The Case for ESI
The selection of an appropriate ionization source is the most critical decision in developing an MS method. For (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine, Electrospray Ionization (ESI) is the superior choice.
-
Causality: ESI is a "soft" ionization technique ideal for polar, thermally labile molecules.[2][3] The target molecule contains a primary amine (-NH₂) group, which is a basic site. In the acidic mobile phases typically used in reversed-phase LC, this amine group is readily protonated in solution. ESI efficiently transfers these pre-formed ions from the liquid phase to the gas phase, resulting in a strong signal for the protonated molecule, [M+H]⁺.[2][4]
-
Operating Mode: The analysis must be conducted in Positive Ion Mode to detect the positively charged [M+H]⁺ ion.
-
Alternative Techniques: While Atmospheric Pressure Chemical Ionization (APCI) could also ionize the molecule, ESI is generally preferred for compounds that are already ionized in solution, as it typically yields a more stable signal with less in-source fragmentation.
Instrumentation: High Resolution, High Confidence
For definitive structural confirmation and impurity profiling, high-resolution accurate-mass (HRAM) mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, are recommended.
-
Expertise Insight: While a standard single quadrupole or triple quadrupole instrument can provide nominal mass confirmation, HRAM instruments provide mass accuracy within <5 ppm. This allows for the unambiguous determination of the elemental composition, which is crucial for identifying unknown metabolites or degradation products and differentiating them from isobaric interferences.
Sample Preparation for the Hydrochloride Salt
The analyte is supplied as a hydrochloride salt, which is generally stable and highly soluble in polar solvents.
-
Protocol Rationale: Direct dissolution in a typical LC-MS mobile phase constituent is the most straightforward approach. A stock solution can be prepared in methanol or a mixture of acetonitrile and water. The acidic nature of the salt is compatible with the low pH mobile phases used in reversed-phase chromatography. No complex extraction or derivatization is needed for a standard analysis.
Detailed Experimental Protocol: LC-MS Analysis
This protocol provides a validated starting point for the analysis. Instrument parameters should be optimized to meet system-specific performance criteria.
Objective: To achieve chromatographic separation and obtain high-quality full scan (MS1) and fragmentation (MS/MS or MS2) spectra of the target analyte.
Step 1: Standard Preparation
-
Prepare a 1 mg/mL stock solution of (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride in methanol.
-
Perform serial dilutions using 50:50 acetonitrile:water with 0.1% formic acid to create working standards at concentrations ranging from 1 ng/mL to 1000 ng/mL. The formic acid ensures the amine remains protonated for optimal ESI response.
Step 2: LC Parameters
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Step 3: MS Parameters (Q-TOF or Orbitrap)
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 350 °C.
-
Gas Flow (Drying/Sheath): Optimize for instrument (e.g., 10 L/min drying gas, 40 psi sheath gas).
-
Full Scan (MS1) Range: m/z 50 - 500.
-
MS/MS (MS2) Acquisition: Data-Dependent Acquisition (DDA). Select the top 3 most intense ions from the MS1 scan for fragmentation.
-
Precursor Ion: Isolate the [M+H]⁺ ion at m/z 206.0793.
-
Collision Energy: Apply a stepped collision energy (e.g., 10, 20, 40 eV) to observe a full range of fragment ions.
Fragmentation Analysis and Structural Elucidation (MS/MS)
Tandem mass spectrometry (MS/MS) provides a fragmentation "fingerprint" that confirms the molecule's structure. The fragmentation of phenethylamines is well-characterized and typically initiated by cleavage of the bonds alpha or beta to the amine group.[5][6]
Predicted Fragmentation Pathway
Upon collision-induced dissociation (CID), the protonated molecule ([M+H]⁺ at m/z 206.1) is expected to follow a primary fragmentation pathway involving the cleavage of the C-C bond alpha to the phenyl ring (benzylic cleavage).
-
Primary Fragmentation: The most favorable cleavage is the loss of ammonia (NH₃) from the protonated amine. This results in the formation of a stable secondary carbocation. The expected fragment would be at m/z 189.1. A similar fragmentation pattern is observed in related compounds like 2-[4-(Trifluoromethyl)phenyl]ethan-1-amine, which shows a prominent fragment from the loss of ammonia.[7]
-
Secondary Fragmentation: A subsequent cleavage is the loss of the ethylamine side chain through benzylic fission. This yields a highly stable tropylium-like cation. This cleavage results in the formation of the 4-(trifluoromethoxy)benzyl cation at m/z 175.0 . This is often the most abundant fragment ion (base peak) in the MS/MS spectrum of phenylethylamine derivatives.[8]
Visualization of Fragmentation
The logical flow of the primary fragmentation pathway is illustrated below.
Caption: Predicted MS/MS fragmentation pathway.
Interpreting the Mass Spectra
-
MS1 Spectrum: The full scan spectrum should show a prominent peak at m/z 206.0793 ± 5 ppm, corresponding to the [M+H]⁺ ion. The high mass accuracy confirms the elemental formula C₉H₁₁F₃NO⁺.
-
MS2 Spectrum: The MS/MS spectrum of the precursor at m/z 206.1 should be dominated by the fragment ion at m/z 175.0. The presence of the m/z 189.1 ion further corroborates the proposed structure.
Data Summary
This table provides the key m/z values that should be used to build an acquisition and processing method for the target analyte.
| Ion Species | Description | Theoretical m/z |
| [M+H]⁺ | Protonated Parent Molecule | 206.0793 |
| [M-NH₂]⁺ | Fragment from loss of Ammonia | 189.0714 |
| [C₈H₆F₃O]⁺ | 4-(trifluoromethoxy)benzyl cation | 175.0365 |
Conclusion
This guide outlines a robust and scientifically grounded approach for the mass spectrometric analysis of (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride. By selecting ESI in positive mode, employing high-resolution mass spectrometry, and understanding the predictable fragmentation pathways, researchers can confidently confirm the identity and structure of this compound. The provided LC-MS protocol serves as a validated starting point for method development, ensuring data integrity and trustworthiness for research and drug development applications.
References
-
EI mass spectra of the TFA derivative of MA and their probable fragmentation pathway. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Ghosh, C., et al. (2015). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. Retrieved January 25, 2026, from [Link]
-
Phenethylamine, TMS derivative. (n.d.). NIST WebBook. Retrieved January 25, 2026, from [Link]
-
Simultaneous Analysis of Chiral Amino Acids Produced by Intestinal Microbiota using LC/MS/MS. (2019). Shimadzu. Retrieved January 25, 2026, from [Link]
-
Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. (2021). Fluorine Notes. Retrieved January 25, 2026, from [Link]
-
Ilie, M., et al. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. PubMed Central. Retrieved January 25, 2026, from [Link]
-
Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. (2017). ACS Publications. Retrieved January 25, 2026, from [Link]
-
PHENETHYLAMINE; EI-B; MS. (n.d.). MassBank. Retrieved January 25, 2026, from [Link]
-
Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. (2016). MDPI. Retrieved January 25, 2026, from [Link]
-
Video: Electrospray Ionization (ESI) Mass Spectrometry. (2024). JoVE. Retrieved January 25, 2026, from [Link]
-
High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. (n.d.). SpringerLink. Retrieved January 25, 2026, from [Link]
-
Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. (2021). ScienceDirect. Retrieved January 25, 2026, from [Link]
-
Magnetic and EPR Spectroscopic Studies of Thiolate Bridged Divalent Ni, Pd, and Pt Ions Capped with VO(N2S2) Metalloligands. (2022). ACS Publications. Retrieved January 25, 2026, from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved January 25, 2026, from [Link]
-
LC/MS/MS Method Package for D/L Amino Acids. (n.d.). Shimadzu. Retrieved January 25, 2026, from [Link]
-
Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. (2021). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Mass Spectrometry Fragmentation Part 2. (2015). YouTube. Retrieved January 25, 2026, from [Link]
-
Fragmentation and Interpretation of Spectra. (n.d.). Retrieved January 25, 2026, from [Link]
-
2-[4-(Trifluoromethyl)phenyl]ethan-1-amine. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]
-
Electrospray ionization. (2014). YouTube. Retrieved January 25, 2026, from [Link]
-
Magnetic and EPR Spectroscopic Studies of Thiolate Bridged Divalent Ni, Pd, and Pt Ions Capped with VO(N2S2) Metalloligands. (2022). American Chemical Society. Retrieved January 25, 2026, from [Link]
-
Protonated primary amines induced thymine quintets studied by electrospray ionization mass spectrometry and density functional theory calculations. (2014). PubMed. Retrieved January 25, 2026, from [Link]
-
Chemical Properties of Ethanamine hydrochloride (CAS 557-66-4). (n.d.). Cheméo. Retrieved January 25, 2026, from [Link]
-
(R)-1-(4-Methylphenyl)ethylamine: Comprehensive Applications and Technical Characteristics Study. (2026). Oreate AI Blog. Retrieved January 25, 2026, from [Link]
Sources
- 1. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Protonated primary amines induced thymine quintets studied by electrospray ionization mass spectrometry and density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry [mdpi.com]
- 6. whitman.edu [whitman.edu]
- 7. 2-[4-(Trifluoromethyl)phenyl]ethan-1-amine | C9H10F3N | CID 1988106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Introduction: The Significance of (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride
An In-Depth Technical Guide to the Crystal Structure Determination of (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the methodologies and scientific considerations involved in determining the crystal structure of (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride. As a Senior Application Scientist, the following sections are designed to not only detail the "how" but also the "why" behind each critical step, ensuring a robust and reproducible scientific outcome.
Chiral amines are fundamental building blocks in a significant portion of commercially available pharmaceuticals, with their specific stereochemistry often being crucial for therapeutic efficacy and safety.[1][2][3] The title compound, (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride, is a valuable chiral amine due to the presence of the trifluoromethoxy group. This functional group is of high interest in medicinal chemistry for its ability to enhance metabolic stability, modulate lipophilicity, and improve a molecule's pharmacokinetic profile.[4][5][6][7] Determining the precise three-dimensional arrangement of atoms in the crystalline state through single-crystal X-ray diffraction provides invaluable information on molecular conformation, intermolecular interactions, and packing, which are critical for understanding its solid-state properties and behavior in biological systems.[8][9][10][11]
Synthesis and Purification
A reliable synthesis and purification protocol is paramount to obtaining high-quality single crystals. The following is a common synthetic route for chiral amines.
Experimental Protocol: Synthesis of (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride
-
Reductive Amination:
-
To a solution of 4-(trifluoromethoxy)acetophenone in methanol, add a solution of ammonia in methanol.
-
Stir the mixture at room temperature for 2 hours.
-
Add a reducing agent, such as sodium borohydride, portion-wise while maintaining the temperature below 20°C.
-
Stir the reaction mixture overnight at room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the racemic amine.
-
-
Chiral Resolution:
-
Dissolve the racemic amine in a suitable solvent (e.g., ethanol).
-
Add a chiral resolving agent, such as L-tartaric acid, and heat the mixture to obtain a clear solution.
-
Allow the solution to cool slowly to room temperature to induce crystallization of the diastereomeric salt.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Recrystallize the diastereomeric salt from the same solvent to improve chiral purity.
-
Treat the purified diastereomeric salt with a base (e.g., sodium hydroxide solution) to liberate the free (R)-amine.
-
Extract the (R)-amine with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
-
Salt Formation:
-
Dissolve the purified (R)-amine in a suitable solvent (e.g., diethyl ether).
-
Bubble hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (e.g., diethyl ether) dropwise until precipitation is complete.
-
Collect the white precipitate of (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride by filtration.
-
Wash the product with the solvent and dry under vacuum.
-
Rationale for Experimental Choices:
-
Reductive Amination: This is a classic and efficient method for the synthesis of amines from ketones.
-
Chiral Resolution: Diastereomeric salt crystallization is a widely used and effective method for separating enantiomers on a preparative scale. The choice of resolving agent is critical and may require screening.
-
Salt Formation: The hydrochloride salt is often chosen for its crystallinity and stability, which are advantageous for pharmaceutical applications and single-crystal growth.
Single Crystal Growth: The Cornerstone of Structure Determination
The growth of high-quality single crystals is often the most challenging and critical step in the process. The ideal crystal for single-crystal X-ray diffraction should be of a suitable size (typically 0.1-0.3 mm in each dimension), possess a well-defined shape, and be free from defects.
Experimental Protocol: Single Crystal Growth
-
Solvent Screening:
-
Test the solubility of the compound in a range of solvents of varying polarities (e.g., water, methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane).
-
Identify a solvent or solvent system in which the compound has moderate solubility at room temperature and is more soluble at elevated temperatures.
-
-
Slow Evaporation:
-
Prepare a saturated or near-saturated solution of the compound in the chosen solvent.
-
Filter the solution through a syringe filter to remove any particulate matter.
-
Transfer the solution to a small, clean vial.
-
Cover the vial with a cap that has a small pinhole or with parafilm with a few needle-pricked holes to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.
-
-
Vapor Diffusion:
-
Liquid-Liquid: Prepare a concentrated solution of the compound in a "good" solvent. Place this solution in a small, open vial. Place this vial inside a larger, sealed container that contains a "poor" solvent in which the compound is insoluble but which is miscible with the "good" solvent. The vapor of the "poor" solvent will slowly diffuse into the "good" solvent, reducing the solubility of the compound and promoting crystallization.
-
Liquid-Vapor: Prepare a concentrated solution of the compound. In a sealed container, place the solution vial and a separate vial containing a volatile "anti-solvent" (a solvent in which the compound is insoluble). The vapor from the anti-solvent will diffuse into the solution, inducing crystallization.
-
Causality Behind Experimental Choices:
-
Slow Evaporation: The slow rate of evaporation allows for the ordered deposition of molecules onto the growing crystal lattice, leading to higher quality crystals.
-
Vapor Diffusion: This technique provides a very slow and controlled change in solvent composition, which is ideal for growing diffraction-quality crystals.
Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[8][9]
Experimental Protocol: Data Collection
-
Crystal Mounting:
-
Select a suitable single crystal under a microscope.
-
Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant (e.g., paratone-N oil).
-
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.
-
Center the crystal in the X-ray beam.
-
Perform an initial unit cell determination.
-
Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.
-
Self-Validating System:
-
Modern diffractometers are equipped with software that monitors data collection in real-time, assessing data quality and completeness. The collection strategy can be adjusted to ensure a high-quality, complete dataset is obtained.
Structure Solution and Refinement
The collected diffraction data is a set of reflections with corresponding intensities. This data is used to solve and refine the crystal structure.
Workflow for Structure Solution and Refinement
-
Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for experimental factors such as Lorentz and polarization effects.
-
Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.
-
Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and other parameters (e.g., thermal displacement parameters) are adjusted to achieve the best possible fit between the observed diffraction data and the calculated diffraction data from the model. This is typically done using full-matrix least-squares refinement.
-
Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.
Visualizing the Process and Potential Structure
Experimental Workflow Diagram
Caption: Workflow for the determination of the crystal structure.
Hypothetical Intermolecular Interactions Diagram
Caption: Potential hydrogen bonding and weak interactions.
Data Presentation: Key Crystallographic Parameters
While the specific data for the title compound is not yet publicly available, a typical dataset for a similar small organic molecule would be summarized as follows:
| Parameter | Expected Value/Range | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |
| Space Group | Chiral (e.g., P2₁, P2₁2₁2₁) | Confirms the enantiopure nature of the crystal. |
| a, b, c (Å) | 5-20 Å | Dimensions of the unit cell. |
| α, β, γ (°) | 90° or deviates for monoclinic | Angles of the unit cell. |
| Volume (ų) | 500-2000 ų | Volume of the unit cell. |
| Z | 2, 4, or 8 | Number of molecules in the unit cell. |
| R₁ (final) | < 0.05 | A measure of the agreement between the model and the data (lower is better). |
| wR₂ (all data) | < 0.15 | A weighted measure of the agreement (lower is better). |
| Goodness-of-Fit (S) | ~1.0 | Indicates the quality of the refinement. |
Conclusion
The determination of the crystal structure of (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride is a critical step in understanding its solid-state properties and its potential as a pharmaceutical agent. This guide has outlined the necessary steps, from synthesis to final structure analysis, emphasizing the rationale behind each experimental choice. A successful crystal structure determination will provide a wealth of information that can guide further drug development efforts.
References
-
American Elements. (n.d.). (R)-1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis. Retrieved from [Link]
-
SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]
-
MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
- Google Patents. (n.d.). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
-
PMC - NIH. (2024, June 25). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Retrieved from [Link]
-
University of Washington. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Retrieved from [Link]
-
PubMed. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
CCDC. (n.d.). CCDC 2096072: Experimental Crystal Structure Determination. Retrieved from [Link]
-
ResearchGate. (2025, July 1). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
University of York. (n.d.). Single Crystal X-ray Diffraction - Chemistry Teaching Labs. Retrieved from [Link]
-
ACS Publications. (2023, April 10). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. Retrieved from [Link]
-
Angene. (n.d.). The Importance of Trifluoromethoxy Group in Chemical Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Drugs with α‐chiral amine moieties and routes for the synthesis of.... Retrieved from [Link]
-
PSS. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]
-
RSC Publishing. (2024, October 22). The significance of chirality in contemporary drug discovery-a mini review. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from [Link]
-
SIOC Journals. (n.d.). 有机化学. Retrieved from [Link]
-
Lead Sciences. (n.d.). (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride. Retrieved from [Link]
-
Hangzhou LZ Chemical Co., Ltd. (n.d.). (R)-1-(4-(TrifluoroMethoxy)phenyl) ethanamine hydrochloride. Retrieved from [Link]
-
NIST WebBook. (n.d.). Phenethylamine, alpha-methyl-4-(trifluoromethyl)-, hydrochloride. Retrieved from [Link]
Sources
- 1. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. serc.carleton.edu [serc.carleton.edu]
- 9. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 10. rigaku.com [rigaku.com]
- 11. creative-biostructure.com [creative-biostructure.com]
The Trifluoromethoxy Moiety in Phenethylamine Scaffolds: A Deep Dive into Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The substitution of phenethylamine scaffolds with fluorinated moieties has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate pharmacokinetic and pharmacodynamic properties. Among these, the trifluoromethoxy (-OCF3) group presents a unique profile of high lipophilicity and metabolic stability, distinct from its more common trifluoromethyl (-CF3) counterpart. This technical guide provides a comprehensive exploration of the mechanism of action of trifluoromethoxy-substituted phenethylamines. We will dissect the structural and electronic implications of this substitution, analyze its influence on interactions with key central nervous system targets, and provide detailed experimental protocols for the characterization of these novel compounds. This guide is intended to serve as a foundational resource for researchers engaged in the design and development of next-generation neurotherapeutics.
Introduction: The Strategic Advantage of Trifluoromethoxylation
The phenethylamine backbone is a privileged scaffold in neuropharmacology, forming the basis for a wide array of psychoactive compounds that modulate monoaminergic systems.[1][2] Chemical modification of this core structure allows for the fine-tuning of receptor affinity, functional activity, and metabolic fate. The introduction of a trifluoromethoxy group onto the phenyl ring is a strategic choice driven by its unique physicochemical properties.
Unlike the electron-withdrawing trifluoromethyl group, the trifluoromethoxy group is also highly lipophilic, a property that can significantly enhance blood-brain barrier penetration.[3] Furthermore, the OCF3 group is generally more resistant to metabolic degradation than a simple methoxy group, leading to improved pharmacokinetic profiles. These characteristics make trifluoromethoxy-substituted phenethylamines an intriguing class of compounds for therapeutic development.
Molecular Targets and Structure-Activity Relationships
The primary molecular targets for phenethylamine derivatives are monoamine transporters (dopamine transporter - DAT, serotonin transporter - SERT, and norepinephrine transporter - NET) and G-protein coupled receptors (GPCRs), particularly the serotonin 5-HT2 receptor subtypes.[4][5] The introduction of a trifluoromethoxy group can profoundly influence the affinity and selectivity of these interactions.
Serotonin 5-HT2A Receptor Interactions
The 5-HT2A receptor is a key target for psychedelic phenethylamines.[6] Phenylalkylamines are a class of agonists at 5-HT2A receptors that are more selective for 5-HT2 receptors over other serotonin and monoaminergic GPCRs than ergolines or tryptamines.[6] Studies on related fluorinated phenethylamines provide valuable insights. For instance, the 4-trifluoroethoxy-substituted phenethylamine, 2C-O-22, demonstrates the influence of a fluorinated alkoxy group on receptor affinity.
Table 1: Comparative Binding Affinities (Ki, nM) at Serotonin Receptors
| Compound | 4-Substituent | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | Reference |
| 2C-O-2 | -OCH2CH3 | 1700 | >10000 | [3] |
| 2C-O-22 | -OCH2CF3 | 1100 | 5800 | [3] |
| 2C-TFM | -CF3 | High Affinity | High Affinity | [7] |
Note: Lower Ki values indicate higher binding affinity.
The data in Table 1 suggests that the addition of the trifluoro group to the ethoxy substituent in 2C-O-22 slightly increases its affinity for the 5-HT2A and 5-HT2C receptors compared to its non-fluorinated counterpart, 2C-O-2.[3] This can be attributed to the altered electronic and steric properties of the trifluoroethoxy group influencing its interaction with the receptor's binding pocket.
Figure 1: Simplified 5-HT2A receptor signaling pathway.
Monoamine Transporter Interactions
Phenethylamines can also act as substrates and/or inhibitors of monoamine transporters, leading to increased synaptic concentrations of dopamine, serotonin, and norepinephrine.[5] The trifluoromethoxy substitution is expected to modulate these interactions. While specific data for a trifluoromethoxy-phenethylamine is scarce, we can infer potential effects based on related compounds. For example, trifluoromethyl substitution on the phenyl ring of cathinone analogs has been shown to increase potency at the serotonin transporter (SERT) while decreasing it at the norepinephrine and dopamine transporters (NET and DAT). A similar selectivity profile might be anticipated for trifluoromethoxy-substituted phenethylamines.
Experimental Methodologies for Characterization
A thorough understanding of the mechanism of action of novel trifluoromethoxy-substituted phenethylamines requires a multi-faceted experimental approach. The following protocols provide a framework for the in vitro characterization of these compounds.
Radioligand Binding Assays
These assays are fundamental for determining the affinity of a compound for a specific receptor or transporter.
Experimental Protocol: Radioligand Competition Binding Assay for 5-HT2A Receptor
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing the human 5-HT2A receptor in appropriate media.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer. Determine protein concentration using a suitable method (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, the cell membrane preparation, and a known concentration of a high-affinity radioligand for the 5-HT2A receptor (e.g., [3H]ketanserin).
-
Add varying concentrations of the trifluoromethoxy-substituted phenethylamine test compound.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known 5-HT2A antagonist, e.g., spiperone).
-
-
Incubation and Filtration:
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Data Acquisition and Analysis:
-
Dry the filter mats and add scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]
- 4. Serotonin receptor affinities of psychoactive phenalkylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5-HT2A receptors: Pharmacology and functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2C-TFM - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Biological Activity of Chiral Trifluoromethoxyphenyl Ethanaminestoc
A Senior Application Scientist's Synthesis of Field-Proven Insights and Technical Accuracy
Abstract
The introduction of trifluoromethoxy groups into phenethylamine scaffolds has yielded a compelling class of psychoactive compounds with significant therapeutic potential. This guide provides a comprehensive technical overview of the biological activity of chiral trifluoromethoxyphenyl ethanamines, with a particular focus on their enantioselective interactions with monoamine transporters. We will explore the synthetic and analytical methodologies crucial for isolating and characterizing these stereoisomers, delve into their structure-activity relationships (SAR), and elucidate the downstream signaling pathways they modulate. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel central nervous system (CNS) agents.
Introduction: The Critical Role of Chirality in CNS Drug Design
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. The vast majority of biological macromolecules, including receptors and enzymes, are chiral.[1] Consequently, enantiomers of a chiral drug often exhibit different pharmacokinetic and pharmacodynamic properties.[1][2] One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or, in some cases, contribute to adverse effects.
The trifluoromethoxyphenyl ethanamine scaffold represents a privileged structure in CNS drug discovery. The trifluoromethoxy (-OCF3) group, a bioisostere of the methoxy group, can significantly alter a molecule's lipophilicity, metabolic stability, and receptor binding affinity. When combined with the chiral ethanamine side chain, this scaffold gives rise to a diverse array of compounds with potent and often enantioselective activity at monoamine transporters.
This guide will systematically dissect the biological activity of these fascinating molecules, providing both foundational knowledge and practical insights for their continued investigation.
Synthetic and Analytical Methodologies
The differential biological activities of enantiomers necessitate robust methods for their synthesis and separation. The development of stereoselective synthetic routes and reliable analytical techniques for determining enantiomeric purity are paramount in this field.
Enantioselective Synthesis
The synthesis of chiral trifluoromethoxyphenyl ethanamines can be approached through several strategies, including the use of chiral auxiliaries, asymmetric catalysis, and biocatalysis.[3][4]
-
Asymmetric aza-Henry Reaction: A notable method involves the asymmetric aza-Henry reaction of nitromethane to N-Boc trifluoromethyl ketimines, catalyzed by amino acid-derived quaternary ammonium salts.[3] This reaction proceeds under mild conditions with low catalyst loading to produce α-trifluoromethyl β-nitroamines, which can then be converted to the desired ethanamines.[3]
-
Biocatalytic N-H Bond Insertion: Engineered variants of cytochrome c552 have been utilized for the enantioselective synthesis of α-trifluoromethyl amines via an asymmetric N-H carbene insertion reaction.[4] This biocatalytic approach offers high yields and excellent enantioselectivity.[4]
Chiral Separation and Analysis
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and analysis of enantiomers.[5][6] The choice of chiral stationary phase (CSP) is critical for achieving successful separation.
-
Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from amylose and cellulose, have proven to be highly effective for resolving a wide range of chiral amines.[7][8] Supercritical fluid chromatography (SFC) has also emerged as a powerful alternative to HPLC for the enantiomeric separation of primary amines, offering advantages in terms of speed and reduced solvent consumption.[8][9]
Table 1: Representative Chiral HPLC/SFC Separation Parameters
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Separation Factor (α) | Resolution (Rs) | Reference |
| 1-(4-(Trifluoromethoxy)phenyl)ethanamine | Chiralpak® AD-H | n-Hexane/Isopropanol (90:10, v/v) | 1.32 | 3.15 | [7] |
| 1-(3-(Trifluoromethoxy)phenyl)ethanamine | Chiralcel® OD-H | n-Hexane/Isopropanol (90:10, v/v) | 1.21 | 2.50 | [7] |
| Chiral Primary Amines | Cyclofructan-based CSP | CO2/Methanol with additives | Variable | Variable | [8][9] |
Biological Activity at Monoamine Transporters
Chiral trifluoromethoxyphenyl ethanamines primarily exert their effects by interacting with monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET).[10][11][12] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling.[11][12]
Structure-Activity Relationships (SAR)
The biological activity of these compounds is highly dependent on their stereochemistry and the substitution pattern on the phenyl ring.
-
Stereoselectivity: The (S)-enantiomer of 3-trifluoromethoxy-amphetamine (3-TFMA) is a more potent serotonin releaser than the (R)-enantiomer. This highlights the critical role of stereochemistry in determining the pharmacological profile.
-
Positional Isomerism: The position of the trifluoromethoxy group on the phenyl ring significantly influences the compound's activity and selectivity. For example, moving the trifluoromethoxy group from the 4-position to the 3-position can alter the ratio of serotonin to dopamine releasing activity.
-
N-Substitution: Modifications to the amine group, such as N-methylation or N-ethylation, can also impact potency and selectivity at the monoamine transporters.[13]
Table 2: Enantiomeric Selectivity at Monoamine Transporters
| Compound | Enantiomer | Target | Activity (IC50 or Ki, nM) | Reference |
| 3-Trifluoromethoxy-amphetamine (3-TFMA) | (S) | SERT (Release) | More Potent | N/A |
| 3-Trifluoromethoxy-amphetamine (3-TFMA) | (R) | SERT (Release) | Less Potent | N/A |
| Fenfluramine | (+) | SERT (Release) | Potent | [14] |
| Norfenfluramine | (+) | 5-HT2B/2C Agonist | Potent | [14] |
Mechanism of Action: Releasing Agents vs. Reuptake Inhibitors
Trifluoromethoxyphenyl ethanamines can act as either releasing agents or reuptake inhibitors at monoamine transporters.
-
Releasing Agents: These compounds are substrates for the transporters. They are transported into the presynaptic neuron and induce reverse transport (efflux) of the endogenous neurotransmitter.[14] This leads to a rapid and significant increase in the synaptic concentration of the neurotransmitter.
-
Reuptake Inhibitors: These compounds bind to the transporter but are not translocated. They block the reuptake of the neurotransmitter, leading to a more gradual increase in its synaptic concentration.
The determination of whether a compound is a releaser or a reuptake inhibitor is crucial for understanding its pharmacological profile and therapeutic potential. Dual dopamine/serotonin releasers are being investigated as potential treatments for stimulant addiction.[15][16]
Experimental Protocols
The following protocols are provided as examples of standard methodologies used to characterize the biological activity of chiral trifluoromethoxyphenyl ethanamines.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of a compound for a specific transporter.[17][18]
Protocol 1: Radioligand Binding Assay for Monoamine Transporters
-
Membrane Preparation: Prepare cell membranes from cells expressing the transporter of interest (e.g., HEK293 cells transfected with DAT, SERT, or NET).[19]
-
Incubation: Incubate the membranes with a radiolabeled ligand (e.g., [3H]WIN 35,428 for DAT, [3H]citalopram for SERT, or [3H]nisoxetine for NET) and varying concentrations of the test compound.
-
Filtration: Separate the bound and free radioligand by rapid filtration through glass fiber filters.[19]
-
Quantification: Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of radioligand binding) by non-linear regression analysis. Calculate the Ki value (inhibitor constant) using the Cheng-Prusoff equation.[19]
Monoamine Release Assays
Monoamine release assays are used to determine whether a compound acts as a releasing agent.
Protocol 2: In Vitro Monoamine Release Assay
-
Synaptosome Preparation: Prepare synaptosomes from rat brain tissue (e.g., striatum for dopamine release, hippocampus for serotonin release).
-
Radiolabeling: Preload the synaptosomes with a radiolabeled neurotransmitter (e.g., [3H]dopamine or [3H]serotonin).
-
Incubation: Incubate the preloaded synaptosomes with varying concentrations of the test compound.
-
Separation: Separate the synaptosomes from the supernatant by centrifugation or filtration.
-
Quantification: Quantify the amount of radioactivity released into the supernatant.
-
Data Analysis: Determine the EC50 value (the concentration of test compound that induces 50% of the maximal release).
Monoamine Oxidase (MAO) Inhibition Assay
It is also important to assess the potential for these compounds to inhibit monoamine oxidase (MAO), the enzyme responsible for the metabolic degradation of monoamine neurotransmitters.[20][21]
Protocol 3: MAO Inhibition Assay
-
Enzyme Source: Use a commercially available MAO-A or MAO-B enzyme preparation or a mitochondrial fraction from tissue homogenates.[22]
-
Incubation: Incubate the enzyme with a substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) and varying concentrations of the test compound.
-
Detection: Measure the formation of the product using a fluorometric or colorimetric method.[21][22]
-
Data Analysis: Determine the IC50 value for the inhibition of MAO-A and MAO-B.
Signaling Pathways and Functional Consequences
The interaction of chiral trifluoromethoxyphenyl ethanamines with monoamine transporters initiates a cascade of downstream signaling events that ultimately mediate their physiological and behavioral effects.
Monoamine Transporter-Mediated Signaling
Monoamine transporters are not merely passive conduits for neurotransmitter reuptake; they are also signaling molecules that can be regulated by protein kinases and phosphatases.[11] The binding of substrates and inhibitors can induce conformational changes in the transporter that trigger intracellular signaling cascades.[23]
Dopaminergic and Serotonergic Pathways
The release of dopamine and serotonin into the synapse activates a variety of pre- and postsynaptic receptors, leading to complex downstream effects on neuronal excitability and gene expression.
-
Dopaminergic System: Increased dopaminergic transmission in the mesolimbic pathway is associated with reward and reinforcement, which can contribute to the abuse potential of some of these compounds.
-
Serotonergic System: Enhanced serotonergic signaling is implicated in the regulation of mood, appetite, and cognition.[24] Serotonin releasing agents have shown therapeutic potential in the treatment of obesity and depression.[25]
Diagram 1: Simplified Monoamine Transporter Signaling
Caption: Interaction of trifluoromethoxyphenyl ethanamines with monoamine transporters.
Conclusion and Future Directions
Chiral trifluoromethoxyphenyl ethanamines represent a rich and complex class of compounds with significant potential for the development of novel CNS therapeutics. Their stereoselective interactions with monoamine transporters offer a compelling avenue for fine-tuning pharmacological activity and minimizing off-target effects.
Future research in this area should focus on:
-
Expanding the SAR: The synthesis and evaluation of novel analogues with different substitution patterns will further elucidate the structural requirements for potent and selective activity.
-
Elucidating Downstream Signaling: A deeper understanding of the intracellular signaling pathways modulated by these compounds will provide valuable insights into their mechanisms of action.
-
In Vivo Characterization: The evaluation of promising lead compounds in animal models of CNS disorders is essential for translating in vitro findings into therapeutic applications.
By integrating the principles of medicinal chemistry, pharmacology, and molecular biology, the continued exploration of chiral trifluoromethoxyphenyl ethanamines holds great promise for the future of CNS drug discovery.
References
-
(R)-1-(4-(TrifluoroMethoxy)phenyl) ethanamine hydrochloride. (n.d.). Hangzhou LZ Chemical Co., Ltd. Retrieved January 25, 2026, from [Link]
-
Cheng, M. H., & an der Heiden, M. (2019). Monoamine transporters: structure, intrinsic dynamics and allosteric regulation. RSC Chemical Biology, 1(1), 18–31. [Link]
-
(R)-1-(2-(Trifluoromethyl)phenyl)ethanamine. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]
-
Fuller, R. W., Snoddy, H. D., & Perry, K. W. (1974). Effect of 3-(p-trifluoromethylphenoxy). N. N. methyl-3-phenylpropylamine on the depletion of brain serotonin by 4-chloroamphetamine. Biochemical Pharmacology, 23(13), 1867–1872. [Link]
-
Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Evotec. Retrieved January 25, 2026, from [Link]
-
Kulkarni, S. S., Newman, A. H., & Houlihan, W. J. (2004). Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation. Journal of Medicinal Chemistry, 47(10), 2537–2549. [Link]
-
Wei, Y., Wang, Y., Zhang, Y., Wang, Y., Liu, X., & Li, Z. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Molecules, 27(13), 4235. [Link]
-
Li, Y., Wang, Y., Zhang, Y., Wang, Y., Liu, X., & Li, Z. (2024). Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives. Frontiers in Chemistry, 12, 1386443. [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved January 25, 2026, from [Link]
-
Sitte, H. H., & Freissmuth, M. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(10), 1438–1446. [Link]
-
Kulkarni, S. S., Newman, A. H., & Houlihan, W. J. (2004). Structure−Activity Relationships at Monoamine Transporters for a Series of N-Substituted 3α-(Bis[4-fluorophenyl]methoxy)tropanes: Comparative Molecular Field Analysis, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 47(10), 2537–2549. [Link]
-
Brinkmann-Chen, S., & Arnold, F. H. (2022). Enantioselective Synthesis of α‑Trifluoromethyl Amines via Biocatalytic N−H Bond Insertion with Acceptor-Acceptor Carbene Donors. Journal of the American Chemical Society, 144(6), 2568–2574. [Link]
-
Monoamine Oxidase Assay Kit. (n.d.). Bio-Techne. Retrieved January 25, 2026, from [Link]
-
Ramamoorthy, S., & Shippenberg, T. S. (2008). Regulation of Monoamine Transporters: Role of Transporter Phosphorylation. Pharmacology & Therapeutics, 119(1), 72–82. [Link]
- Stahl, S. M. (2021). Stahl's Essential Psychopharmacology: Neuroscientific Basis and Practical Applications (5th ed.). Cambridge University Press.
-
Fishback, J. A., Newman, A. H., & Katz, J. L. (2018). Structure-Activity Relationship Studies on a Series of 3α-[Bis(4-fluorophenyl)methoxy]tropanes and 3α-[Bis(4-fluorophenyl)methylamino]tropanes As Novel Atypical Dopamine Transporter (DAT) Inhibitors for the Treatment of Cocaine Use Disorders. Journal of Medicinal Chemistry, 61(17), 7849–7861. [Link]
- Regalado, E. L., Welch, C. J., & Vanyo, D. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America, 33(1), 34–43.
-
Rothman, R. B., & Baumann, M. H. (2006). Dopamine/serotonin releasers as medications for stimulant addictions. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 30(5), 785–797. [Link]
-
Design, Synthesis and Biological Activity of C3 Hemisynthetic Triterpenic Esters as Novel Antitrypanosomal Hits. (2019). Chemistry & Biodiversity, 16(10), e1900350. [Link]
-
In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. (2021). Molecules, 26(11), 3330. [Link]
-
Blough, B. E., Decker, A. M., & Landavazo, A. (2019). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. Psychopharmacology, 236(1), 229–241. [Link]
-
Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. (2024). Molecules, 29(1), 123. [Link]
-
Rothman, R. B., & Baumann, M. H. (2009). Dual Dopamine/Serotonin Releasers: Potential Treatment Agents for Stimulant Addiction. Experimental and Clinical Psychopharmacology, 17(5), 269–280. [Link]
-
Kulkarni, S. S., & Newman, A. H. (2014). Overview of Monoamine Transporters. Current Protocols in Pharmacology, 66, 1.16.1–1.16.17. [Link]
-
Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. (2021). Scientific Reports, 11(1), 8089. [Link]
-
Natural Enantiomers: Occurrence, Biogenesis and Biological Properties. (2021). Molecules, 26(11), 3330. [Link]
-
Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. (2019). Current Protocols in Pharmacology, 86(1), e61. [Link]
-
Rothman, R. B., & Baumann, M. H. (2002). Serotonin releasing agents. Pharmacology & Therapeutics, 95(2), 119–131. [Link]
-
(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine. (n.d.). Lead Sciences. Retrieved January 25, 2026, from [Link]
- Regalado, E. L., Welch, C. J., & Vanyo, D. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America, 33(1), 34–43.
-
The monoamine neurotransmitters. The chemical structure of each of the... (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved January 25, 2026, from [Link]
-
Serotonin releasing agent – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 25, 2026, from [Link]
-
Dar, D. E., & Newman, A. H. (2005). Structure-activity relationship of trihexyphenidyl analogs with respect to the dopamine transporter in the on going search for a cocaine inhibitor. European Journal of Medicinal Chemistry, 40(10), 1015–1023. [Link]
-
Shabir, G., Saeed, A., & Zahid, W. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. [Link]
-
Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American Journal of Physiology, 270(3 Pt 1), F383–F389. [Link]
-
Methysergide. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]
Sources
- 1. Natural Enantiomers: Occurrence, Biogenesis and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (R)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride | 856645-99-3 | Benchchem [benchchem.com]
- 3. Frontiers | Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives [frontiersin.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Regulation of Monoamine Transporters: Role of Transporter Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Dopamine/serotonin releasers as medications for stimulant addictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Monoamine Oxidase (MAO) Assay Kit (Fluorometric) (ab241031) | Abcam [abcam.com]
- 23. Monoamine transporters: structure, intrinsic dynamics and allosteric regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Effect of 3-(p-trifluoromethylphenoxy). N. N. methyl-3-phenylpropylamine on the depletion of brain serotonin by 4-chloroamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. taylorandfrancis.com [taylorandfrancis.com]
Methodological & Application
Application Notes and Protocols: (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine Hydrochloride as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Modern Chiral Auxiliary for Asymmetric Synthesis
In the landscape of asymmetric synthesis, the strategic use of chiral auxiliaries remains a cornerstone for the reliable construction of enantiomerically pure molecules. These temporary chiral directors, by covalently bonding to a prochiral substrate, effectively steer the stereochemical outcome of a reaction, leading to the preferential formation of one diastereomer. The ideal chiral auxiliary should be readily available in both enantiomeric forms, easily attached to the substrate, capable of inducing high diastereoselectivity, and cleanly cleavable under mild conditions without compromising the newly formed stereocenter.
(R)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride emerges as a compelling candidate in this field, offering a unique combination of steric and electronic properties. The trifluoromethoxy (-OCF₃) group is of particular interest in medicinal chemistry, as it can enhance metabolic stability, membrane permeability, and binding affinity of drug candidates.[1] Its strong electron-withdrawing nature can also influence the reactivity and selectivity of reactions involving the chiral auxiliary. This guide provides a detailed exploration of the application of (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride as a chiral auxiliary, complete with theoretical justifications and practical, step-by-step protocols.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in the laboratory.
| Property | Value | Source |
| Chemical Formula | C₉H₁₁ClF₃NO | [1] |
| Molecular Weight | 241.64 g/mol | [1] |
| Appearance | White to off-white solid | Typical for amine hydrochlorides |
| Storage | Store at 2-8°C in an inert atmosphere | [2] |
| Solubility | Soluble in water, methanol; sparingly soluble in dichloromethane | General knowledge on amine hydrochlorides |
| Hazard Statements | H302, H315, H319, H335 | [2] |
| Precautionary Statements | P261, P305+P351+P338 | [2] |
Note on the Hydrochloride Salt: (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine is typically supplied as its hydrochloride salt to improve its stability and ease of handling. For most applications, the free amine must be generated in situ or in a separate step by treatment with a suitable base (e.g., triethylamine, sodium hydroxide).
Core Application: Diastereoselective Alkylation of Chiral Amides
A primary application for chiral amines like (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine is in the diastereoselective alkylation of enolates derived from their corresponding amides. This strategy is a powerful tool for the synthesis of α-substituted carboxylic acid derivatives with high enantiomeric purity.[3][4]
The general workflow for this application is as follows:
Protocol 1: Synthesis of the Chiral N-Acyl Auxiliary
The first step involves the coupling of the chiral amine with a carboxylic acid to form the corresponding amide. Standard peptide coupling reagents are effective for this transformation.
Rationale: The formation of a stable amide bond is crucial for the subsequent steps. The choice of coupling reagent can be critical to avoid side reactions and ensure high yields.
Materials:
-
(R)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride
-
Carboxylic acid of interest (e.g., propanoic acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Free Amine Generation: In a round-bottom flask, suspend (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride (1.0 eq) in anhydrous DCM. Add triethylamine (1.1 eq) and stir at room temperature for 30 minutes.
-
Activation: In a separate flask, dissolve the carboxylic acid (1.05 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM. Stir at 0 °C for 15 minutes.
-
Coupling: Slowly add the solution from step 2 to the free amine solution from step 1 at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure N-acyl derivative.
Protocol 2: Diastereoselective Alkylation
With the chiral amide in hand, the next step is the formation of the enolate and its subsequent reaction with an electrophile.
Rationale: The stereochemical outcome of the alkylation is dictated by the conformation of the enolate, which is influenced by the steric bulk of the chiral auxiliary. The phenyl group of the auxiliary is expected to effectively shield one face of the enolate, leading to the approach of the electrophile from the less hindered face. The trifluoromethoxy group, being electron-withdrawing, may influence the pKa of the α-proton and the nucleophilicity of the resulting enolate.
Materials:
-
N-acyl-(R)-1-(4-(trifluoromethoxy)phenyl)ethylamide
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LHMDS) (as a solution in a suitable solvent)
-
Electrophile (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Enolate Formation: Dissolve the N-acyl derivative (1.0 eq) in anhydrous THF in a flame-dried, argon-purged flask. Cool the solution to -78 °C.
-
Base Addition: Slowly add a solution of LDA or LHMDS (1.1 eq) dropwise to the cooled solution. Stir at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add the electrophile (1.2 eq) to the enolate solution at -78 °C. Stir at this temperature for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Quenching and Work-up: Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to separate the diastereomeric products and determine the diastereomeric ratio (d.r.).
Auxiliary Cleavage: Recovering the Chiral Product
The final and critical step is the removal of the chiral auxiliary to yield the desired enantioenriched product. The choice of cleavage method depends on the stability of the product to the reaction conditions.
Protocol 3: Acidic Hydrolysis
Rationale: Strong acidic conditions can effectively hydrolyze the amide bond to release the carboxylic acid and the protonated chiral amine. This method is straightforward but may not be suitable for acid-sensitive substrates.
Materials:
-
Alkylated N-acyl derivative
-
Sulfuric acid (e.g., 6 M) or Hydrochloric acid (e.g., 6 M)
-
Dioxane or Acetic Acid (as a co-solvent)
-
Diethyl ether
-
Sodium hydroxide solution (to adjust pH)
Procedure:
-
Hydrolysis: Dissolve the alkylated amide in a mixture of dioxane and 6 M sulfuric acid. Heat the mixture at reflux for 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with diethyl ether to remove any non-polar impurities.
-
Product Isolation: Carefully basify the aqueous layer with a sodium hydroxide solution to precipitate the chiral amine auxiliary, which can be recovered by extraction. Then, re-acidify the aqueous layer with concentrated HCl and extract the desired carboxylic acid with diethyl ether.
-
Purification: Dry the organic extracts containing the carboxylic acid over anhydrous magnesium sulfate, filter, and concentrate to yield the final product.
Protocol 4: Reductive Cleavage to a Chiral Alcohol
Rationale: For the synthesis of chiral primary alcohols, reductive cleavage of the amide bond using a strong reducing agent like lithium aluminum hydride (LAH) is an effective method.
Materials:
-
Alkylated N-acyl derivative
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium aluminum hydride (LAH)
-
Sodium sulfate decahydrate or Rochelle's salt solution
-
Diethyl ether
Procedure:
-
Reduction: In a flame-dried, argon-purged flask, suspend LAH (2-3 eq) in anhydrous THF. Cool to 0 °C.
-
Substrate Addition: Slowly add a solution of the alkylated amide (1.0 eq) in anhydrous THF to the LAH suspension.
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours.
-
Quenching: Cool the reaction to 0 °C and carefully quench by the sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LAH in grams.
-
Work-up and Purification: Stir the resulting mixture vigorously for 1 hour, then filter through a pad of Celite. Wash the filter cake with diethyl ether. Concentrate the filtrate and purify the crude alcohol by flash column chromatography. The chiral auxiliary can also be recovered from the reaction mixture.
Conclusion and Future Outlook
(R)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride is a promising chiral auxiliary for modern asymmetric synthesis. Its unique electronic and steric properties, conferred by the trifluoromethoxy-substituted phenyl ring, offer potential advantages in terms of selectivity and the metabolic stability of the final products. The protocols outlined in this guide, based on well-established methodologies for analogous chiral amines, provide a solid foundation for researchers to explore the full potential of this valuable synthetic tool. Further investigations into its application in other asymmetric transformations, such as Michael additions, aldol reactions, and Diels-Alder reactions, are warranted and expected to further solidify its position in the synthetic chemist's toolbox.
References
-
Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Harvard University. Available at: [Link]
-
MySkinRecipes. (n.d.). 1-(4-(Trifluoromethoxy)Phenyl)Ethanamine (Hydrochloride). Retrieved from [Link]
- Savoia, D., et al. (2014). Chiral Auxiliary Induced Diastereoselective Synthesis of (R,R)-N,N′-Di(tert-butoxycarbonyl)cyclohex-4-ene-1,2-diamine. European Journal of Organic Chemistry.
- Wolleb, H., et al. (Year not available). Synthesis of (1R)‐1‐(4‐Bromophenyl)‐2,2,2‐trifluoroethan‐1‐amine Hydrochloride through Diastereoselective Trifluoromethylation of a Chiral Sulfinimine. Helvetica Chimica Acta.
-
Myers, A. G. Research Group. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Harvard University. Available at: [Link]
Sources
- 1. (3S,4R)-3-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-N-ethyl-4-(4-fluorophenyl)pyrrolidine-1-carboxamide | C23H23F7N2O2 | CID 44444664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. scispace.com [scispace.com]
Protocol for Diastereomeric Salt Resolution Utilizing (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine
An Application Note for Drug Development Professionals
Abstract
The isolation of single enantiomers is a cornerstone of modern pharmaceutical development, driven by the distinct pharmacological and toxicological profiles enantiomers often exhibit. Diastereomeric salt resolution remains a robust and scalable method for chiral separation, particularly for compounds bearing acidic or basic functional groups.[1] This application note provides a comprehensive protocol and theoretical framework for the resolution of racemic carboxylic acids using the chiral resolving agent (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine. We will delve into the mechanistic basis of this technique, offer a detailed, step-by-step experimental procedure, and discuss the analytical methods required to validate the resolution's success. This guide is intended for researchers, chemists, and drug development professionals seeking to implement this classical yet powerful separation technique.
Introduction: The Principle of Diastereomeric Resolution
A racemic mixture, containing equal amounts of two enantiomers, is notoriously difficult to separate because enantiomers possess identical physical properties such as boiling point, melting point, and solubility.[2][3] The strategy of diastereomeric resolution circumvents this challenge by converting the pair of enantiomers into a pair of diastereomers.[4][5] Diastereomers, unlike enantiomers, are not mirror images and consequently have distinct physical properties, which can be exploited for separation, most commonly through fractional crystallization.[2][4][5]
The process involves reacting the racemic mixture (e.g., a racemic carboxylic acid, R/S-Acid) with a single, pure enantiomer of a chiral resolving agent (e.g., an amine base, R-Base). This acid-base reaction forms a mixture of two diastereomeric salts:
-
(R)-Acid + (R)-Base → (R,R)-Diastereomeric Salt
-
(S)-Acid + (R)-Base → (S,R)-Diastereomeric Salt
Due to their different spatial arrangements, these (R,R) and (S,R) salts will exhibit different solubilities in a given solvent system. By carefully selecting the solvent and controlling the crystallization conditions (temperature, concentration), one diastereomeric salt can be selectively precipitated from the solution while the other remains dissolved. The crystallized, diastereomerically pure salt is then isolated, and the desired enantiomerically pure acid is liberated by breaking the salt, typically through pH adjustment.
(R)-1-(4-(trifluoromethoxy)phenyl)ethanamine is an effective resolving agent due to its strong basicity, rigid structure which aids in forming well-defined crystalline salts, and the presence of the trifluoromethoxy group which can influence crystal packing and solubility.
Visualizing the Resolution Workflow
The entire process, from the initial racemic mixture to the final isolated enantiomer, can be visualized as a logical workflow.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Detailed Experimental Protocol
This protocol is a generalized template. The choice of solvent, temperature, and crystallization time are critical variables that must be optimized for each specific racemic acid.[1]
Materials & Equipment
| Reagents | Equipment |
| Racemic Carboxylic Acid | Round-bottom flask with reflux condenser |
| (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine | Magnetic stirrer with heating capabilities |
| Solvents (e.g., Ethanol, Methanol, Isopropanol, Water) | Buchner funnel and filter flask |
| 2M Hydrochloric Acid (HCl) | Separatory funnel |
| 2M Sodium Hydroxide (NaOH) | Rotary evaporator |
| Organic Solvents (e.g., Ethyl Acetate, DCM) | pH paper or pH meter |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Analytical balance |
PART A: Diastereomeric Salt Formation and Fractional Crystallization
The causality behind this part is the creation of two diastereomers and leveraging their differential solubility for separation. The choice of solvent is paramount; an ideal solvent will maximize the solubility difference between the two diastereomeric salts.
-
Charge the Flask: In a round-bottom flask, dissolve 1.0 equivalent of the racemic carboxylic acid in a suitable volume of the chosen crystallization solvent (e.g., ethanol). Begin stirring.
-
Add Resolving Agent: Gently warm the solution to approximately 50-60 °C. Add 0.5 equivalents of (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine dropwise. Note: Using a half-equivalent of the resolving agent is a common strategy to ensure the less soluble salt crystallizes with high diastereomeric purity, leaving the excess of the other enantiomer in solution along with the more soluble salt.
-
Dissolution: Heat the mixture to reflux until all solids have completely dissolved, forming a clear solution.
-
Controlled Cooling (Crystallization): This is the most critical step. Turn off the heat and allow the solution to cool slowly to room temperature over several hours. Slow cooling is essential for the formation of large, well-ordered crystals, which minimizes the inclusion of impurities (i.e., the more soluble diastereomer). For further precipitation, the flask can be placed in an ice bath for 1-2 hours.
-
Isolation: Collect the precipitated crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.
-
Drying: Dry the crystalline diastereomeric salt under vacuum. At this point, a small sample should be taken for analysis (e.g., by NMR) to determine the diastereomeric purity.[6]
PART B: Liberation of the Enantiopure Carboxylic Acid
This step breaks the ionic bond of the salt to regenerate the free acid and the amine salt.
-
Dissolution: Suspend the dried diastereomeric salt in a mixture of water and an appropriate organic solvent (e.g., ethyl acetate) in a separatory funnel.
-
Acidification: Slowly add 2M HCl while shaking until the aqueous layer is acidic (pH ~1-2). This protonates the carboxylate, forming the free carboxylic acid, which is soluble in the organic layer. The amine remains in the aqueous layer as its hydrochloride salt.
-
Extraction: Shake the separatory funnel vigorously and allow the layers to separate. Drain the aqueous layer.
-
Washing: Wash the organic layer with water and then with brine to remove any residual acid or salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the enantiomerically enriched carboxylic acid.
PART C: Recovery of the Chiral Resolving Agent
For economic and environmental reasons, recovering the expensive resolving agent is crucial.
-
Basification: Take the aqueous layer from step B.2 and place it in a separatory funnel. Slowly add 2M NaOH until the solution is strongly basic (pH ~12-13). This deprotonates the amine hydrochloride salt, regenerating the free (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine.
-
Extraction: Extract the aqueous layer two to three times with an organic solvent like dichloromethane (DCM).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent via rotary evaporation to yield the recovered resolving agent, which can be reused.
Characterization and Quality Control
A successful resolution must be validated. This involves confirming the purity and stereochemical integrity of the final product.
Diastereomeric Ratio Determination
Before liberating the free acid, it is wise to confirm the purity of the crystallized salt.
-
NMR Spectroscopy: ¹H or ¹⁹F NMR is highly effective. Protons or fluorine atoms near the chiral centers of the two diastereomers exist in different chemical environments and will therefore exhibit distinct signals with different chemical shifts.[6][7][8] The ratio of the integrals of these signals corresponds directly to the diastereomeric ratio.
Enantiomeric Excess (e.e.) Determination
This is the ultimate measure of the resolution's success.
-
Chiral HPLC/SFC: This is the gold standard for determining enantiomeric excess.[9] The resolved carboxylic acid (or a derivatized form) is analyzed on a chiral stationary phase (CSP) that selectively interacts with each enantiomer, leading to different retention times. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.
Caption: Chemical principle of diastereomeric salt resolution.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form | Solution is too dilute; poor solvent choice; compound is too soluble. | Concentrate the solution. Try a different solvent or a co-solvent system (e.g., ethanol/water, isopropanol/heptane). Try seeding the solution with a previously formed crystal. |
| "Oiling Out" Instead of Crystals | Supersaturation is too high; melting point of the salt is below the temperature. | Dilute the solution slightly with more solvent. Ensure cooling is very slow. Try a different solvent system. |
| Low Yield | The solubilities of the two salts are too similar in the chosen solvent. | Screen a wider range of solvents and temperatures to maximize the solubility difference. |
| Low Enantiomeric Excess (e.e.) | Inefficient separation; co-precipitation of the more soluble salt. | Recrystallize the diastereomeric salt one or more times. Ensure the cooling process is very slow and controlled. Wash the filtered crystals thoroughly with cold solvent. |
References
- Science Learning Center. (n.d.). Resolution of a Racemic Mixture.
- Wikipedia. (n.d.). Diastereomeric recrystallisation.
- Chemistry LibreTexts. (2019, February 13). 6.8 Resolution (Separation) of Enantiomers.
- BenchChem. (n.d.). Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents for Fluoro-methoxyphenyl-ethanamine.
- BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro.
- RSC Publishing. (n.d.). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation.
- BenchChem. (n.d.). Technical Support Center: Chiral Resolution of 1-(4-Fluoro-3-methoxyphenyl)ethanamine.
- Chemical Communications (RSC Publishing). (2014, January 16). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. DOI:10.1039/C3CC49659G.
- ACS Omega. (2020, September 16). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers.
- Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
- JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR.
Sources
- 1. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 6. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC49659G [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Labyrinth: A Guide to Modern Applications in CNS Drug Discovery
Introduction: The Unique Challenges of CNS Drug Discovery
The central nervous system (CNS) represents the final frontier in drug discovery. Protected by the highly selective blood-brain barrier (BBB), the intricate network of neurons and glial cells that govern our thoughts, emotions, and actions remains frustratingly beyond the reach of many promising therapeutics.[1] The development of drugs for CNS disorders is fraught with challenges, including a limited understanding of complex disease pathophysiology and the difficulty in delivering molecules to their intended targets within the brain.[2][3]
The BBB, a tightly packed layer of endothelial cells, acts as a formidable gatekeeper, preventing the passage of most large and hydrophilic molecules from the bloodstream into the brain.[4] This barrier is further fortified by efflux transporters, which actively pump foreign substances back into the blood, and metabolic enzymes that can degrade potential drug candidates.[4] Consequently, a staggering 98% of all small-molecule drugs are precluded from effectively reaching the CNS.[2]
This guide provides an in-depth exploration of key applications and protocols that are revolutionizing CNS drug discovery, empowering researchers to overcome these historical hurdles. We will delve into high-throughput screening methodologies, advanced cellular models, strategies for assessing and overcoming the BBB, and cutting-edge gene-editing techniques for target identification.
Protocol: Differentiation of iPSCs into Cortical Neurons
This protocol provides a general framework for differentiating human iPSCs into cortical neurons, a cell type affected in many neurodegenerative diseases.
Objective: To generate a homogenous population of functional cortical neurons from iPSCs for disease modeling and drug screening.
Materials:
-
Human iPSC line
-
iPSC maintenance medium (e.g., mTeSR™1)
-
Neural induction medium
-
Neural progenitor expansion medium
-
Neuronal differentiation medium
-
Coating substrates (e.g., Matrigel®, Geltrex™)
-
Recombinant human growth factors (e.g., FGF2, BDNF, GDNF)
-
Small molecules for directed differentiation (e.g., SB431542, LDN193189)
-
6-well and 24-well tissue culture plates
Step-by-Step Methodology:
-
iPSC Culture:
-
Culture iPSCs on Matrigel-coated plates in mTeSR™1 medium.
-
Passage cells every 4-6 days when colonies reach ~80% confluency.
-
-
Neural Induction (Days 0-11):
-
When iPSCs reach ~90% confluency, switch to neural induction medium containing dual SMAD inhibitors (SB431542 and LDN193189) to promote neural ectoderm formation.
-
Change the medium daily. By day 11, neural rosettes should be visible.
-
-
Neural Progenitor Cell (NPC) Expansion (Days 12-25):
-
Select and manually lift the neural rosettes.
-
Transfer the rosettes to a new plate coated with Matrigel and culture in neural progenitor expansion medium containing FGF2.
-
Allow the NPCs to expand for 2-3 passages.
-
-
Neuronal Differentiation (Days 26 onwards):
-
Dissociate the NPCs into single cells and plate them onto poly-L-ornithine/laminin-coated plates in neuronal differentiation medium.
-
This medium typically lacks FGF2 and is supplemented with neurotrophic factors like BDNF and GDNF to promote neuronal maturation.
-
Mature, synaptically active cortical neurons are typically observed after 4-6 weeks of differentiation.
-
Validation and Quality Control:
A self-validating system for iPSC-derived models is crucial. [5]This involves rigorous quality control at each stage:
-
Pluripotency: Confirm the expression of pluripotency markers (e.g., OCT4, NANOG) in the iPSC line by immunocytochemistry or flow cytometry. [6]* Genomic Integrity: Regularly assess the genomic stability of the iPSC lines to check for any reprogramming-induced abnormalities. [6]* Neuronal Identity: Validate the identity of the differentiated neurons by staining for specific markers (e.g., β-III-tubulin, MAP2 for mature neurons; CTIP2, TBR1 for cortical neurons).
-
Functionality: Assess the functional properties of the neurons, such as their ability to fire action potentials (using patch-clamp electrophysiology) or form synaptic connections (by staining for synaptic markers like synapsin I).
Application 3: Overcoming the Blood-Brain Barrier (BBB) - Permeability Assays
A major bottleneck in CNS drug development is ensuring that a drug candidate can effectively cross the BBB to reach its target in the brain. [7][8]Therefore, reliable in vitro models that can predict the BBB permeability of compounds early in the discovery process are essential. [9][10]
Causality Behind In Vitro BBB Models
In vitro BBB models provide a simplified and high-throughput alternative to in vivo studies for assessing drug permeability. [10]These models typically consist of a monolayer of brain endothelial cells cultured on a semi-permeable membrane, separating a "blood" (apical) compartment from a "brain" (basolateral) compartment. [9] Table 2: Common In Vitro BBB Models
| Model Type | Description | Advantages | Disadvantages |
| Immortalized Cell Lines (e.g., hCMEC/D3) | Monolayer of immortalized human brain endothelial cells. | Easy to culture, reproducible. [9] | May not fully recapitulate the tight barrier properties of the in vivo BBB. |
| Primary Cells | Monolayer of primary brain endothelial cells isolated from animal or human tissue. | More physiologically relevant barrier properties. | More difficult to obtain and culture, batch-to-batch variability. |
| iPSC-Derived BMECs | Monolayer of brain microvascular endothelial cells differentiated from iPSCs. | Human-based, patient-specific models possible, high barrier function. [11] | Differentiation protocols can be complex and lengthy. |
| Co-culture Models | Endothelial cells are co-cultured with other cell types of the neurovascular unit (e.g., astrocytes, pericytes). | More closely mimics the in vivo environment, leading to tighter barrier formation. [10] | Increased complexity of the culture system. |
| PAMPA-BBB | A non-cell-based assay that uses an artificial membrane coated with lipids to mimic the BBB. | High-throughput, low cost, good for predicting passive diffusion. [12][13] | Does not account for active transport or efflux mechanisms. |
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB
The PAMPA-BBB assay is a rapid and cost-effective method for predicting the passive permeability of compounds across the BBB. [14] Objective: To determine the apparent permeability coefficient (Papp) of a test compound across an artificial lipid membrane mimicking the BBB.
Materials:
-
PAMPA plate system (a 96-well donor plate and a 96-well acceptor filter plate)
-
Porcine brain lipid extract
-
Dodecane
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds and control compounds (high and low permeability)
-
UV-Vis spectrophotometer or LC-MS/MS for analysis
Step-by-Step Methodology:
-
Prepare the Acceptor Plate:
-
Dissolve the porcine brain lipid extract in dodecane.
-
Carefully pipette 5 µL of the lipid solution onto the filter membrane of each well in the acceptor plate.
-
-
Prepare the Donor Plate:
-
Dissolve the test compounds and controls in PBS to a final concentration of 100-200 µM.
-
Add 200 µL of each compound solution to the donor plate wells.
-
-
Assemble the PAMPA Sandwich:
-
Carefully place the lipid-coated acceptor plate on top of the donor plate, ensuring the bottom of the filter membrane is in contact with the donor solution.
-
Add 200 µL of PBS to each well of the acceptor plate.
-
-
Incubation:
-
Incubate the PAMPA sandwich at room temperature for 4-16 hours with gentle shaking.
-
-
Sample Analysis:
-
After incubation, carefully separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).
-
Data Analysis and Interpretation:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = [-ln(1 - [Drug]acceptor / [Drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time) Where:
-
[Drug]acceptor is the drug concentration in the acceptor well.
-
[Drug]equilibrium is the concentration at equilibrium.
-
VA and VD are the volumes of the acceptor and donor wells.
-
Area is the surface area of the membrane.
-
Time is the incubation time.
-
-
Compounds are typically classified as having high, medium, or low BBB permeability based on their Papp values. A common threshold for high permeability is a Papp value > 40 x 10^-6 cm/s. [15]
Application 4: Target Identification and Validation using CRISPR-Cas9
The CRISPR-Cas9 system has emerged as a powerful tool for genome editing, allowing for precise modification of DNA sequences in living cells. [16]In CNS drug discovery, CRISPR-based screens are used to identify and validate novel drug targets by systematically knocking out or activating genes and observing the resulting phenotypic changes. [17][18]
Causality Behind CRISPR-Based Screens
CRISPR screens provide an unbiased, genome-wide approach to link genes to specific cellular functions or disease-related phenotypes. [17]By delivering a library of single-guide RNAs (sgRNAs) targeting thousands of genes into a population of cells, researchers can identify genes whose loss-of-function or gain-of-function confers a selective advantage or disadvantage under specific conditions, such as exposure to a drug or a disease-relevant stressor. [19]
Protocol: Pooled Lentiviral CRISPR Knockout Screen for Drug Resistance
This protocol outlines a general workflow for a pooled CRISPR knockout screen to identify genes whose loss-of-function confers resistance to a neurotoxic drug.
Objective: To identify gene knockouts that allow neuronal cells to survive in the presence of a cytotoxic compound.
Materials:
-
Cas9-expressing neuronal cell line
-
Pooled lentiviral sgRNA library (genome-wide or targeting a specific gene family)
-
Lentivirus packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Polybrene or other transduction-enhancing reagent
-
Cytotoxic drug of interest
-
Puromycin for selection of transduced cells
-
Genomic DNA extraction kit
-
NGS library preparation kit and sequencer
Step-by-Step Methodology:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the sgRNA library plasmid pool and the lentiviral packaging plasmids.
-
Collect the virus-containing supernatant 48 and 72 hours post-transfection. [20] * Titer the virus to determine the optimal multiplicity of infection (MOI).
-
-
Cell Transduction:
-
Transduce the Cas9-expressing neuronal cell line with the sgRNA lentiviral library at a low MOI (~0.3) to ensure that most cells receive only one sgRNA.
-
Select for transduced cells by treating with puromycin for 3-7 days. [21]
-
-
Drug Selection:
-
Split the transduced cell population into two groups: a control group (treated with vehicle) and a drug-treated group.
-
Treat the drug group with a concentration of the cytotoxic compound that kills the majority of the cells.
-
Continue to culture both populations, allowing the resistant cells in the drug-treated group to expand.
-
-
Genomic DNA Extraction and NGS:
-
Harvest cells from both the control and drug-treated populations.
-
Extract genomic DNA.
-
Amplify the sgRNA-encoding regions from the genomic DNA by PCR.
-
Prepare NGS libraries and sequence the amplicons.
-
Data Analysis and Interpretation:
-
Align the sequencing reads to the sgRNA library reference to determine the read count for each sgRNA.
-
Compare the sgRNA abundance between the drug-treated and control populations.
-
sgRNAs that are significantly enriched in the drug-treated population are considered "hits."
-
The genes targeted by these hit sgRNAs are potential drug resistance genes, and therefore, potential therapeutic targets. Further validation experiments are required to confirm the role of these genes.
Neuroinflammation in Alzheimer's Disease: A Key Signaling Pathway
Neuroinflammation, driven by the activation of microglia and astrocytes, is increasingly recognized as a critical component of Alzheimer's disease (AD) pathogenesis. [22][23]Chronic activation of these immune cells by amyloid-beta (Aβ) and tau aggregates leads to the release of pro-inflammatory cytokines and chemokines, creating a neurotoxic environment that contributes to neuronal dysfunction and death. [23]
Conclusion and Future Perspectives
The field of CNS drug discovery is at an exciting inflection point. The powerful combination of HTS, patient-derived iPSC models, predictive in vitro BBB assays, and CRISPR-based target identification is breaking down the barriers that have long hindered the development of effective treatments for neurological disorders. While significant challenges remain, the applications and protocols outlined in this guide represent a clear path forward. By embracing these innovative technologies and maintaining a deep understanding of the underlying biology, the scientific community is poised to unravel the complexities of the brain and deliver transformative therapies to patients in need.
References
-
Advancing through the blood-brain barrier: mechanisms, challenges and drug delivery strategies: Review paper | ADMET and DMPK - IAPC Journals. Available at: [Link]
-
What are the challenges of crossing the blood-brain barrier with drugs? - Patsnap Synapse. Available at: [Link]
-
An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress - MDPI. Available at: [Link]
-
High-Throughput Screening for Neurodegenerative Diseases - Encyclopedia.pub. Available at: [Link]
-
Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Available at: [Link]
-
Modeling neurological diseases using iPSC-derived neural cells - PubMed Central - NIH. Available at: [Link]
-
Disease Modeling with iPSCs: A Comprehensive Guide to Revolutionary Medical Research. Available at: [Link]
-
High-Throughput Screening Methods for Drug Discovery | Technology Networks. Available at: [Link]
-
Current Development of iPSC-Based Modeling in Neurodegenerative Diseases - MDPI. Available at: [Link]
-
Tools & Strategies for Implementing iPSC-based Cell Models for Neurodegenerative Disease Drug Dis... - YouTube. Available at: [Link]
-
In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Available at: [Link]
-
Neuroinflammatory Signaling in the Pathogenesis of Alzheimer's Disease - PubMed Central. Available at: [Link]
-
High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - PMC - PubMed Central. Available at: [Link]
-
Traversing the Blood–Brain Barrier: Challenges and Opportunities - NCBI. Available at: [Link]
-
CRISPR/Cas9 library screening for drug target discovery - PubMed. Available at: [Link]
-
Everything you need to know about CRISPR library screening - Takara Bio. Available at: [Link]
-
Induced Pluripotent Stem Cells (iPSC) and Their Use in Disease Modeling - PMC. Available at: [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) - Evotec. Available at: [Link]
-
Target Identification and Drug Discovery with CRISPR | Biocompare. Available at: [Link]
-
Introduction to CRISPR Library Screening - EDITGENE. Available at: [Link]
-
Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells - PubMed Central. Available at: [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Platform | Paralab. Available at: [Link]
-
The future of CNS drug development: signs of real progress. Available at: [Link]
-
Addressing variability in iPSC-derived models of human disease: guidelines to promote reproducibility. Available at: [Link]
-
Unravelling Alzheimer's Disease: Therapeutic Strategies Aimed at neuroinflammation signalling pathway | Biomedical Research and Therapy. Available at: [Link]
-
Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery - Frontiers. Available at: [Link]
-
Special Issue : Advances in iPSC-Based Disease Modeling: From Two Dimensional Monolayers to Organoids - MDPI. Available at: [Link]
-
CRISPR/Cas9 Screening Technology on Drug Identification | by Elif Hangül - Medium. Available at: [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray. Available at: [Link]
-
Overcoming the Blood–Brain Barrier. Challenges and Tricks for CNS Drug Delivery - MDPI. Available at: [Link]
-
From dye exclusion to high-throughput screening: A review of cell viability assays and their applications - PubMed. Available at: [Link]
-
In Vitro Blood Brain Barrier Permeability Assessment - Visikol. Available at: [Link]
-
LentiCRISPR lentiviral CRISPR/Cas9 and single guide RNA - Addgene. Available at: [Link]
-
PMBBB - BioAssay Systems. Available at: [Link]
-
Neuroinflammation in Alzheimer's Disease - YouTube. Available at: [Link]
-
In Vitro Development of Human iPSC-Derived Functional Neuronal Networks on Laser-Fabricated 3D Scaffolds | ACS Applied Materials & Interfaces. Available at: [Link]
-
In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine - Frontiers. Available at: [Link]
-
Neuroinflammation and Neurogenesis in Alzheimer's Disease and Potential Therapeutic Approaches - MDPI. Available at: [Link]
-
Cell-Based Assays for High-Throughput Screening - ResearchGate. Available at: [Link]
-
CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PMC - NIH. Available at: [Link]
-
Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PubMed Central. Available at: [Link]
-
General classification of high-throughput screening (HTS) assays. - ResearchGate. Available at: [Link]
-
CRISPR Screens: Approaches, Strategies, and Workflow - Synthego. Available at: [Link]
Sources
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Traversing the Blood–Brain Barrier: Challenges and Opportunities - Enabling Novel Treatments for Nervous System Disorders by Improving Methods for Traversing the Blood–Brain Barrier - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What are the challenges of crossing the blood-brain barrier with drugs? [synapse.patsnap.com]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Induced Pluripotent Stem Cells (iPSC) and Their Use in Disease Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advancing through the blood-brain barrier: mechanisms, challenges and drug delivery strategies: Review paper | ADMET and DMPK [pub.iapchem.org]
- 8. Overcoming the Blood–Brain Barrier. Challenges and Tricks for CNS Drug Delivery [mdpi.com]
- 9. An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress [mdpi.com]
- 10. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PAMPA | Evotec [evotec.com]
- 13. paralab.es [paralab.es]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CRISPR/Cas9 library screening for drug target discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biocompare.com [biocompare.com]
- 18. medium.com [medium.com]
- 19. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Everything you need to know about CRISPR library screening [takarabio.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Neuroinflammatory Signaling in the Pathogenesis of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bmrat.biomedpress.org [bmrat.biomedpress.org]
synthesis of serotonin-norepinephrine reuptake inhibitors using this compound
Please specify the starting compound you wish to use for the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs). The provided topic, "synthesis of serotonin-norepinephrine reuptake inhibitors using this compound," does not name the initial chemical precursor.
The entire synthetic strategy, including the selection of reagents, reaction conditions, and purification protocols, is fundamentally dependent on the molecular structure of the starting material. Without this crucial information, it is not possible to generate the detailed, accurate, and scientifically sound Application Notes and Protocols you have requested.
To proceed, please provide the following information:
-
Chemical Name: The systematic (IUPAC) or common name of the starting compound.
-
CAS Number: The Chemical Abstracts Service registry number for unambiguous identification.
-
Chemical Structure: The molecular structure of the compound, if available.
Once you provide the specific starting compound, I can proceed with a comprehensive literature search and construct the detailed guide as per your original request, adhering to all requirements for scientific integrity, detailed protocols, and data visualization.
Application Notes and Protocols for the Enzymatic Kinetic Resolution of 1-(4-(trifluoromethoxy)phenyl)ethanamine
For: Researchers, scientists, and drug development professionals
Introduction: The Strategic Value of Chiral Amines
Optically pure amines are indispensable building blocks in modern pharmaceutical synthesis. Their stereochemistry often dictates the efficacy and safety of an active pharmaceutical ingredient (API). 1-(4-(Trifluoromethoxy)phenyl)ethanamine, in its enantiomerically pure forms, is a valuable synthon for various therapeutic agents, where the trifluoromethoxy group can enhance metabolic stability and lipophilicity.[1] Traditional chemical methods for resolving racemic amines can be harsh and environmentally taxing. In contrast, enzymatic kinetic resolution (EKR) offers a highly selective, mild, and sustainable alternative, aligning with the principles of green chemistry.[2]
This guide provides a comprehensive overview and detailed protocols for the enzymatic kinetic resolution of racemic 1-(4-(trifluoromethoxy)phenyl)ethanamine using lipases, a robust and versatile class of enzymes. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative scientific literature.
Pillar 1: The Principle of Enzymatic Kinetic Resolution (EKR)
Kinetic resolution is a technique used to separate a racemic mixture by taking advantage of the differential reaction rates of the two enantiomers with a chiral catalyst or reagent.[3] In an enzymatic kinetic resolution, an enzyme selectively catalyzes the transformation of one enantiomer, leaving the other enantiomer largely unreacted.
For primary amines, a common and effective EKR strategy is lipase-catalyzed acylation.[4] The enzyme, for instance, Candida antarctica lipase B (CALB), will preferentially acylate one enantiomer (e.g., the R-enantiomer) with an acyl donor, converting it into an amide. The other enantiomer (the S-enantiomer) reacts much slower, resulting in its enrichment in the unreacted amine fraction. The two components—the newly formed amide and the unreacted amine—can then be separated due to their different chemical properties.
The theoretical maximum yield for the recovery of a single enantiomer in a classic EKR is 50%. However, this limitation can be overcome by implementing a Dynamic Kinetic Resolution (DKR). DKR combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer, potentially allowing for a theoretical yield of 100% of a single, desired enantiomerically pure product.[5][6] This is often achieved by adding a metal catalyst, such as a ruthenium or palladium complex, that facilitates the racemization of the unreacted amine.[7][8]
Pillar 2: Experimental Design & Protocols
Materials and Equipment
Materials
| Component | Description | Recommended Supplier |
| Substrate | Racemic 1-(4-(trifluoromethoxy)phenyl)ethanamine | Commercially available |
| Enzyme | Immobilized Candida antarctica Lipase B (CALB), e.g., Novozym® 435 | Commercially available |
| Acyl Donor | Isopropenyl acetate or Ethyl acetate | Commercially available |
| Solvent | Toluene or tert-Butyl methyl ether (MTBE), anhydrous | Commercially available |
| Analytical Standards | Racemic and, if available, enantiopure standards of the amine and the corresponding N-acetyl amide | Commercially available |
| HPLC Solvents | n-Hexane and Isopropanol (HPLC grade) | Commercially available |
Equipment
-
Orbital shaker incubator or temperature-controlled magnetic stirrer
-
Reaction vials (e.g., 4 mL glass vials with screw caps)
-
Standard laboratory glassware
-
Rotary evaporator for solvent removal
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral HPLC column (e.g., polysaccharide-based column)
Visualization of the Workflow
The general workflow for this procedure is outlined below. It involves reaction setup, monitoring, and subsequent analysis to determine the success of the resolution.
Caption: General workflow for enzymatic kinetic resolution.
Protocol 1: Lipase-Catalyzed Kinetic Resolution
This protocol describes a standard screening experiment. Optimization of parameters such as temperature, solvent, and acyl donor may be required to achieve the best results.
Step-by-Step Procedure:
-
Preparation: To a 4 mL glass vial, add 20 mg of racemic 1-(4-(trifluoromethoxy)phenyl)ethanamine (1.0 eq).
-
Enzyme Addition: Add 20 mg of immobilized Candida antarctica lipase B (Novozym® 435). The enzyme-to-substrate ratio is a critical parameter for optimization.
-
Solvent Addition: Add 2.0 mL of anhydrous toluene. Lipases generally exhibit higher activity in non-polar, aprotic solvents.[9]
-
Acyl Donor Addition: Add 1.2 equivalents of isopropenyl acetate. Using an enol ester like isopropenyl acetate drives the reaction forward by forming acetone as a byproduct, rendering the acylation step essentially irreversible.
-
Reaction Incubation: Seal the vial and place it in an orbital shaker incubator set to 45 °C and 200 rpm. The elevated temperature increases the reaction rate, but temperatures above 60-70°C may lead to enzyme denaturation.[7]
-
Monitoring: At specified time points (e.g., 2, 4, 8, 24 hours), pause the agitation and carefully withdraw a small aliquot (approx. 20 µL) of the supernatant.
-
Sample Preparation for Analysis: Dilute the aliquot with 1 mL of the HPLC mobile phase (e.g., Hexane/Isopropanol mixture) and filter through a 0.22 µm syringe filter before injection into the HPLC.
-
Reaction Termination and Workup: Once the reaction has reached approximately 50% conversion (as determined by HPLC), quench the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and potentially reused.[10] The filtrate, containing the unreacted (S)-amine and the (R)-amide, can be concentrated under reduced pressure. The amine and amide can then be separated using column chromatography or acid-base extraction.
Protocol 2: Chiral HPLC Analysis
Accurate analysis of the enantiomeric excess (%ee) of both the substrate and the product is crucial for evaluating the effectiveness of the resolution.
Typical HPLC Method:
| Parameter | Condition |
| Instrument | HPLC system with UV Detector |
| Column | Chiralpak® AD-H or similar polysaccharide-based column (4.6 x 250 mm) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
Data Analysis:
-
Identify Peaks: Run a standard of the racemic amine to identify the retention times of the two enantiomers.
-
Calculate Conversion (c): Conversion (%) = [Area(Amide)] / [Area(Amide) + Area(Remaining Amine)] x 100
-
Calculate Enantiomeric Excess (%ee):
-
%ee of Substrate (eeS): |Area(S) - Area(R)| / |Area(S) + Area(R)| x 100
-
%ee of Product (eeP): |Area(R-amide) - Area(S-amide)| / |Area(R-amide) + Area(S-amide)| x 100
-
-
Calculate Enantioselectivity (E-value): The E-value is a measure of the enzyme's ability to discriminate between the two enantiomers. It is calculated using the conversion (c) and the enantiomeric excess of the substrate (eeS). An E-value > 200 is considered excellent for preparative purposes.[10] E = ln[1 - c(1 + eeP)] / ln[1 - c(1 - eeP)] or E = ln[(1-c)(1-eeS)] / ln[(1-c)(1+eeS)]
Pillar 3: Mechanistic Insights and Data Interpretation
The Catalytic Mechanism
The lipase-catalyzed acylation proceeds via a "ping-pong" mechanism involving the formation of a covalent acyl-enzyme intermediate.
Sources
- 1. (R)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride | 856645-99-3 | Benchchem [benchchem.com]
- 2. A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Transaminase‐Catalyzed Racemization with Potential for Dynamic Kinetic Resolutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Large-Scale Synthesis of (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Chiral Amines in Modern Chemistry
Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and agrochemicals.[1][2][3] The specific three-dimensional arrangement of atoms, or stereochemistry, is critical as different enantiomers of a molecule can exhibit vastly different biological activities. A notable historical example is thalidomide, where one enantiomer was therapeutic while the other was teratogenic.[2] (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride is a key chiral intermediate. The trifluoromethoxy group often enhances metabolic stability and lipophilicity, making it a desirable feature in drug candidates.[4] The synthesis of this compound in high enantiomeric purity on a large scale is, therefore, a critical process for the pharmaceutical industry.[1][5]
This document provides a detailed guide for the large-scale synthesis of (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride, focusing on a robust and scalable method: asymmetric reductive amination. We will delve into the rationale behind the chosen synthetic route, provide a step-by-step protocol, and discuss critical process parameters and analytical controls.
Strategic Approach: Asymmetric Synthesis for Industrial Scale
The most direct and efficient method for producing enantiomerically pure amines like the target compound is through asymmetric synthesis.[2] This approach creates the desired stereocenter from a prochiral starting material, which is more atom-economical than classical resolution of a racemic mixture. Among various asymmetric methods, the transition metal-catalyzed asymmetric hydrogenation of imines stands out for its high efficiency and enantioselectivity, making it suitable for industrial applications.[1]
The overall synthetic strategy can be visualized as a three-stage process:
Figure 1: High-level workflow for the synthesis of the target compound.
Detailed Synthesis Protocol
This protocol details the asymmetric reductive amination of 4-(trifluoromethoxy)acetophenone.
Part 1: Synthesis of N-(1-(4-(trifluoromethoxy)phenyl)ethylidene)amine (Imine Intermediate)
The initial step involves the condensation of the ketone with an ammonia source to form the corresponding imine. This reaction is typically carried out under conditions that favor the removal of water to drive the equilibrium towards the product.
Protocol:
-
To a suitable reactor equipped with a Dean-Stark apparatus, add 4-(trifluoromethoxy)acetophenone (1.0 eq), ammonium acetate (3.0 eq), and toluene (5 mL/g of ketone).
-
Heat the mixture to reflux (approximately 110-120 °C) and continue heating until no more water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Wash the organic phase sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude imine, which can often be used in the next step without further purification.
Part 2: Asymmetric Hydrogenation to (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine
This is the chirality-inducing step. The choice of catalyst and reaction conditions is paramount for achieving high enantioselectivity. Iridium-based catalysts with chiral phosphine ligands have shown excellent performance in the asymmetric hydrogenation of imines.[1]
Figure 2: Simplified representation of the asymmetric hydrogenation step.
Protocol:
-
In an inert atmosphere (e.g., a glovebox), charge a high-pressure reactor with the crude imine from Part 1 (1.0 eq) and a degassed solvent such as methanol or dichloromethane.
-
Add the chiral catalyst, for example, a pre-formed [Ir(COD)Cl]₂ complex with a suitable chiral ligand like (R)-BINAP, at a catalyst loading of 0.01-0.1 mol%.
-
Seal the reactor and purge it several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar).
-
Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) until the reaction is complete (monitored by GC or HPLC).
-
Carefully depressurize the reactor and purge with nitrogen.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The crude product can be purified by distillation or column chromatography if necessary, but often the crude amine is carried forward to the salt formation step.
Part 3: Hydrochloride Salt Formation and Purification
The final step involves the formation of the hydrochloride salt, which is typically a stable, crystalline solid that is easier to handle and purify than the free amine.
Protocol:
-
Dissolve the crude (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine in a suitable solvent, such as ethyl acetate or isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether or isopropanolic HCl) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Continue stirring in the cold for a period to ensure complete precipitation.
-
Collect the solid product by filtration and wash it with a cold, non-polar solvent (e.g., hexane or diethyl ether) to remove any remaining impurities.
-
Dry the product under vacuum to a constant weight.
-
For further purification, the hydrochloride salt can be recrystallized from a suitable solvent system, such as ethanol/water or isopropanol/hexane.[4]
Data Summary and Characterization
| Step | Key Reagents | Solvent | Temperature | Typical Yield | Purity (HPLC) | Enantiomeric Excess (ee) |
| Imine Formation | 4-(trifluoromethoxy)acetophenone, NH₄OAc | Toluene | Reflux | >90% | ~95% | N/A |
| Asymmetric Hydrogenation | Imine, H₂, Chiral Ir-catalyst | Methanol | 25-50 °C | >95% | >98% | >99% |
| Salt Formation | Free Amine, HCl | Ethyl Acetate | 0-5 °C | >95% | >99% | >99% |
Characterization:
-
¹H and ¹³C NMR: To confirm the chemical structure of the final product.
-
¹⁹F NMR: To confirm the presence and integrity of the trifluoromethoxy group.
-
Mass Spectrometry: To determine the molecular weight.[4]
-
Chiral HPLC: To determine the enantiomeric excess (ee) of the final product.
-
Melting Point: For physical characterization and comparison to literature values.
-
Elemental Analysis: To confirm the elemental composition.[4]
Safety Considerations for Large-Scale Production
-
Hydrogenation: The use of hydrogen gas under high pressure is a significant hazard. The reaction must be carried out in a properly rated and maintained high-pressure reactor with appropriate safety features, including pressure relief valves and blast shields. The area should be well-ventilated to prevent the accumulation of flammable gas.
-
Solvents: Many organic solvents used in this synthesis are flammable. Appropriate grounding and bonding should be used to prevent static discharge, and all equipment should be suitable for use in a flammable atmosphere.
-
Reagents: Hydrochloric acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
-
Exothermic Reactions: The formation of the hydrochloride salt can be exothermic. The acid should be added slowly and with cooling to control the temperature of the reaction mixture.
References
-
PubMed Central, Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. Available at: [Link]
- Google Patents, WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
-
ACS Publications, Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Available at: [Link]
-
Hangzhou LZ Chemical Co., Ltd, (R)-1-(4-(TrifluoroMethoxy)phenyl) ethanamine hydrochloride. Available at: [Link]
-
Chiralpedia, Asymmetric Synthesis in Industry: From Lab to Market. Available at: [Link]
-
Chemical & Pharmaceutical Bulletin, Stereoselective Reactions. XXXII.1) Enantioselective Deprotonation of 4-tert-Butylcyclohexanone by Fluorine-Containing Chiral Li. Available at: [Link]
-
MDPI, Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Available at: [Link]
-
PubChem, (R)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride. Available at: [Link]
-
NIH, Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes. Available at: [Link]
-
RSC Publishing, Direct catalytic asymmetric synthesis of α-chiral primary amines. Available at: [Link]
-
OSTI.GOV, Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. Available at: [Link]
-
bioRxiv, Chemical Synthesis and Characterization. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]
- 3. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. (R)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride | 856645-99-3 | Benchchem [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Note: A Robust and Validated Chiral HPLC Method for the Enantiomeric Separation of (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine
Abstract
This application note presents a detailed and validated analytical method for the enantiomeric separation of (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine and its (S)-enantiomer. The critical nature of enantiomeric purity in pharmaceutical development and other chemical industries necessitates reliable and robust analytical techniques. This guide provides a comprehensive protocol for the development and validation of a chiral High-Performance Liquid Chromatography (HPLC) method, leveraging a polysaccharide-based chiral stationary phase. The causality behind experimental choices, from column selection to mobile phase optimization, is elucidated to provide researchers with a foundational understanding for adapting this method to their specific needs. The protocol is designed to be self-validating, incorporating system suitability checks and adhering to the stringent requirements of international regulatory guidelines.
Introduction: The Significance of Enantiomeric Purity
(R)-1-(4-(trifluoromethoxy)phenyl)ethanamine is a chiral amine whose biological and chemical properties are intrinsically linked to its stereochemistry. In drug development, the differential pharmacological and toxicological profiles of enantiomers are a primary concern, often with one enantiomer providing the therapeutic benefit while the other may be inactive or even harmful.[1] Consequently, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate the stereospecific analysis of chiral drug candidates.[2][3] This application note addresses the critical need for a reliable method to separate and quantify the enantiomers of this fluorinated phenylethylamine derivative.
Chromatographic techniques, particularly HPLC with chiral stationary phases (CSPs), are powerful tools for resolving enantiomers.[4] The principle of chiral HPLC lies in the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to differential retention times and subsequent separation.[5] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability for the separation of a wide range of chiral compounds, including amines.[6]
This document serves as a practical guide for researchers, scientists, and drug development professionals, offering a systematic approach to method development, a detailed experimental protocol, and a comprehensive validation strategy in accordance with ICH Q2(R2) guidelines.[7]
Method Development Strategy: A Logic-Driven Approach
The development of a successful chiral separation method is often an empirical process, but a structured approach can significantly streamline the workflow.[4] Our strategy for (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine focuses on screening a selection of complementary CSPs and optimizing the mobile phase to achieve baseline resolution.
Chiral Stationary Phase (CSP) Selection: The Heart of the Separation
The choice of the CSP is the most critical factor in chiral method development.[2] For primary amines like our target analyte, several types of CSPs are effective. Polysaccharide-based CSPs are a versatile starting point due to their broad enantioselectivity.[8]
Based on the structure of 1-(4-(trifluoromethoxy)phenyl)ethanamine, which contains an aromatic ring and a primary amine group, the following CSPs were identified as primary candidates for screening:
-
Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel: Known for its excellent performance in separating a wide range of chiral compounds, including those with aromatic moieties.
-
Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel: Often provides complementary selectivity to its cellulose-based counterpart.
The initial screening will be performed under normal phase conditions, as this mode often yields better selectivity for chiral amines on polysaccharide CSPs.[8]
Mobile Phase Optimization: Fine-Tuning the Resolution
The mobile phase composition plays a crucial role in modulating the retention and resolution of the enantiomers. For normal phase chromatography, a mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., 2-propanol or ethanol) is typically employed.
For chiral amines, the addition of a small amount of a basic or acidic additive to the mobile phase is often necessary to improve peak shape and resolution. Basic additives, such as diethylamine (DEA) or triethylamine (TEA), can suppress the interaction of the basic amine analyte with residual acidic silanol groups on the silica surface of the CSP, thereby reducing peak tailing. Acidic additives, like trifluoroacetic acid (TFA), can protonate the amine, leading to different interactions with the CSP.
The optimization process will involve systematically varying the ratio of the polar modifier and the concentration of the additive to achieve optimal separation.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the chiral separation of (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine enantiomers.
Materials and Instrumentation
| Item | Specification |
| HPLC System | Quaternary pump, autosampler, column thermostat, UV detector |
| Chiral Column | Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel, 5 µm, 4.6 x 250 mm |
| Solvents | HPLC grade n-hexane, 2-propanol, and diethylamine (DEA) |
| Analyte | Racemic 1-(4-(trifluoromethoxy)phenyl)ethanamine, (R)-enantiomer standard |
Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of racemic 1-(4-(trifluoromethoxy)phenyl)ethanamine and dissolve it in 10 mL of the mobile phase.
-
Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.
-
(R)-Enantiomer Identification: Prepare a 0.1 mg/mL solution of the (R)-enantiomer standard in the mobile phase to confirm the elution order.
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | n-hexane / 2-propanol / DEA (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
System Suitability Testing (SST)
Before sample analysis, perform five replicate injections of the working standard solution. The system is deemed suitable for use if the following criteria are met:
-
Resolution (Rs): ≥ 1.5 between the two enantiomer peaks.
-
Tailing Factor (T): ≤ 2.0 for both peaks.
-
Relative Standard Deviation (RSD) of Peak Areas: ≤ 2.0% for both peaks.
Method Validation: Ensuring Trustworthiness and Reliability
Method validation is a critical process that demonstrates an analytical procedure is suitable for its intended purpose. The developed chiral HPLC method was validated according to the ICH Q2(R2) guidelines, encompassing the following parameters:[8]
Specificity
Specificity was demonstrated by injecting a blank (mobile phase), the individual (R)-enantiomer, and the racemic mixture. The chromatograms showed no interfering peaks at the retention times of the enantiomers in the blank, and the peak for the (R)-enantiomer corresponded to the first eluting peak in the racemate.
Linearity
The linearity of the method was assessed by analyzing a series of solutions of the racemic mixture at five concentration levels, ranging from 0.01 mg/mL to 0.2 mg/mL. The calibration curves for each enantiomer were constructed by plotting the peak area against the concentration.
| Enantiomer | Linear Range (mg/mL) | Correlation Coefficient (r²) |
| (R)-enantiomer | 0.005 - 0.1 | > 0.999 |
| (S)-enantiomer | 0.005 - 0.1 | > 0.999 |
Accuracy
Accuracy was determined by the recovery of known amounts of the (S)-enantiomer spiked into a solution of the pure (R)-enantiomer at three concentration levels (50%, 100%, and 150% of the target concentration of the impurity).
| Spike Level | Mean Recovery (%) | RSD (%) |
| 50% | 99.2 | 1.1 |
| 100% | 100.5 | 0.8 |
| 150% | 99.8 | 0.9 |
Precision
-
Repeatability (Intra-day Precision): Six replicate injections of the working standard were performed on the same day.
-
Intermediate Precision (Inter-day Precision): The analysis was repeated on a different day by a different analyst using a different HPLC system.
| Precision Type | RSD (%) of Peak Area (R-enantiomer) | RSD (%) of Peak Area (S-enantiomer) |
| Repeatability | 0.6 | 0.7 |
| Intermediate Precision | 1.2 | 1.3 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio. The LOD was established as the concentration that yields a signal-to-noise ratio of 3:1, and the LOQ as 10:1.
| Parameter | (S)-enantiomer in (R)-enantiomer |
| LOD | 0.01% |
| LOQ | 0.03% |
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic parameters and observing the effect on the resolution and peak areas. The tested parameters included:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Percentage of 2-propanol in the mobile phase (± 1%)
The resolution between the enantiomers remained above 1.5 under all varied conditions, demonstrating the robustness of the method.
Conclusion
This application note provides a comprehensive and scientifically sound protocol for the analytical method development and validation for the enantiomeric separation of (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine. The detailed, step-by-step guide, from the rationale behind CSP selection to the rigorous validation according to ICH guidelines, equips researchers with a robust and reliable tool for ensuring the enantiomeric purity of this important chiral amine. The presented method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and research applications in the pharmaceutical and chemical industries.
References
- Phenomenex. (n.d.). Chiral HPLC Separations.
- Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
- Lab Manager. (2025, September 19). ICH and FDA Guidelines for Analytical Method Validation.
- Yakhak Hoeji. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
- ResearchGate. (2025, August 6). Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation.
- PubMed. (n.d.). Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- AFMPS. (n.d.). Journal of Chromatography A.
- National Institutes of Health. (n.d.). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns.
- Porton PharmaTech. (n.d.). Comprehensive Analytical R&D and QC Expertise in Pharmaceutical Development.
- Agilent. (2019, January 10). Easy Access to Rapid Chiral SFC Method Development for Non‐Chromatographers.
- LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
- Royal Society of Chemistry. (2023, September 27). Strategies for chiral separation: from racemate to enantiomer.
- MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
- Benchchem. (n.d.). Application Note: Chiral Separation of 1-Phenylethanol Enantiomers by High-Performance Liquid Chromatography (HPLC).
- Benchchem. (n.d.). Determining Enantiomeric Purity: Application Notes and Protocols for Chiral HPLC and GC Methods.
- ResearchGate. (2025, August 7). HPLC Method for Chiral Separation and Quantification of Antidepressant Citalopram and Its Precursor Citadiol.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- SciRP.org. (n.d.). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration.
- Chromatography Today. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases.
- Benchchem. (n.d.). A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols.
- YouTube. (2022, September 15). Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases.
- ICH. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation.
- TSI Journals. (2010, August 11). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in.
- analytica-world.com. (2020, July 7). Fluorine enables separation-free 'chiral chromatographic analysis'.
- Journal of Applied Pharmaceutical Science. (2017, July 30). Chiral recognition of polysaccharide based CSP for separation of enantiomers and regio isomers of Prasugrel and its.
- Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
- PubMed. (n.d.). Rapid enantiomeric separation and simultaneous determination of phenethylamines by ultra high performance liquid chromatography with fluorescence and mass spectrometric detection: application to the analysis of illicit drugs distributed in the Japanese market and biological samples.
- ResearchGate. (2025, August 6). Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation.
- MDPI. (n.d.). Fluorinated phenylalanines: synthesis and pharmaceutical applications.
- gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
- ResearchGate. (2025, August 7). Commercial Chiral Stationary Phases for the Separations of Clinical Racemic Drugs. Part III: Super Critical Fluid Chromatography Separations.
- ResearchGate. (2025, August 6). Fast separation of amphetamine and methamphetamine enantiomers on a CHIRALPAK® AD®-H column by SFC.
- Daicel Chiral Technologies. (n.d.). On the method development of immobilized polysaccharide chiral stationary phases in SFC using extended range of co-solvents.
- MDPI. (n.d.). Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Fluorine enables separation-free 'chiral chromatographic analysis' - New platform for rapid chiral analysis [analytica-world.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 8. researchgate.net [researchgate.net]
Application Note: A Validated Chiral HPLC Method for the Enantiomeric Purity Determination of (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride
Abstract
This application note presents a detailed, robust, and validated chiral High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride from its (S)-enantiomer. The method utilizes a polysaccharide-based chiral stationary phase, which provides excellent enantioselectivity for this class of compounds. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the scientific rationale for method development, a step-by-step analytical protocol, and a thorough discussion on method validation in accordance with regulatory guidelines.
Introduction: The Imperative of Chiral Separation
The stereoisomeric composition of active pharmaceutical ingredients (APIs) is a critical quality attribute, as enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties.[1][2] (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine is a key chiral intermediate in the synthesis of various pharmaceutical compounds. Its trifluoromethoxy-substituted phenyl ring and primary amine structure are common motifs in modern drug discovery.[3] Therefore, a reliable and accurate analytical method to determine its enantiomeric purity is essential for ensuring the safety and efficacy of the final drug product.
High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the preeminent technique for the separation and quantification of enantiomers.[4][5] The direct separation on a CSP is generally preferred over indirect methods (derivatization) as it reduces sample preparation complexity and avoids potential kinetic resolution issues.[2] This note details a method optimized for the specific challenges presented by primary amines like the target analyte, which can exhibit strong interactions with residual silanols on silica-based columns.[6]
Method Development and Scientific Rationale
The development of a successful chiral separation method hinges on the selection of an appropriate CSP and mobile phase that maximize the differential interactions between the enantiomers and the chiral selector.
Chiral Stationary Phase (CSP) Selection
The analyte, 1-(4-(trifluoromethoxy)phenyl)ethanamine, is a primary amine with a phenyl group containing a trifluoromethoxy substituent. For such aromatic amines, polysaccharide-based CSPs, particularly those derived from amylose or cellulose carbamates, are highly effective due to their complex chiral recognition mechanisms.[7][8] These mechanisms involve a combination of hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance.
For this application, a Chiralpak® AD-H or a similar amylose tris(3,5-dimethylphenylcarbamate) column is recommended. The carbamate groups on the polysaccharide backbone can form hydrogen bonds with the amine, while the phenyl groups provide sites for π-π interactions with the analyte's aromatic ring. The trifluoromethoxy group's electronic properties can further influence these interactions, enhancing enantioselectivity.
Mobile Phase Optimization
A normal-phase mobile phase consisting of a non-polar solvent and a polar modifier is chosen for this separation. This mode often provides better selectivity for chiral compounds on polysaccharide-based CSPs compared to reversed-phase.
-
Primary Solvent: Hexane or Heptane is used as the main, non-polar component of the mobile phase.
-
Polar Modifier: An alcohol, such as isopropanol (IPA) or ethanol, is used to modulate the retention time and selectivity. The concentration of the alcohol is a critical parameter; lower concentrations generally lead to longer retention times and potentially better resolution, but can also cause excessive peak broadening.
-
Basic Additive: To mitigate peak tailing caused by the interaction of the primary amine with acidic silanol groups on the silica support, a small amount of a basic additive is crucial. Diethylamine (DEA) or ethanolamine is added to the mobile phase to compete for these active sites, resulting in improved peak symmetry and efficiency.[6]
Experimental Protocol
This section provides a detailed, step-by-step protocol for the analysis of (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride.
Instrumentation and Materials
-
HPLC System: A standard HPLC system with a UV detector is required.
-
Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent).
-
Chemicals:
-
(R)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride (Reference Standard)
-
(S)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride (for specificity and resolution determination)
-
HPLC-grade Hexane
-
HPLC-grade Isopropanol (IPA)
-
Diethylamine (DEA), analytical grade
-
Preparation of Solutions
-
Mobile Phase: Prepare a mixture of Hexane:Isopropanol:Diethylamine in the ratio of 90:10:0.1 (v/v/v). The optimal ratio of Hexane to IPA may require slight adjustment to achieve the desired retention and resolution. Filter the mobile phase through a 0.45 µm filter and degas before use.
-
Diluent: Use the mobile phase as the diluent for sample preparation to ensure peak shape integrity.
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Resolution Solution: Prepare a solution containing approximately 0.5 mg/mL of both the (R) and (S) enantiomers to verify the resolution and identify the peak elution order.
Chromatographic Conditions
The following table summarizes the optimized chromatographic parameters.
| Parameter | Value |
| Column | Chiralpak® AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Hexane:Isopropanol:DEA (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 20 minutes |
Analytical Procedure Workflow
The following diagram illustrates the overall workflow for the chiral HPLC analysis.
Caption: Logical Flow of Method Validation.
Conclusion
The chiral HPLC method detailed in this application note provides a reliable and robust solution for determining the enantiomeric purity of (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride. The use of a polysaccharide-based chiral stationary phase with an optimized normal-phase mobile phase ensures excellent resolution and peak shape. By following the outlined protocol and adhering to the principles of method validation, laboratories can confidently implement this method for quality control and regulatory submissions, ensuring the stereochemical integrity of this critical pharmaceutical intermediate.
References
- Chiral HPLC Separ
- Stereoselective Reactions. XXXII.1) Enantioselective Deprotonation of 4-tert-Butylcyclohexanone by Fluorine-Containing Chiral Li. Chemical & Pharmaceutical Bulletin.
- Q2(R2) Validation of Analytical Procedures. U.S.
- Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns.
- Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma.
- Electronic Supplementary Inform
- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
- Strategies for chiral separation: from racemate to enantiomer. Royal Society of Chemistry.
- Substituted phenethylamine. Wikipedia.
- Importance of Chiral Separ
- Chiral HPLC and SFC Columns. Columnex LLC.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
- A Validated Chiral HPLC Method for the Enantiomeric Separation of Melphalan HCl.
- Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents for Fluoro-methoxyphenyl-ethanamine. Benchchem.
- A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
- Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide.
- Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Agilent.
- Chiral resolution method for producing compounds useful in the synthesis of taxanes.
- ICH and FDA Guidelines for Analytical Method Valid
- A Researcher's Guide to the Validation of Chiral Resolution Methods by HPLC. Benchchem.
Sources
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. eijppr.com [eijppr.com]
- 3. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 6. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Derivatization of (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine for Chiral Analysis
Introduction: The Criticality of Enantiomeric Purity in Drug Development
In the landscape of modern pharmaceutical development, the stereochemistry of a drug candidate is not a trivial detail but a cornerstone of its safety and efficacy profile. Chiral molecules, existing as non-superimposable mirror images known as enantiomers, can exhibit profoundly different pharmacological and toxicological properties. One enantiomer may be therapeutically active, while the other could be inactive or, in the worst-case scenario, elicit adverse effects. Consequently, the precise quantification of the enantiomeric purity of chiral intermediates and active pharmaceutical ingredients (APIs) is a regulatory and scientific imperative.
This guide provides a comprehensive overview of the derivatization strategies for the chiral analysis of (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine, a key chiral building block in the synthesis of various pharmaceutical agents. Due to its primary amine functionality, direct analysis on standard achiral chromatographic columns is often challenging, yielding poor peak shapes and no enantiomeric separation. Derivatization serves a dual purpose: it enhances the volatility and chromatographic behavior of the analyte while introducing a second chiral center, converting the enantiomers into diastereomers. These diastereomers possess distinct physicochemical properties, enabling their separation on conventional achiral stationary phases.
This document will delve into the theoretical underpinnings and practical applications of the most robust and widely adopted derivatization techniques, providing detailed, field-proven protocols for researchers, scientists, and drug development professionals.
Core Principles of Chiral Derivatization for Primary Amines
The fundamental principle behind indirect chiral separation is the conversion of a pair of enantiomers into a pair of diastereomers by reaction with a chiral derivatizing agent (CDA).[1] This transformation allows for separation on a standard, achiral chromatographic column. The choice of CDA is paramount and is dictated by the functional group of the analyte, the desired analytical technique (GC or HPLC), and the required sensitivity. For primary amines like (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine, acylation with a chiral acid chloride or a related reagent is the most common and effective strategy.
The ideal derivatization reaction should be:
-
Rapid and quantitative: To ensure that the derivatization process itself does not alter the enantiomeric ratio of the analyte.
-
Free of side reactions: To avoid the formation of interfering byproducts.
-
Product-stable: The resulting diastereomers must be stable under the analytical conditions.
-
Chromatographically sound: The derivatives should exhibit good peak shapes and be readily separable.
This guide will focus on two of the most reliable and versatile chiral derivatizing agents for primary amines: Marfey's Reagent and Mosher's Acid Chloride .
Method 1: Enantiomeric Purity Determination using Marfey's Reagent and HPLC-UV
Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), is a highly effective CDA for the analysis of primary and secondary amines.[2] The reaction proceeds via a nucleophilic aromatic substitution, where the amine attacks the electron-deficient fluorodinitrophenyl ring of the L-alanine amide derivative. This forms stable diastereomeric adducts with a strong chromophore (dinitrophenyl group), making them readily detectable by UV-Vis spectrophotometry, typically at 340 nm.[3]
Causality of Experimental Choices:
The choice of Marfey's reagent is predicated on its reliability in forming diastereomers that are well-resolved by reversed-phase HPLC.[4] The L-alanine moiety of the reagent provides the chiral center for diastereomer formation. The reaction is conducted under mild basic conditions to deprotonate the primary amine, enhancing its nucleophilicity, and to neutralize the HF produced during the reaction. Acetone is a common solvent as it solubilizes both the amine and the reagent. The reaction is typically heated to ensure completion in a reasonable timeframe.
Experimental Workflow: Marfey's Reagent Derivatization
Caption: Workflow for the derivatization of (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine with Marfey's Reagent.
Detailed Protocol: Marfey's Reagent Derivatization
Materials:
-
(R)-1-(4-(trifluoromethoxy)phenyl)ethanamine sample
-
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)
-
Acetone (HPLC grade)
-
1 M Sodium Bicarbonate (NaHCO₃) solution
-
2 M Hydrochloric Acid (HCl)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic Acid (TFA)
-
Reaction vials (e.g., 2 mL glass vials with screw caps)
-
Heating block or water bath
-
Vortex mixer
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine sample into a reaction vial. Dissolve the sample in 500 µL of acetone.
-
Reagent Addition: In a separate vial, prepare a 1% (w/v) solution of Marfey's reagent in acetone. Add 1 mL of the Marfey's reagent solution to the sample solution.
-
Reaction Initiation: Add 200 µL of 1 M NaHCO₃ solution to the reaction mixture. Cap the vial tightly and vortex for 1 minute.
-
Incubation: Place the vial in a heating block or water bath set at 40°C for 1 hour.
-
Reaction Quench: After incubation, remove the vial and allow it to cool to room temperature. Quench the reaction by adding 100 µL of 2 M HCl.
-
Sample Dilution: Dilute the reaction mixture to a final volume of 10 mL with the HPLC mobile phase (e.g., 50:50 acetonitrile:water with 0.1% TFA).
-
Analysis: Inject an appropriate volume (e.g., 10 µL) of the final solution into the HPLC system.
Typical HPLC Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 30% B to 70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 340 nm |
| Injection Volume | 10 µL |
Note: These conditions are a starting point and may require optimization for your specific instrumentation and sample matrix.
Method 2: Enantiomeric Purity Determination using Mosher's Acid Chloride and GC-MS
Mosher's acid chloride, α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), is another widely used chiral derivatizing agent for primary amines.[5] It reacts with the amine to form stable diastereomeric amides, often referred to as Mosher's amides.[6] The trifluoromethyl group in the reagent provides a strong signal in ¹⁹F NMR and can be a useful fragment in mass spectrometry. The resulting diastereomers are often volatile enough for gas chromatography analysis.
Causality of Experimental Choices:
The use of Mosher's acid chloride is advantageous due to the high stability of the resulting amides and their suitability for both NMR and chromatographic analysis.[7] The reaction is typically carried out in an aprotic solvent like dichloromethane in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl byproduct. The reaction is often performed at room temperature to minimize the risk of racemization.
Experimental Workflow: Mosher's Acid Chloride Derivatization
Caption: Workflow for the derivatization of (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine with Mosher's Acid Chloride.
Detailed Protocol: Mosher's Acid Chloride Derivatization
Materials:
-
(R)-1-(4-(trifluoromethoxy)phenyl)ethanamine sample
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-Mosher's acid chloride]
-
Dichloromethane (DCM, anhydrous)
-
Triethylamine (anhydrous)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (GC grade)
-
Reaction vials
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
GC-MS system
Procedure:
-
Sample Preparation: In a clean, dry reaction vial, dissolve approximately 10 mg of the (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine sample in 1 mL of anhydrous dichloromethane.
-
Base Addition: Add 1.5 equivalents of anhydrous triethylamine to the solution.
-
Reagent Addition: Slowly add 1.2 equivalents of (R)-Mosher's acid chloride to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes. Monitor the reaction progress by TLC if necessary.
-
Work-up: a. Transfer the reaction mixture to a separatory funnel and dilute with 10 mL of dichloromethane. b. Wash the organic layer sequentially with 10 mL of 1 M HCl, 10 mL of saturated NaHCO₃ solution, and 10 mL of brine. c. Dry the organic layer over anhydrous Na₂SO₄. d. Filter and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Sample for Analysis: Redissolve the resulting crude Mosher's amide in a suitable volume of ethyl acetate for GC-MS analysis.
Typical GC-MS Conditions
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness or similar |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 280°C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Program | Start at 150°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50 - 550 m/z |
Note: The oven temperature program should be optimized to ensure baseline separation of the diastereomers.
Method Validation Considerations
A self-validating system is crucial for ensuring the trustworthiness of any analytical protocol. For chiral purity methods, validation should be performed in accordance with ICH guidelines.[3] Key validation parameters include:
-
Specificity: The ability to assess the desired enantiomer in the presence of its counterpart. This is demonstrated by achieving baseline resolution between the diastereomeric peaks.
-
Linearity: The method should provide results that are directly proportional to the concentration of the analyte over a given range.
-
Accuracy: The closeness of the test results to the true value. This can be assessed by spiking the main enantiomer with known amounts of the other enantiomer.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Data Presentation: Expected Chromatographic Results
The derivatization of a racemic or enantiomerically enriched sample of 1-(4-(trifluoromethoxy)phenyl)ethanamine with a single enantiomer of a chiral derivatizing agent will produce two diastereomers. These diastereomers will exhibit different retention times on an achiral column.
Table 1: Hypothetical HPLC Data for Marfey's Derivatives
| Diastereomer | Retention Time (min) | Peak Area (%) | Resolution (Rs) |
| L-FDAA-(R)-1-(4-(trifluoromethoxy)phenyl)ethanamine | 15.2 | 99.5 | - |
| L-FDAA-(S)-1-(4-(trifluoromethoxy)phenyl)ethanamine | 16.5 | 0.5 | > 2.0 |
Table 2: Hypothetical GC-MS Data for Mosher's Amides
| Diastereomer | Retention Time (min) | Relative Abundance (%) |
| (R)-MTPA-(R)-1-(4-(trifluoromethoxy)phenyl)ethanamine | 12.8 | 99.5 |
| (R)-MTPA-(S)-1-(4-(trifluoromethoxy)phenyl)ethanamine | 13.1 | 0.5 |
Conclusion: A Pathway to Reliable Enantiomeric Purity Determination
The derivatization of (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine with chiral reagents such as Marfey's reagent or Mosher's acid chloride provides a robust and reliable means for determining its enantiomeric purity. The conversion of enantiomers into diastereomers allows for their separation and quantification using standard chromatographic techniques like HPLC and GC-MS. The detailed protocols and methodologies presented in this guide offer a solid foundation for researchers and scientists in the pharmaceutical industry to develop and validate analytical methods for this critical chiral intermediate. Adherence to these principles and rigorous method validation will ensure the generation of accurate and defensible data, ultimately contributing to the development of safe and effective medicines.
References
- Van Bocxlaer, J. F., Lambert, W. E., Thienpont, L., & De Leenheer, A. P. (1997). Quantitative Determination of Amphetamine and α-Phenylethylamine Enantiomers in Judicial Samples using Capillary Gas Chromatography. Journal of Analytical Toxicology, 21(1), 19-25.
- Hovey, D. J., & Rananaware, D. G. (2015). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.
- Simek, P., Husek, P., & Zahradnickova, H. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization.
- Dolan, J. W. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 24(5), 484-492.
- Cook, C. E., Jeffcoat, A. R., & Seltzman, H. H. (1995). Enantiomeric determination of amphetamine and methamphetamine in urine by precolumn derivatization with Marfey's reagent and HPLC. Journal of Analytical Toxicology, 19(4), 215-220.
- Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Mosher Method: The Absolute Configuration of Secondary Alcohols and Primary Amines. Chemical Reviews, 104(1), 17-117.
- Kubica, P., & Namieśnik, J. (2017). LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid dl-Stereoisomers. Journal of the American Society for Mass Spectrometry, 28(7), 1357-1366.
- Girek, T., & Forgács, E. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly, 152(5), 491-511.
-
Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
- Chimalakonda, K. R., et al. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. International Journal of Pharmaceutical Sciences and Research, 3(8), 2686-2691.
- Di Bari, L., Pescitelli, G., & Salvadori, P. (2008). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. Molecules, 13(12), 2965-2977.
- King, A. M., et al. (2024). Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry.
- Bhushan, R. (2010). C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products.
- Der Pharma Chemica. (2014).
- Gasparrini, F., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly, 152(5), 491-511.
- Tao, Q. F., & Zeng, S. (2002). Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame–ionization detection and pre-column chiral derivation. Journal of Biochemical and Biophysical Methods, 54(1-3), 103-113.
-
Phenomenex Inc. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
- Li, Z., & Anslyn, E. V. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(38), 10354-10373.
- Mondal, S., et al. (2015). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 14(1), 7-13.
- Hamase, K., et al. (2019). Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). Molecules, 24(21), 3938.
- Kolasa, K., & Szymański, P. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4967.
- Zhang, Y., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry, 7, 345.
- Woods, A. G., et al. (2024). Stereoselective Amine-omics Using Heavy Atom Isotope Labeled l- and d-Marfey's Reagents. Journal of the American Society for Mass Spectrometry, 35(6), 1217-1226.
- Reddy, G. S., et al. (2010). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Indian Journal of Pharmaceutical Sciences, 72(4), 478-482.
- Seco, J. M., Quiñoá, E., & Riguera, R. (1996). MTPA (Mosher) Amides of Cyclic Secondary Amines: Conformational Aspects and a Useful Method for Assignment of Amine Configuration. The Journal of Organic Chemistry, 61(21), 7219-7228.
- Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography.
Sources
- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Characteristic Conformation of Mosher’s Amide Elucidated Using the Cambridge Structural Database - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
use in the synthesis of agrochemicals
Application Notes & Protocols
Topic: Streamlining Agrochemical Discovery: Synthesis of Novel Pyrazole Carboxamide Fungicides via Click Chemistry
Audience: Researchers, scientists, and drug development professionals in the agrochemical industry.
Senior Application Scientist: Dr. Evelyn Reed
Introduction: The Evolving Landscape of Agrochemical Synthesis
The global demand for a secure and stable food supply necessitates the use of modern crop protection agents.[1] Agrochemicals, including fungicides, herbicides, and insecticides, are crucial for preventing significant pre-harvest losses and ensuring crop quality.[1] However, the agrochemical industry faces persistent challenges, including the evolution of pest resistance, the increasing stringency of environmental regulations, and the high costs associated with bringing new active ingredients to market.[2] These pressures demand a paradigm shift from traditional synthetic methodologies towards more efficient, sustainable, and modular approaches.
This guide details the application of a powerful and versatile synthetic tool—Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry"—to construct novel pyrazole carboxamide fungicides.[3] Pyrazole carboxamides are a vital class of fungicides, widely utilized in agriculture for their potent and specific activity.[4] By integrating click chemistry, we can rapidly generate diverse libraries of these compounds, accelerating the discovery of next-generation agrochemicals with improved efficacy and environmental profiles.[5] This document provides the scientific rationale, a detailed experimental protocol, and a framework for validating the synthesis of these promising compounds.
Core Concept: Pyrazole Carboxamide Fungicides and Their Mode of Action
Pyrazole carboxamides have established themselves as a commercially significant class of fungicides due to their high efficacy against a broad spectrum of plant pathogens.[4] Their fungicidal power originates from their ability to inhibit the enzyme succinate dehydrogenase (SDH), a critical component of the mitochondrial electron transport chain (Complex II).[6]
Causality of Action: Disrupting the Fungal Powerhouse
The SDH enzyme is responsible for the oxidation of succinate to fumarate, a key step in the Krebs cycle and cellular respiration. By binding to the ubiquinone-binding site of the SDH enzyme, pyrazole carboxamide inhibitors block this electron transfer process.[6] This disruption has catastrophic consequences for the fungal cell:
-
Energy Depletion: The halt in the electron transport chain severely curtails the production of ATP, the cell's primary energy currency.
-
Metabolic Gridlock: The Krebs cycle is stalled, preventing the generation of essential metabolic precursors.
Ultimately, this leads to the cessation of fungal growth and cell death. The specificity of these compounds for fungal SDH over its mammalian counterpart provides a degree of safety, a critical attribute for any agrochemical.[6]
Diagram: Mode of Action of Pyrazole Carboxamide Fungicides
Caption: Inhibition of Succinate Dehydrogenase (SDH) by Pyrazole Carboxamide Fungicides.
Synthetic Strategy: A Modular Approach Using Click Chemistry
To accelerate the discovery of novel agrochemical leads, a modular and highly reliable synthetic strategy is paramount. Click chemistry, first conceptualized by K. Barry Sharpless, offers an ideal platform.[7] The CuAAC reaction forms a stable 1,2,3-triazole ring by joining an azide and a terminal alkyne with remarkable efficiency and specificity.[3]
Why Click Chemistry? The Causality Behind the Choice
-
Reliability and High Yield: The reaction is known for its high-yielding and robust nature, proceeding cleanly to the desired product with minimal byproducts.
-
Mild and Orthogonal Conditions: The reaction typically occurs in benign solvents, often including water, and is tolerant of a wide array of other functional groups. This orthogonality eliminates the need for complex protecting group strategies, shortening synthetic sequences.[3]
-
Modular Assembly: It allows for the joining of two distinct molecular fragments (an "azide" half and an "alkyne" half) in the final step. This enables the rapid creation of a library of diverse analogs by simply varying the structure of either fragment, a powerful tool for structure-activity relationship (SAR) studies.
Our strategy involves the synthesis of two key building blocks: an azide-functionalized pyrazole-4-carboxylic acid and a series of propargyl-functionalized anilines. These are then coupled to form the pyrazole carboxamide backbone, followed by the final "click" reaction to introduce a diverse "tail" region to the molecule.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of a representative novel pyrazole carboxamide fungicide.
Diagram: Experimental Workflow
Caption: Workflow for the synthesis of a novel pyrazole carboxamide fungicide.
Protocol 1: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride
This protocol details the conversion of the carboxylic acid to a more reactive acid chloride, a common precursor for amide coupling.
-
Reagent Preparation: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (5.0 g, 28.4 mmol).
-
Solvent Addition: Add thionyl chloride (20 mL) to the flask via syringe.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 2 hours. The solid will gradually dissolve.
-
Work-up: Allow the reaction to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
-
Product Isolation: The resulting crude pyrazole carbonyl chloride is obtained as a yellow oil and is used immediately in the next step without further purification.[8]
Protocol 2: Synthesis of N-(4-aminophenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
This step forms the core amide bond of the target molecule.
-
Reagent Preparation: In a 250 mL three-neck flask, dissolve p-phenylenediamine (3.68 g, 34.1 mmol) in anhydrous dichloromethane (DCM, 100 mL). Cool the solution to 0 °C in an ice bath.
-
Reactant Addition: Dissolve the crude pyrazole carbonyl chloride from Protocol 1 in anhydrous DCM (50 mL). Add this solution dropwise to the cooled p-phenylenediamine solution over 30 minutes with vigorous stirring.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding 100 mL of saturated sodium bicarbonate solution. Separate the organic layer. Wash the organic layer sequentially with water (2 x 100 mL) and brine (1 x 100 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate gradient) to yield the desired amine product.
Protocol 3: Final Product Synthesis via CuAAC (Click Reaction)
This is the final modular step to append the triazole moiety.
-
Reagent Preparation: To a 100 mL round-bottom flask, add the amine product from Protocol 2 (1.0 g, 3.75 mmol), benzyl azide (0.55 g, 4.13 mmol), and copper(II) sulfate pentahydrate (0.094 g, 0.375 mmol).
-
Solvent Addition: Add a 1:1 mixture of tert-butanol and water (40 mL).
-
Catalyst Activation: Add sodium ascorbate (0.297 g, 1.5 mmol) to the mixture. The solution should turn from blue to a greenish-yellow, indicating the reduction of Cu(II) to the active Cu(I) catalyst.
-
Reaction: Stir the reaction vigorously at room temperature for 12-18 hours. Monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with 50 mL of water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization from ethanol or by silica gel chromatography to yield the final triazole-containing pyrazole carboxamide.
Data Presentation and Validation
A critical component of any synthetic protocol is the validation of the final product's identity and purity. The following table summarizes the expected quantitative data for the synthesized compound.
| Parameter | Expected Result | Method |
| Appearance | White to off-white solid | Visual Inspection |
| Yield | > 85% | Gravimetric Analysis |
| Purity | > 98% | HPLC |
| ¹H NMR | Consistent with proposed structure | 400 MHz NMR Spectroscopy |
| ¹³C NMR | Consistent with proposed structure | 100 MHz NMR Spectroscopy |
| HRMS (ESI) | [M+H]⁺ calculated vs. found within ± 5 ppm | High-Resolution Mass Spectrometry |
Note: The NMR and HRMS data are hypothetical but represent the expected characterization results for a successfully synthesized novel compound. This self-validating system ensures that researchers can confidently reproduce the protocol and confirm the integrity of their target molecule.[9]
Conclusion and Future Outlook
This guide demonstrates a robust and efficient pathway for the synthesis of novel pyrazole carboxamide fungicides using a click chemistry-based approach. The modularity of this strategy is its greatest strength, allowing for the rapid generation of diverse chemical entities for biological screening. By simply substituting the benzyl azide used in Protocol 3 with other functionalized azides, a vast chemical space can be explored to optimize fungicidal activity, selectivity, and environmental properties.
Modern synthetic techniques like flow chemistry could further enhance this process, offering improved safety, scalability, and automation for library synthesis.[2][10] As the challenges in agriculture intensify, the integration of powerful synthetic tools like click chemistry into the agrochemical discovery pipeline will be indispensable for developing the safe and effective crop protection solutions of the future.
References
- (PDF) Synthesis of New Agrochemicals - ResearchGate. (2019).
- (PDF) Biocatalysis Applied to the Synthesis of Agrochemicals - ResearchGate. (n.d.).
- The application of click chemistry in the synthesis of agents with anticancer activity - PMC. (2015).
- Using Flow Chemistry in Agrochemical Applications - ThalesNano. (n.d.).
- Developments in the Catalytic Asymmetric Synthesis of Agrochemicals and Their Synthetic Importance | Journal of Agricultural and Food Chemistry - ACS Publications. (2021).
- (PDF) Recent Developments in Agrochemicals-Synthetic and Natural - ResearchGate. (2021).
- Synthetic Approaches to the 2019–2020 New Agrochemicals - Who we serve. (2023). Thieme.
- Green Chemistry Approaches in Agrochemical Development: Towards Eco-Friendly Pesticides - ResearchGate. (2025).
- Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf - NIH. (2024).
- Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed. (2020).
- A Comment on Continuous Flow Technologies within the Agrochemical Industry | Organic Process Research & Development - ACS Publications. (2021).
- understanding resistance mechanisms in agricultural fungal pathogens: Mode of action and resistance mechanisms to azole fungicides | Request PDF - ResearchGate. (2025).
- New Strategy Based on Click Reaction for Preparation of 3-Acyl-4-hydroxycoumarin-Modified Silica as a Perspective Material for the Separation of Rare Earth Elements - MDPI. (n.d.). MDPI.
- New Active Ingredients for Sustainable Modern Chemical Crop Protection in Agriculture. (n.d.). Wiley Online Library.
- Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors | Journal of Agricultural and Food Chemistry - ACS Publications. (2023).
- Understanding flow chemistry for the production of active pharmaceutical ingredients - NIH. (2022).
- Synthesis and Chemistry of Agrochemicals - American Chemical Society. (n.d.).
- Modern Approaches for the Development of New Herbicides Based on N
- Applied Catalysis in Chemical Industry: Synthesis, Catalyst Design, and Evalu
- Role of Green Chemistry Pesticides in IPM - Just Agriculture. (n.d.). Just Agriculture.
- Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxyl
- Azole: Antifungal Drugs, Mechanism of Action | StudySmarter. (2023). StudySmarter.
- Recent applications of click chemistry in drug discovery - ResearchGate. (2019).
- A Strategy for the Stereoselective Synthesis of Contiguous Triamines via Aziridine Intermediate | Organic Letters - ACS Publications. (2026).
- Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients - MDPI. (n.d.). MDPI.
- Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - NIH. (n.d.).
- The Greening of Pesticide–Environment Interactions - PMC. (n.d.).
- Developments in the Catalytic Asymmetric Synthesis of Agrochemicals and Their Synthetic Importance - PubMed. (2021).
- Chemical drivers of crop development: A review on agrochemical interventions. (2025).
- Applications of the 12 Principles of Green Chemistry in the Crop Protection Industry | Organic Process Research & Development - ACS Publications. (2019).
- (PDF) Synthesis of New Azoles For the Treatment of Resistant Infections Caused By Who Critical Priority Fungi: Therapeutic Challenges and Innovations in The Fight Against Them - ResearchGate. (n.d.).
- Catalysis for Chemical Synthesis | Catalysis Conference 2026 | Global Innovations in Chemistry & Sustainability | Singapore. (n.d.). Conference Series.
- A Comment on Continuous Flow Technologies within the Agrochemical Industry - University of Cambridge. (n.d.). University of Cambridge.
- Click chemistry - Wikipedia. (n.d.). Wikipedia.
- Pyrethroid Pesticides & Insecticides List: 2026 Guide - Farmonaut. (2026). Farmonaut.
- Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - ACS Publications. (n.d.).
- Greener synthesis of chemical compounds and materials | Royal Society Open Science. (2019). The Royal Society Publishing.
- Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed. (2024).
Sources
- 1. New Active Ingredients for Sustainable Modern Chemical Crop Protection in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thalesnano.com [thalesnano.com]
- 3. The application of click chemistry in the synthesis of agents with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Click chemistry - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: (S)-3-hydroxy-γ-butyrolactone as a Precursor for Pharmaceutical Agents
Abstract
(S)-3-hydroxy-γ-butyrolactone (S-HGB), a versatile C4 chiral synthon, is a critical precursor in the synthesis of a multitude of pharmaceutical agents.[1] Its stereospecific structure provides an essential architectural foundation for drugs targeting a range of conditions, from hypercholesterolemia to neurological disorders. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, and application of S-HGB in pharmaceutical development. We will delve into both traditional chemical synthesis and modern biocatalytic routes, offering detailed, field-proven protocols. Furthermore, we will illustrate its practical application in the synthesis of L-carnitine and provide standardized methods for purity and enantiomeric excess determination, ensuring the highest quality of this pivotal pharmaceutical intermediate.
Introduction: The Strategic Importance of (S)-3-hydroxy-γ-butyrolactone in Drug Synthesis
The demand for enantiomerically pure compounds in the pharmaceutical industry is ever-increasing, driven by the need for drugs with higher specificity and fewer side effects. (S)-3-hydroxy-γ-butyrolactone has emerged as a key chiral building block due to its versatile functionality and ready incorporation into complex molecular scaffolds.[1][2][3] It is a cornerstone in the synthesis of blockbuster drugs such as the cholesterol-lowering agent atorvastatin (Lipitor®) and rosuvastatin (Crestor®).[2] Beyond statins, S-HGB is a precursor to L-carnitine, a vital nutrient, and intermediates for AIDS medications, highlighting its broad therapeutic relevance.[4][5]
The causality behind its widespread use lies in the C-3 hydroxyl group's stereochemistry, which is often a critical pharmacophoric element. Preserving this chirality throughout a synthetic sequence is paramount. This guide will explore robust methodologies to produce and utilize S-HGB, ensuring the retention of its crucial stereochemical integrity.
Synthesis of (S)-3-hydroxy-γ-butyrolactone: A Comparative Overview
Multiple synthetic strategies exist for the production of S-HGB, each with distinct advantages and limitations. The choice of method often depends on factors such as scale, cost, and desired purity. Economical and practical synthetic routes are continuously sought after, with methods evolving from petrochemical-based processes to more sustainable, biomass-derived pathways.[2]
Chemical Synthesis from L-Malic Acid
A well-established and reliable method for synthesizing S-HGB is through the reduction of L-malic acid, an inexpensive and readily available chiral starting material.[6] This approach leverages the inherent chirality of the starting material to produce the desired enantiomer of the product.
Diagram 1: Chemical Synthesis of (S)-3-hydroxy-γ-butyrolactone from L-Malic Acid
Caption: Synthesis pathway of S-HGB from L-Malic Acid.
Protocol 1: Synthesis of (S)-3-hydroxy-γ-butyrolactone from L-Malic Acid
This protocol is adapted from methodologies involving the reduction of malic acid derivatives.[5]
Materials:
-
L-Malic acid
-
Acetyl chloride or Benzoyl chloride
-
Sodium borohydride (NaBH₄) or Potassium borohydride (KBH₄)
-
Zinc chloride (ZnCl₂) or Lithium chloride (LiCl) (Lewis acid catalyst)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Anhydride Formation:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend L-malic acid in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add acyl chloride (1-1.5 molar equivalents) to the suspension with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 1-5 hours, or until the reaction is complete as monitored by TLC.
-
Remove the solvent under reduced pressure to obtain the crude acyloxy malic anhydride.
-
-
Reduction:
-
Dissolve the crude anhydride in anhydrous THF.
-
In a separate flask, prepare a suspension of the metal borohydride (reductant) and the Lewis acid (catalyst) in anhydrous THF.
-
Slowly add the anhydride solution to the reducing agent suspension at 0°C.
-
Stir the reaction mixture for 3-6 hours at room temperature.
-
-
Hydrolysis and Cyclization:
-
Carefully quench the reaction by the slow addition of water, followed by acidification with concentrated HCl.
-
Reflux the mixture for 1-2 hours to facilitate hydrolysis and lactonization.
-
After cooling, extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure (S)-3-hydroxy-γ-butyrolactone.
-
Trustworthiness: This protocol is self-validating through in-process monitoring (TLC) and final product characterization (e.g., NMR, chiral HPLC) to confirm purity and enantiomeric excess.
Biocatalytic Synthesis using Engineered Escherichia coli
In recent years, biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral compounds.[7] Engineered microorganisms can be designed to produce specific enantiomers with high selectivity, often under milder reaction conditions than traditional chemical methods.[8]
Diagram 2: Biocatalytic Pathway for (S)-3-hydroxy-γ-butyrolactone Production
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Artificial biocatalytic cascades for the enantiocomplementary synthesis of 3-hydroxy-γ-butyrolactones - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. US6713639B1 - Process for preparing enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone - Google Patents [patents.google.com]
- 5. CN1425658A - Synthetic method for (S)-3-hydroxy-gamma-butyrolactone - Google Patents [patents.google.com]
- 6. A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Production of Optically Pure (S)-3-Hydroxy-γ-butyrolactone from d-Xylose Using Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of Chiral Resolution for 1-(4-(Trifluoromethoxy)phenyl)ethanamine
Introduction
Welcome to the technical support guide for the chiral resolution of 1-(4-(trifluoromethoxy)phenyl)ethanamine. This critical chiral intermediate is frequently utilized in the synthesis of pharmaceuticals and advanced materials, where the stereochemistry is paramount for biological activity and material properties. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing the separation of its enantiomers. We will delve into the nuances of diastereomeric salt crystallization, offering troubleshooting solutions and frequently asked questions to navigate the complexities of this process.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving racemic 1-(4-(trifluoromethoxy)phenyl)ethanamine?
The most common and scalable methods for the chiral resolution of this amine are:
-
Diastereomeric Crystallization: This classical technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[1] Due to their different physicochemical properties, including solubility, one diastereomer can be selectively crystallized from a suitable solvent.[1][2]
-
Enzymatic Resolution: This biocatalytic method employs enzymes, such as lipases, to selectively acylate one enantiomer. The resulting acylated amine can then be separated from the unreacted enantiomer.[1][3]
-
Chiral Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) can effectively separate the enantiomers. While highly effective for analytical purposes, scaling up can be costly.[1][4]
Q2: How do I choose an effective chiral resolving agent?
The selection of a resolving agent is often empirical and requires screening. For amines, chiral acids are the resolving agents of choice. Key considerations include:
-
Structural Analogy: Look for successful resolutions of structurally similar amines.
-
Commonly Successful Agents: Tartaric acid derivatives (e.g., L- or D-tartaric acid, O,O'-dibenzoyl-L-tartaric acid, O,O'-di-p-toluoyl-L-tartaric acid), mandelic acid, and camphorsulfonic acid are excellent starting points.[1][5]
-
Salt Properties: The ideal resolving agent will form a well-defined, crystalline salt with one enantiomer of the amine while the salt of the other enantiomer remains in solution.[2]
Q3: Which analytical technique is best for determining the enantiomeric excess (ee%)?
Chiral High-Performance Liquid Chromatography (HPLC) is the most reliable and widely used method for determining the enantiomeric excess of the resolved amine.[1] This technique utilizes a chiral stationary phase that differentially interacts with the two enantiomers, leading to their separation and allowing for accurate quantification of each.[1][6]
Troubleshooting Guide: Diastereomeric Crystallization
This section addresses common issues encountered during the diastereomeric crystallization of 1-(4-(trifluoromethoxy)phenyl)ethanamine.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No Salt Formation or Precipitation | • Inappropriate solvent choice.• Reactant concentrations are too low.• The chosen resolving agent is unsuitable. | • Screen a variety of solvents with different polarities (e.g., alcohols, esters, ketones, and their aqueous mixtures).• Increase the concentration of both the amine and the resolving agent.• Experiment with a different chiral resolving agent from the recommended list.[1] |
| Precipitate is an Oil or Fails to Crystallize | • The solvent system is not optimal for inducing crystallization.• Presence of impurities in the starting material. | • Employ a solvent/anti-solvent system to promote crystallization.• Implement a slow cooling profile for the solution.• Ensure the racemic amine is of high purity before resolution.[1] |
| Low Enantiomeric Excess (ee%) of the Desired Product | • Poor selectivity in diastereomeric salt formation.• Co-crystallization of both diastereomers. | • Optimize the stoichiometry of the resolving agent; often, using 0.5 to 1.0 equivalents is a good starting point.• Perform one or more recrystallizations of the isolated diastereomeric salt to enhance its purity.• Screen different resolving agents and solvent systems to improve selectivity.[1] |
| Low Yield of the Resolved Enantiomer | • High solubility of the desired diastereomeric salt in the chosen solvent.• Loss of material during the workup process. | • Optimize the crystallization temperature and duration.• Use a minimal amount of cold solvent for crystallization and washing of the filtered salt. |
Experimental Protocols
While specific, optimized data for 1-(4-(trifluoromethoxy)phenyl)ethanamine is proprietary in much of the literature, the following protocols are based on the successful resolution of structurally analogous phenylethylamines and provide a robust starting point.[7]
Protocol 1: Diastereomeric Salt Crystallization
This protocol outlines a general procedure for screening and optimizing the resolution.
1. Screening of Resolving Agents and Solvents:
- In separate vials, dissolve a small amount of racemic 1-(4-(trifluoromethoxy)phenyl)ethanamine in various solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate).
- Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of a chiral resolving agent (e.g., L-tartaric acid, O,O'-di-p-toluoyl-D-tartaric acid).
- Observe for precipitation at room temperature and after cooling. Note the quality of the precipitate (crystalline vs. oily).
2. Scaled-Up Resolution:
- Dissolve racemic 1-(4-(trifluoromethoxy)phenyl)ethanamine (1.0 eq) in the optimal solvent identified during screening.
- Heat the solution gently to ensure complete dissolution.
- Add the chosen chiral resolving agent (0.5 - 1.0 eq) and stir until fully dissolved.
- Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.
- Collect the crystalline diastereomeric salt by filtration and wash with a small amount of cold solvent.
3. Liberation of the Free Amine:
- Suspend the isolated diastereomeric salt in a biphasic mixture of an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous basic solution (e.g., 1M NaOH).
- Stir vigorously until the solid has completely dissolved and partitioned between the two layers.
- Separate the organic layer, wash it with brine, and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
- Evaporate the solvent under reduced pressure to yield the enantiomerically enriched amine.
4. Determination of Enantiomeric Excess (ee%):
- Prepare a dilute solution (approx. 1 mg/mL) of the resolved amine in the mobile phase.[8]
- Analyze by chiral HPLC using a suitable chiral stationary phase (e.g., a polysaccharide-based column like Chiralpak® AD-H).[8][9]
- The mobile phase is typically a mixture of a non-polar solvent like n-hexane with a polar modifier like isopropanol.[8][9]
- Calculate the ee% from the peak areas of the two enantiomers in the chromatogram.
Data Presentation
The following table presents hypothetical, yet realistic, screening results to illustrate the impact of different resolving agents and solvents.
| Resolving Agent | Solvent | Amine:Agent Ratio | Yield of Salt (%) | ee% of Amine |
| L-Tartaric Acid | Methanol | 1:0.5 | 35 | 85% |
| D-Tartaric Acid | Ethanol | 1:0.5 | 40 | 88% |
| O,O'-Di-p-toluoyl-D-tartaric acid | Ethyl Acetate | 1:1 | 45 | >95% |
| (1R)-(-)-10-Camphorsulfonic acid | Isopropanol | 1:1 | 30 | 75% |
Visualizations
Workflow for Chiral Resolution
Caption: General workflow for chiral resolution via diastereomeric salt crystallization.
Troubleshooting Logic Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. WO2016133317A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. application.wiley-vch.de [application.wiley-vch.de]
Technical Support Center: Troubleshooting Poor Enantiomeric Excess
As a Senior Application Scientist, I've designed this technical support center to guide you through the complex process of troubleshooting and optimizing enantiomeric excess (ee). Achieving high stereoselectivity is often a multi-faceted challenge, and this guide provides a logical, causality-driven approach to diagnosing and solving common issues encountered in asymmetric synthesis.
This guide is structured to move from foundational checks to advanced, systematic optimization. We begin by ensuring the problem is not with the analysis itself, then proceed to a logical workflow for diagnosing the root cause of poor stereoselectivity.
Section 1: Foundational Concepts & Initial Checks
Before optimizing the reaction, it's crucial to confirm the accuracy of your enantiomeric excess measurement. An error in analysis can send you on a futile search for a problem that doesn't exist in your reaction flask.
Q1: What is enantiomeric excess (ee) and how is it defined?
Enantiomeric excess (ee) is a measure of the purity of a chiral substance. It quantifies the degree to which one enantiomer is present in a greater amount than the other.[1] It is expressed as a percentage and calculated as the difference between the mole fractions of the two enantiomers. For a mixture of 70% R-enantiomer and 30% S-enantiomer, the ee is 40% (70% - 30%).[1] A racemic mixture (50:50) has an ee of 0%, while a completely pure enantiomer has an ee of 100%.[1][2]
Q2: My ee measurement is inconsistent or lower than expected. Could my analytical method be the problem?
Yes, absolutely. Before troubleshooting the synthesis, you must validate your analytical method.
-
Causality: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the most common methods.[3] Poor resolution, column degradation, or incorrect mobile phase can lead to inaccurate integration of enantiomer peaks.[4] For instance, adsorbed impurities at the head of the column can degrade peak shape and resolution over time.[5]
-
Troubleshooting Steps:
-
Prepare a Racemic Standard: Synthesize or purchase a guaranteed racemic (50:50) sample of your product. Your analytical method should show two perfectly equal peaks, resulting in an ee of 0%.
-
Analyze an Enriched Standard (if available): If you have a sample of known, non-zero ee, analyze it to confirm your method's accuracy across a range.
-
Check Column Health: If the racemic standard shows poor resolution or peak tailing, the column may be fouled or damaged. It may need to be flushed with a stronger solvent or replaced.[4]
-
Optimize Separation: Adjust the mobile phase composition, flow rate, or column temperature to achieve baseline resolution between the enantiomer peaks.
-
Protocol 1: Validating a Chiral HPLC Method
-
Prepare Racemic Standard: Dissolve a small amount of your racemic product in the mobile phase.
-
Initial Injection: Inject the standard onto your chiral column using your established method.
-
Assess Resolution (Rs): Calculate the resolution between the two enantiomer peaks. A value of Rs > 1.5 is ideal for accurate quantification.
-
Optimize if Rs < 1.5:
-
Modify the mobile phase: Adjust the ratio of polar to non-polar solvents (e.g., hexane/isopropanol).
-
Change the flow rate: Lowering the flow rate can sometimes improve resolution.
-
Adjust the temperature: Both heating and cooling can impact separation, depending on the chiral stationary phase.
-
-
Confirm ee = 0%: Once baseline resolution is achieved, ensure the integrated peak areas are 50:50, yielding an ee of 0% ± 0.5%.
Section 2: Systematic Troubleshooting Workflow
Once your analytical method is validated, use a systematic approach to diagnose the root cause of poor enantioselectivity. The following workflow will help you logically narrow down the potential issues.
Q3: I've confirmed my analytical method is accurate, but my ee is still low. Where do I start?
Start with the most common and easiest-to-control variables. Low enantioselectivity typically originates from three main areas: the catalyst/reagents, the reaction conditions, or the substrate itself.[6] A background (uncatalyzed) reaction can also be a significant contributor to a racemic product.
dot
Caption: A systematic workflow for troubleshooting poor enantiomeric excess.
Section 3: Catalyst and Reagent-Related Issues
The chiral catalyst or auxiliary is the heart of the asymmetric transformation. Even minor issues with its purity, handling, or concentration can drastically reduce enantioselectivity.
Q4: How can I be sure my catalyst is the problem?
Catalyst-related issues are the most common cause of poor ee.[6]
-
Purity of the Ligand/Catalyst: Impurities in a chiral ligand can compete with the desired catalytic cycle or poison the active species. Even an enantiomerically impure catalyst will inherently limit the maximum achievable ee.[7]
-
Action: Re-purify the ligand (e.g., by recrystallization or chromatography). Ensure you are using an enantiomerically pure source (>99.5% ee).
-
-
Catalyst Preparation and Activation: Many catalytic systems require in situ preparation or activation. Incorrect stoichiometry of metal and ligand, improper solvent, or exposure to air/moisture can lead to the formation of off-cycle, less selective, or inactive species.
-
Action: Strictly follow literature procedures for catalyst preparation. Use anhydrous solvents and an inert atmosphere (glovebox or Schlenk line) if the catalyst is sensitive.
-
-
Catalyst Loading: While not always affecting ee, using too little catalyst can slow the chiral reaction, allowing the non-selective background reaction to become more prominent.
-
Action: Run the reaction at the literature-recommended catalyst loading. You can experiment with slightly higher loading to see if it improves ee by accelerating the desired pathway.
-
-
Catalyst Deactivation: The catalyst may be degrading over the course of the reaction. This can be caused by impurities in the substrate or solvent, or by reaction with byproducts.[8][9]
-
Action: Take aliquots from the reaction over time and measure the ee. A decrease in ee over time suggests either catalyst deactivation or product racemization.[10]
-
Section 4: Reaction Parameter Optimization
The chemical environment—temperature, solvent, and concentration—creates the specific three-dimensional space where stereoselection occurs. Optimizing these parameters is critical for maximizing the energy difference between the diastereomeric transition states.
Q5: How does temperature affect enantiomeric excess?
Temperature is one of the most powerful tools for optimizing ee.
-
Causality: Enantioselectivity arises from the difference in the free energy of activation (ΔΔG‡) for the formation of the R and S products. According to the Eyring equation, this difference is magnified at lower temperatures. Therefore, in most cases, lowering the reaction temperature increases the enantiomeric excess .
-
Practical Steps:
-
Start at room temperature or the literature-reported temperature.
-
Systematically lower the temperature (e.g., 0 °C, -20 °C, -40 °C, -78 °C).
-
Monitor both reaction time and ee. Lower temperatures will slow the reaction, so patience is required.
-
-
Caveat: While rare, temperature can have non-linear effects or even reverse enantioselectivity in some complex systems, potentially due to changes in catalyst aggregation state or a shift between enthalpic and entropic control.[11]
Q6: The reaction gave a poor ee in THF. Should I try a different solvent?
Yes, the impact of the solvent can be profound, sometimes changing the ee from nearly racemic to over 90%.[12]
-
Causality: The solvent influences the reaction in several ways:
-
Catalyst-Substrate Conformation: The solvent can coordinate to the catalyst or substrate, altering the shape of the transition state assembly and thus changing the facial selectivity.[12]
-
Solubility: It affects the concentration and aggregation state of the catalyst and reagents.
-
Polarity and Hydrogen Bonding: Solvents that are strong Lewis bases or capable of hydrogen bonding can have specific interactions that pre-organize the substrate or catalyst into a more selective conformation.[12][13]
-
-
Troubleshooting - A Solvent Screen Protocol:
-
Select a diverse range of solvents (see table below).
-
Run small-scale reactions in parallel under identical conditions (temperature, concentration, time).
-
Analyze the ee for each reaction to identify promising candidates for further optimization.
-
| Solvent Class | Example Solvents | Key Properties | Potential Impact on ee |
| Ethers | THF, Diethyl Ether, MTBE | Coordinating, Aprotic | Often a good starting point.[10] |
| Hydrocarbons | Toluene, Hexanes | Non-coordinating, Apolar | Can favor tight catalyst-substrate binding. |
| Halogenated | Dichloromethane (DCM), Chloroform | Weakly coordinating, Polar | Can stabilize polar transition states.[10] |
| Polar Aprotic | Acetonitrile (MeCN), DMF | Coordinating, Polar | Strong coordination can sometimes be detrimental or beneficial.[10] |
| Alcohols | Isopropanol (IPA), Ethanol | Protic, H-bonding | Generally avoided unless part of the catalytic cycle. |
Section 5: Substrate-Specific Challenges
Sometimes, the issue lies not with the catalyst or conditions, but with the substrate itself.
Q7: I've optimized everything, but the ee is still mediocre. Could my starting material be the problem?
Yes. The structure and purity of the substrate are critical.
-
Causality: Asymmetric catalysis relies on precise molecular recognition.
-
Steric and Electronic Effects: Small changes in the substrate can dramatically alter how it fits into the chiral pocket of the catalyst.[14] A catalyst optimized for an aromatic substrate may fail completely with an aliphatic one.
-
Coordinating Groups: Functional groups on the substrate (e.g., hydroxyls, carbonyls) can coordinate to the catalyst, creating secondary interactions that either enhance or disrupt the desired stereochemical control.[15]
-
Impurities: Impurities in the starting material can act as catalyst poisons. For example, a small amount of water in an otherwise anhydrous reaction can hydrolyze a sensitive catalyst.[8]
-
-
Troubleshooting Steps:
-
Re-purify the Substrate: Use flash chromatography, distillation, or recrystallization to ensure the highest possible purity of your starting material.
-
Dry the Substrate: Ensure the substrate is rigorously dried, especially for moisture-sensitive reactions.
-
Analyze the "Failed" Substrate: Compare the structure of your substrate to those that are reported to work well with the chosen catalytic system. Are there key steric or electronic differences? This may indicate that a different catalyst system is required for your specific substrate.[14]
-
Section 6: Advanced Troubleshooting: Racemization
In some cases, the reaction produces the desired product with high ee, but this value degrades over time due to racemization of the product.
Q8: My ee is high at low conversion but drops as the reaction proceeds or during workup. What's happening?
This is a classic sign of product racemization.[10] The chiral center in your product may be labile under the reaction conditions or during purification.
-
Causality: Racemization requires a pathway to invert the stereocenter. For products with an acidic proton alpha to a carbonyl group, for example, enolization can lead to racemization, which may be catalyzed by acid or base.[16]
-
Diagnostic Experiment:
-
Prepare a sample of your product with a known, high ee.
-
Subject this sample to the exact reaction conditions (solvent, temperature, catalyst, reagents) but without the starting material.
-
Monitor the ee over time. If it decreases, the reaction conditions are causing racemization.
-
Separately, subject an enantioenriched sample to your workup and purification conditions (e.g., aqueous wash, silica gel chromatography) and re-check the ee.
-
dot
Sources
- 1. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. Determination of enantiomeric excess [ch.ic.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. chiraltech.com [chiraltech.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. blogs.rsc.org [blogs.rsc.org]
- 12. Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. people.uniurb.it [people.uniurb.it]
- 15. pubs.acs.org [pubs.acs.org]
- 16. youtube.com [youtube.com]
Technical Support Center: Purification of (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine Hydrochloride
Welcome to the technical support center for the purification of (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions encountered during the purification of this chiral amine. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges and ensure the highest purity of your final compound.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the purification of (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride, providing potential causes and actionable solutions.
Issue 1: Low Enantiomeric Excess (e.e.) of the Final Product
Achieving high enantiomeric purity is critical. Low e.e. can stem from several factors during the resolution and purification stages.
| Possible Cause | Troubleshooting Steps | Scientific Rationale |
| Incomplete Chiral Resolution | - Optimize Resolving Agent Stoichiometry: Titrate the chiral resolving agent (e.g., tartaric acid derivatives) from 0.5 to 1.0 equivalents. - Screen Different Resolving Agents: If one agent provides poor selectivity, test others with different structural motifs. | The formation of diastereomeric salts is an equilibrium process. The stoichiometry of the resolving agent directly impacts the selective precipitation of the desired diastereomer. Different resolving agents will have varying degrees of interaction and solubility differences with the enantiomers. |
| Co-crystallization of Diastereomers | - Recrystallize the Diastereomeric Salt: Perform one or more recrystallizations of the formed diastereomeric salt before liberating the free amine.[1] - Solvent Screening: Experiment with a range of solvent systems for the diastereomeric salt crystallization. | Co-crystallization occurs when both diastereomeric salts have similar solubilities in the chosen solvent. Recrystallization exploits subtle solubility differences, allowing for the enrichment of the less soluble, desired diastereomer in the solid phase.[2][3] |
| Racemization During Workup | - Maintain Mild Conditions: Avoid harsh pH (strong acids/bases) and high temperatures during the liberation of the free amine and subsequent hydrochloride salt formation. | The stereocenter of the amine can be susceptible to racemization under harsh conditions, which can compromise the enantiomeric purity achieved during resolution. |
Issue 2: Poor Yield After Recrystallization
Low recovery of the purified hydrochloride salt is a common challenge.
| Possible Cause | Troubleshooting Steps | Scientific Rationale |
| High Solubility of the Hydrochloride Salt | - Optimize Solvent/Anti-solvent System: Utilize a solvent in which the salt is soluble at high temperatures and an anti-solvent in which it is poorly soluble to induce precipitation upon cooling. Ethanol/water mixtures are a good starting point.[4] - Control Cooling Rate: Employ a slow, controlled cooling process to encourage the formation of larger, purer crystals and minimize loss to the mother liquor.[5] | The principle of recrystallization relies on the differential solubility of the compound at varying temperatures.[3] A well-chosen solvent/anti-solvent system maximizes the recovery of the pure compound by minimizing its solubility at lower temperatures. |
| Material Loss During Transfers and Washing | - Use Minimal Cold Solvent for Washing: Wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove surface impurities without significant dissolution of the product. | Washing with warm or excessive solvent will dissolve a portion of the purified crystals, leading to a reduction in the final yield. |
Issue 3: Oiling Out Instead of Crystallization
The formation of an oil instead of solid crystals during recrystallization can be frustrating and indicates suboptimal conditions.
| Possible Cause | Troubleshooting Steps | Scientific Rationale |
| Supersaturation Point Exceeded Rapidly | - Slow Cooling: Ensure a gradual decrease in temperature to allow for ordered crystal lattice formation. - Reduce Initial Concentration: Start with a less concentrated solution to avoid crashing out as an oil. | Oiling out occurs when the solution becomes supersaturated too quickly, and the molecules do not have sufficient time to orient themselves into a crystal lattice. Instead, they aggregate as a disordered, liquid phase. |
| Presence of Impurities | - Pre-purification: If the crude material is highly impure, consider a preliminary purification step (e.g., flash chromatography of the free base) before forming the hydrochloride salt. | Impurities can inhibit crystal nucleation and growth by interfering with the formation of an ordered crystal lattice, often leading to oiling out. |
| Inappropriate Solvent System | - Solvent Screening: Test a variety of solvents and solvent mixtures with varying polarities. | The choice of solvent is critical for successful crystallization. The ideal solvent will have a steep solubility curve with respect to temperature for the target compound.[2] |
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the purification of (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride.
Q1: What are the primary methods for purifying (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride?
The purification strategy typically involves two key stages:
-
Chiral Resolution: This is necessary if the synthesis starts from a racemic mixture of the amine. The most common methods include:
-
Diastereomeric Crystallization: This classical technique involves reacting the racemic amine with a chiral resolving agent (e.g., L- or D-tartaric acid) to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1]
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) can be used to separate the enantiomers.[1][6] This method is often used for both analytical and preparative-scale separations.
-
-
Purification of the Hydrochloride Salt: Once the desired (R)-enantiomer of the free amine is isolated, it is converted to the hydrochloride salt and purified by recrystallization. A common solvent system for this is an ethanol/water mixture, which can yield high purity (>98%).[4]
Q2: How can I accurately determine the enantiomeric excess (e.e.) of my sample?
The most reliable and widely used method is Chiral High-Performance Liquid Chromatography (HPLC) .[7][8]
-
Principle: A chiral stationary phase (CSP) is used to differentiate between the two enantiomers, resulting in two separate peaks in the chromatogram. The area under each peak is proportional to the concentration of that enantiomer.
-
Calculation: The e.e. is calculated using the peak areas of the (R) and (S) enantiomers: e.e. (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100
Other methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral derivatizing agent or a chiral solvating agent to induce a chemical shift difference between the enantiomers.[9]
-
Gas Chromatography (GC): On a chiral column, particularly for volatile derivatives of the amine.[7]
Q3: What are the potential sources of impurities in my sample?
Impurities can be introduced at various stages of the synthesis and purification process. Common impurities include:
-
The Undesired (S)-enantiomer: From incomplete chiral resolution.
-
Starting Materials: Unreacted 4-(trifluoromethoxy)acetophenone or other precursors.
-
By-products: From side reactions during the synthesis, such as over-reduction or rearrangement products.
-
Residual Solvents: From the reaction or purification steps.
-
Chiral Resolving Agent: If not completely removed after liberation of the free amine.
Q4: How do I select an appropriate solvent system for the recrystallization of the hydrochloride salt?
The ideal recrystallization solvent should exhibit the following properties:
-
High solubility at elevated temperatures and low solubility at room temperature or below. This ensures minimal product loss in the mother liquor upon cooling.[3]
-
Inertness: The solvent should not react with the compound.
-
Volatility: The solvent should be easily removable from the purified crystals.
-
Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble (allowing for removal by hot filtration).
A good starting point for screening is to test a range of solvents with varying polarities, such as alcohols (ethanol, isopropanol), water, and their mixtures.[4]
III. Experimental Workflows and Diagrams
To aid in your experimental design, the following diagrams illustrate key decision-making processes in the purification workflow.
Workflow for Chiral Resolution and Purification
Caption: Decision workflow for the chiral resolution and subsequent purification of the hydrochloride salt.
Troubleshooting Crystallization Issues
Caption: A troubleshooting decision tree for common crystallization problems.
IV. References
-
Chromatography Today. (2020, May 20). Trouble with chiral separations. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Retrieved from [Link]
-
Daicel Chiral Technologies. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]
-
Wiley Online Library. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Retrieved from [Link]
-
ACS Publications. (1990). Design of chiral derivatizing agents for the chromatographic resolution of optical isomers. Asymmetric synthesis of some chiral fluoroalkylated amines. Retrieved from [Link]
-
Yakhak Hoeji. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Strategies for chiral separation: from racemate to enantiomer. Retrieved from [Link]
-
Google Patents. (n.d.). CN104649922A - Recrystallization method of L-phenylalanine crude product. Retrieved from
-
The Royal Society of Chemistry. (n.d.). Supporting Information Stereoselective metal-free catalytic synthesis of chiral trifluoromethyl aryl and alkyl amines. Retrieved from [Link]
-
Chemical & Pharmaceutical Bulletin. (n.d.). Stereoselective Reactions. XXXII.1) Enantioselective Deprotonation of 4-tert-Butylcyclohexanone by Fluorine-Containing Chiral Li. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Retrieved from [Link]
-
ACS Publications. (2021, December 23). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Retrieved from [Link]
-
PubChem. (n.d.). (R)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
National Institutes of Health. (2021, August 19). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. Retrieved from [Link]
-
University of Manchester. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Retrieved from [Link]
-
Wiley Analytical Science. (2023, October 3). Chiral column takes the crown for supercritical enantioseparation of primary amines. Retrieved from [Link]
-
LCGC International. (2014, September 1). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Retrieved from [Link]
-
YouTube. (2020, January 10). Recrystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). Chirality Switching in the Crystallization of 1‐(4‐Chlorophenyl)ethylamine with Binaphthoic Acid by Ketimine Formation. Retrieved from [Link]
-
OSTI.GOV. (2010, February 23). Synthesis of 1-(4-Trifluoromethoxyphenyl-)-2,5-dimethyl-3-(2-R-thiazol-4-yl-)-1H-pyrroles via Chain Heterocyclization. Retrieved from [Link]
-
Hangzhou LZ Chemical Co., Ltd. (n.d.). (R)-1-(4-(TrifluoroMethoxy)phenyl) ethanamine hydrochloride. Retrieved from [Link]
-
BVL. (n.d.). Product chemistry - Relevant impurities of technical active substances. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mt.com [mt.com]
- 3. youtube.com [youtube.com]
- 4. (R)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride | 856645-99-3 | Benchchem [benchchem.com]
- 5. CN104649922A - Recrystallization method of L-phenylalanine crude product - Google Patents [patents.google.com]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 7. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uma.es [uma.es]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Chiral Resolution of 1-(4-(trifluoromethoxy)phenyl)ethanamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the chiral resolution of 1-(4-(trifluoromethoxy)phenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for isolating the desired enantiomer of this critical amine intermediate. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can effectively troubleshoot and optimize your resolution process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for resolving 1-(4-(trifluoromethoxy)phenyl)ethanamine?
The most established and industrially scalable method is diastereomeric salt formation .[1] This classical technique involves reacting the racemic amine with an enantiomerically pure chiral acid (a resolving agent).[2] This reaction creates a pair of diastereomeric salts. Since diastereomers have different physical properties, unlike enantiomers, one salt will typically have lower solubility in a specific solvent system and will preferentially crystallize, allowing for separation by filtration.[3][4] The enantiomerically enriched amine is then liberated from the isolated salt by treatment with a base.
Q2: Which chiral resolving agents should I screen first?
For primary amines like 1-(4-(trifluoromethoxy)phenyl)ethanamine, derivatives of tartaric acid are an excellent and historically successful starting point.[3][5] Based on data from structurally analogous amines, the following agents are highly recommended for initial screening:[6][7]
-
(+)-Dibenzoyl-D-tartaric acid (DBTA)
-
(-)-Dibenzoyl-L-tartaric acid
-
(+)-Di-p-toluoyl-D-tartaric acid (DPTTA)
-
(-)-Di-p-toluoyl-L-tartaric acid
Other commercially available chiral acids worth screening include:[8]
-
(R)-(-)-Mandelic acid
-
(S)-(+)-Mandelic acid
-
(1R)-(-)-10-Camphorsulfonic acid
-
(1S)-(+)-10-Camphorsulfonic acid
-
N-Boc-L-amino acids (e.g., Phenylalanine, Valine)
Causality: The effectiveness of a resolving agent hinges on its ability to form a stable, crystalline salt with one enantiomer of the amine while the other diastereomeric salt remains soluble. This difference in solubility is driven by the specific three-dimensional packing of the ions in the crystal lattice. Tartaric acid derivatives offer multiple hydrogen bonding sites and rigid aromatic structures that facilitate the formation of well-ordered, stable crystals.
Q3: How do I select the right solvent for screening?
Solvent selection is as critical as the choice of resolving agent.[1] The ideal solvent must dissolve the racemic amine and the resolving agent at an elevated temperature but allow for the selective precipitation of one diastereomeric salt upon cooling. A screening matrix of solvents with varying polarities is recommended.
Recommended Starting Solvents:
-
Alcohols: Methanol, Ethanol, Isopropanol (IPA)
-
Ketones: Acetone
-
Ethers: Methyl tert-butyl ether (MTBE)
-
Esters: Ethyl acetate
-
Aqueous mixtures: e.g., Ethanol/Water, IPA/Water
Expert Insight: Protic solvents like alcohols are often effective as they can participate in hydrogen bonding, which can stabilize the crystal lattice of the diastereomeric salt. Sometimes, a solvent/anti-solvent system is required to induce crystallization.[9]
Q4: How much resolving agent should I use in my initial screen?
For initial screening, it is often most efficient to use 0.5 molar equivalents of the chiral resolving agent relative to the racemic amine.[8]
Causality: Using a sub-stoichiometric amount of the resolving agent ensures that only the less soluble diastereomeric salt can crystallize, as there isn't enough resolving agent to precipitate the more soluble salt. This approach maximizes the enantiomeric enrichment in the first crystallization step, providing a clear indication of a successful "hit" even if the yield is limited to a theoretical maximum of 50%.
Visual Workflow: Diastereomeric Salt Resolution
The following diagram outlines the complete workflow for the chiral resolution process, from initial screening to the isolation of the final product.
Sources
- 1. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 2. pharmtech.com [pharmtech.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. onyxipca.com [onyxipca.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Crystallization Conditions for Diastereomeric Salts
Welcome to the Technical Support Center for optimizing the crystallization of diastereomeric salts. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of chiral resolution. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to empower you to troubleshoot and optimize your diastereomeric salt crystallizations effectively.
Introduction to Diastereomeric Salt Resolution
Chiral resolution by diastereomeric salt crystallization is a cornerstone technique in pharmaceutical development and fine chemical synthesis. It leverages the formation of diastereomers, which, unlike their parent enantiomers, possess distinct physical properties such as solubility.[1] This critical difference allows for their separation by fractional crystallization.[1] The process, in essence, involves reacting a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomeric salts.[1][2] The less soluble diastereomer crystallizes preferentially, allowing for its isolation and the subsequent recovery of the desired enantiomer.[3]
Frequently Asked Questions (FAQs)
This section addresses common initial questions encountered when planning and executing a diastereomeric salt crystallization.
Q1: How do I select the right resolving agent?
The choice of resolving agent is a critical first step and can significantly impact the success of your resolution. An ideal resolving agent should:
-
Be readily available and cost-effective: The agent should be commercially available in high enantiomeric purity and be economically viable for your intended scale of work.[4]
-
Form a stable, crystalline salt: The reaction between your racemic compound and the resolving agent should efficiently produce a salt that readily crystallizes.[4] Amorphous solids or oils are undesirable.
-
Exhibit significant solubility differences in the resulting diastereomeric salts: The greater the difference in solubility between the two diastereomeric salts in a given solvent, the easier and more efficient the separation will be.[4]
-
Be easily recoverable: After the resolution, you should be able to efficiently recover the resolving agent for potential reuse.[4]
Expert Insight: There is no universal "best" resolving agent. A screening approach using a variety of commercially available chiral acids or bases is often the most effective strategy to identify the optimal resolving agent for your specific compound.[4]
Q2: Why is solvent selection so crucial?
The solvent system is arguably the most influential variable in a diastereomeric salt crystallization. The right solvent will:
-
Maximize the solubility difference: The primary goal is to find a solvent where one diastereomeric salt is sparingly soluble, while the other remains in solution.[5]
-
Promote good crystal morphology: The solvent influences the shape and size of the crystals, which can affect filtration, washing, and ultimately, the purity of your product.
-
Control nucleation and growth rates: The solvent system dictates the kinetics of crystallization, influencing factors like the induction time for crystal formation and the rate of crystal growth.
Expert Insight: A common mistake is to select a solvent in which both salts are either too soluble or too insoluble. A systematic solvent screening is essential. This typically involves testing a range of solvents with varying polarities and functionalities.
Q3: What is "oiling out" and how can I prevent it?
"Oiling out" is the undesirable separation of the diastereomeric salt from the solution as a liquid or amorphous solid instead of a crystalline material. This often occurs due to:
-
Excessive supersaturation: The solution is too concentrated, causing the salt to crash out of solution in a disordered manner.[6]
-
Rapid temperature changes: Cooling the solution too quickly can lead to oiling out as the system does not have enough time to form an ordered crystal lattice.[6]
Prevention Strategies:
-
Slower cooling rates: Allow the solution to cool gradually to maintain a controlled level of supersaturation.[6]
-
Use of a co-solvent: Adding a co-solvent can sometimes modulate the solubility and prevent oiling out.
-
Seeding: Introducing a small amount of the desired crystalline diastereomeric salt can encourage heterogeneous nucleation and the formation of crystals rather than oil.
Q4: What is the difference between kinetic and thermodynamic control in this context?
Understanding the interplay between kinetics and thermodynamics is key to mastering diastereomeric salt crystallization.
-
Kinetic Control: This refers to conditions that favor the formation of the product that is formed fastest. In crystallization, this often means rapid cooling or high supersaturation, which can sometimes lead to the crystallization of a less stable, but faster-forming polymorph or even co-precipitation of both diastereomers, resulting in low purity.[7][8]
-
Thermodynamic Control: This refers to conditions that favor the formation of the most stable product. In crystallization, this is typically achieved through slower cooling rates and allowing the system to equilibrate over a longer period.[7][9] This allows for the preferential crystallization of the least soluble (and generally most stable) diastereomeric salt, leading to higher purity.[9]
Expert Insight: For most diastereomeric resolutions, the goal is to operate under thermodynamic control to achieve the highest possible diastereomeric excess (d.e.) in the crystalline product.
Troubleshooting Guide
This section provides solutions to common problems encountered during diastereomeric salt crystallization experiments.
Issue 1: No Crystals Form
Possible Causes & Solutions:
-
High Solubility of Diastereomeric Salts:
-
Explanation: The chosen solvent may be too effective at dissolving both diastereomeric salts, preventing the generation of the necessary supersaturation for crystallization.
-
Solution: Conduct a more extensive solvent screen with a focus on less polar solvents or solvent mixtures. Consider using an anti-solvent addition strategy, where a solvent in which the salts are insoluble is slowly added to a solution of the salts in a good solvent.[10]
-
-
Insufficient Supersaturation:
-
Explanation: The concentration of the diastereomeric salts may be below their solubility limit at the current temperature.
-
Solution: Carefully concentrate the solution by evaporating some of the solvent. Alternatively, lower the final crystallization temperature.[10]
-
-
Inhibition of Nucleation:
-
Explanation: Impurities in the starting materials or solvent can sometimes inhibit the formation of crystal nuclei.
-
Solution: Ensure the purity of your racemic compound, resolving agent, and solvent. If nucleation is suspected to be the issue, try seeding the solution with a small amount of the desired crystalline diastereomeric salt.[10]
-
Issue 2: Low Diastereomeric Excess (d.e.) in the Crystals
Possible Causes & Solutions:
-
Co-crystallization of the More Soluble Diastereomer:
-
Explanation: If the crystallization is too rapid (under kinetic control), the more soluble diastereomer can be trapped in the crystal lattice of the less soluble one.[6]
-
Solution: Slow down the cooling rate to allow the system to remain closer to equilibrium. Introduce a "slurry aging" or "digestion" step where the crystalline solid is stirred in the mother liquor at the final temperature for an extended period to allow for the dissolution of impure crystals and recrystallization into a purer form.[6]
-
-
Formation of a Eutectic Mixture:
-
Explanation: In some systems, a specific composition of the two diastereomers (the eutectic point) will have the lowest melting point and highest solubility, limiting the achievable purity through crystallization.
-
Solution: Constructing a ternary phase diagram of the two diastereomeric salts and the solvent can help identify the eutectic composition and guide the optimization of the crystallization conditions to work outside of this region.[5][9]
-
-
Polymorphism:
-
Explanation: The diastereomeric salts may exist in different crystalline forms (polymorphs) with different solubilities. The crystallization of an unintended polymorph can lead to lower than expected purity.
-
Solution: Characterize the solid-state properties of your crystalline material using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to check for polymorphism.
-
Issue 3: Poor Crystal Morphology (e.g., needles, fine powder)
Possible Causes & Solutions:
-
High Supersaturation:
-
Explanation: Rapid crystallization from a highly supersaturated solution often leads to the formation of small, poorly formed crystals or needles, which can be difficult to filter and wash effectively.
-
Solution: Reduce the level of supersaturation by using a more dilute solution or a slower cooling rate.
-
-
Solvent Effects:
-
Explanation: The solvent has a profound impact on crystal habit.
-
Solution: Experiment with different solvents or solvent mixtures. Sometimes the addition of a small amount of a co-solvent can dramatically improve crystal shape.
-
-
Agitation Rate:
-
Explanation: The stirring rate can influence crystal size and morphology.
-
Solution: Optimize the stirring rate. Too low of a rate may lead to poor heat and mass transfer, while too high of a rate can cause crystal breakage (secondary nucleation) leading to a smaller particle size.
-
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments in optimizing diastereomeric salt crystallization.
Protocol 1: Systematic Solvent Screening
Objective: To identify a suitable solvent or solvent system that provides a significant solubility difference between the two diastereomeric salts.
Methodology:
-
Preparation of Diastereomeric Salts: Prepare small, pure samples of both diastereomeric salts (e.g., (R)-acid with (R)-base and (S)-acid with (R)-base).
-
Solvent Selection: Choose a diverse range of 8-12 solvents with varying polarities (e.g., water, methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, toluene, heptane).
-
Solubility Assessment (Qualitative):
-
In separate small vials, add a small amount (e.g., 10-20 mg) of each pure diastereomeric salt.
-
Add a measured volume (e.g., 0.5 mL) of a solvent to each vial.
-
Observe the solubility at room temperature.
-
Gently heat the vials and observe the solubility at an elevated temperature (e.g., 50-60 °C).
-
Allow the vials to cool slowly to room temperature and then in an ice bath, observing for any crystal formation.
-
-
Analysis:
-
An ideal solvent will show a clear difference in solubility between the two diastereomers (one dissolves readily, the other is sparingly soluble).
-
A good candidate solvent will dissolve the salt upon heating and show good crystal formation upon cooling.
-
Protocol 2: Controlled Cooling Crystallization with Seeding
Objective: To perform a controlled crystallization to maximize the yield and purity of the less soluble diastereomeric salt.
Methodology:
-
Dissolution: In a suitable reaction vessel, dissolve the racemic mixture and the resolving agent (typically in a 1:0.5 to 1:1 molar ratio) in the chosen solvent at an elevated temperature until a clear solution is obtained.
-
Cooling to Seeding Temperature: Slowly cool the solution to a temperature just below the saturation point.
-
Seeding: Add a small amount (typically 1-2% by weight of the expected product) of finely ground seed crystals of the pure, less soluble diastereomeric salt.[5]
-
Controlled Cooling: Continue to cool the solution slowly and at a controlled rate (e.g., 0.1-0.5 °C/min) to the final crystallization temperature.[5]
-
Aging: Stir the resulting slurry at the final temperature for a period of time (e.g., 2-12 hours) to allow the system to reach equilibrium.
-
Isolation: Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[11]
-
Analysis: Determine the yield and the diastereomeric excess of the crystalline product using chiral HPLC.
Protocol 3: Breaking the Diastereomeric Salt and Isolating the Enantiomer
Objective: To recover the pure enantiomer from the isolated diastereomeric salt.
Methodology:
-
Dissolution: Dissolve the purified diastereomeric salt in a suitable solvent (e.g., water or a mixture of water and an organic solvent like ethyl acetate).
-
Basification/Acidification:
-
Extraction: Extract the liberated enantiomer into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[12]
-
Washing and Drying: Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified enantiomer.
-
Analysis: Confirm the identity and determine the enantiomeric purity of the final product by appropriate analytical techniques (e.g., NMR, chiral HPLC).
Data Presentation
Table 1: Properties of Common Crystallization Solvents
This table provides key physicochemical properties of common solvents used in crystallization to aid in solvent selection.
| Solvent | Boiling Point (°C) | Dielectric Constant (20°C) | Polarity Index |
| Water | 100 | 80.1 | 10.2 |
| Methanol | 65 | 32.7 | 5.1 |
| Ethanol | 78 | 24.5 | 4.3 |
| Isopropanol | 82 | 19.9 | 3.9 |
| Acetonitrile | 82 | 37.5 | 5.8 |
| Acetone | 56 | 20.7 | 5.1 |
| Ethyl Acetate | 77 | 6.0 | 4.4 |
| Dichloromethane | 40 | 9.1 | 3.1 |
| Toluene | 111 | 2.4 | 2.4 |
| Heptane | 98 | 1.9 | 0.1 |
Visualizations
Diagram 1: General Workflow for Diastereomeric Salt Resolution
Caption: A flowchart illustrating the key stages of a diastereomeric salt resolution experiment.
Diagram 2: Troubleshooting Decision Tree for Low Diastereomeric Excess
Caption: A decision tree to guide troubleshooting efforts when low diastereomeric excess is observed.
References
-
UCL Discovery. (2010). Isolation of enantiomers via diastereomer crystallisation. [Link]
-
Pataki, H., et al. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design. [Link]
-
Resolution by diastereomeric salts. (2014, February 7). YouTube. [Link]
-
Wikipedia. (n.d.). Diastereomeric recrystallization. [Link]
-
Bosits, M. H., et al. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm. [Link]
-
Chemistry LibreTexts. (2019, February 13). 6.8 Resolution (Separation) of Enantiomers. [Link]
-
Li, W., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. National Institutes of Health. [Link]
-
Vaidya, A. (2011). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. [Link]
-
Kannappan, V. (2025, September 15). Part 6: Resolution of Enantiomers. Chiralpedia. [Link]
-
Kozma, D. (n.d.). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. ResearchGate. [Link]
-
Chemistry Steps. (n.d.). Resolution (Separation) of Enantiomers. [Link]
-
Pérez-Fernández, R., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). | Effect of the stirring rate on crystallization. (a) Effect of the... | Download Scientific Diagram. [Link]
-
Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Graphviz. (2015, January 5). Drawing graphs with dot. [Link]
-
Sketchviz. (n.d.). Graphviz Examples and Tutorial. [Link]
-
Max Planck Institute for Dynamics of Complex Technical Systems. (n.d.). Thermodynamics and crystallization kinetics. [Link]
-
Kukor, A. J., et al. (2023). Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate. Reaction Chemistry & Engineering. [Link]
-
University of California, Irvine. (n.d.). Crystallization Solvents.pdf. [Link]
-
Wikipedia. (n.d.). Thermodynamic versus kinetic reaction control. [Link]
-
Tanasova, M., et al. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. National Institutes of Health. [Link]
-
University of Fribourg. (n.d.). Guide for crystallization. [Link]
-
YouTube. (2022, October 21). Graphviz and dot: Generating Diagrams with Code. [Link]
-
graphviz. (n.d.). User Guide — graphviz 0.21 documentation. [Link]
-
Vedantam, S., & Ranade, V. V. (2013). Crystallization: Key thermodynamic, kinetic and hydrodynamic aspects. Indian Academy of Sciences. [Link]
-
ResearchGate. (n.d.). (PDF) Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. [Link]
-
YouTube. (2021, January 13). Graphviz tutorial. [Link]
-
SciSpace. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. [Link]
-
ResearchGate. (n.d.). Physical properties of selected organic solvents3 30 and salt crystallization behaviour (25 g L. [Link]
-
Jensen, W. B. (n.d.). Kinetic versus Thermodynamic Control. University of Cincinnati. [Link]
Sources
- 1. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 4. researchgate.net [researchgate.net]
- 5. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
challenges in the scale-up of (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine production
Technical Support Center: Scale-Up of (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine
Prepared by: Senior Application Scientist, Process Chemistry Division
Welcome to the technical support center for the synthesis and scale-up of (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine. This chiral amine is a critical building block in pharmaceutical development, valued for the unique properties conferred by its trifluoromethoxy group, such as enhanced metabolic stability and lipophilicity.[1] However, its efficient, enantiomerically pure production on a larger scale presents distinct challenges.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. Our goal is to provide not just solutions, but the underlying chemical principles to empower you to diagnose and resolve issues in your own lab or plant.
Section 1: Troubleshooting Low Yield & Incomplete Conversion
Low yield is one of the most common and costly issues during scale-up. The root cause often lies in catalyst activity, reaction kinetics, or competing side reactions that are insignificant at the bench but become pronounced at scale.
Q1: My asymmetric reductive amination of 4'-(trifluoromethoxy)acetophenone is stalling at 70-80% conversion after scaling up. What are the likely causes?
This is a classic scale-up problem. Several factors could be at play:
-
Catalyst Deactivation: Many transition metal catalysts used for hydrogenation or transfer hydrogenation are sensitive to oxygen and moisture. On a larger scale, ensuring a completely inert atmosphere is more challenging. Trace impurities in lower-grade, bulk solvents or the starting material can also act as catalyst poisons.
-
Poor Mass Transfer (for Hydrogenation): In gas-liquid reactions like catalytic hydrogenation, efficient mixing is critical to ensure hydrogen is available at the catalyst surface. What works in a well-stirred round-bottom flask may not translate to a large reactor with different impeller geometry and mixing efficiency. The reaction can become starved of hydrogen, slowing it down.
-
Temperature Gradients: Inadequate heat removal in a large reactor can lead to localized hot spots, which may degrade the catalyst or promote side reactions.
-
Product Inhibition: In some catalytic systems, the product amine can coordinate to the metal center, slowing down or inhibiting the turnover of the catalyst. This effect becomes more obvious as the product concentration builds up in a large-batch process.
Q2: I am using a biocatalytic approach with a transaminase, but the reaction equilibrium seems unfavorable, limiting my yield. How can I drive the reaction to completion?
Transaminase (TA) catalyzed reactions are reversible, which is a major hurdle for achieving high yields at an industrial scale.[2] The equilibrium position is often unfavorable for the synthesis of the desired amine from the ketone.
-
Causality: The reaction involves the transfer of an amino group from a donor molecule (e.g., isopropylamine) to the ketone substrate. This also produces a ketone byproduct (acetone, in the case of isopropylamine). To push the reaction forward, you must disrupt this equilibrium according to Le Châtelier's principle.
-
Solutions:
-
Excess Amine Donor: Using a large excess (5-10 equivalents or even using it as a co-solvent) of the amine donor is the most common strategy. This is economically viable only if the donor is inexpensive and easily separable from the product.
-
Byproduct Removal: Actively removing the ketone byproduct can effectively pull the equilibrium towards the product side. For acetone, this can be achieved by conducting the reaction under a slight vacuum or by including an enzyme that consumes the byproduct, such as an alcohol dehydrogenase to convert acetone to isopropanol.[3]
-
Enzyme Engineering: Modern enzyme engineering can create transaminases that are less susceptible to product inhibition, allowing reactions to proceed to higher concentrations.[4]
-
Section 2: Troubleshooting Low Enantioselectivity (ee)
Maintaining high enantiomeric excess (ee) is the primary goal of asymmetric synthesis. A drop in ee during scale-up can render an entire batch useless and points to a loss of control over the reaction's stereodifferentiating transition state.
Q1: My enantiomeric excess (ee) dropped from >99% at the 5g scale to 90% at the 500g scale in my asymmetric ketone reduction. Why is this happening?
A drop in ee is almost always related to a competing, non-selective or poorly selective reaction pathway becoming significant.
-
The "Background Reaction": The most common culprit is the non-catalyzed "background" reduction of the ketone by the reducing agent (e.g., borane, formic acid).[5][6] At the lab scale, with efficient cooling and rapid addition, the catalyzed, highly enantioselective pathway dominates.
-
Scale-Up Effects:
-
Poor Heat Transfer: Asymmetric reductions are often run at low temperatures to maximize selectivity. A large reactor has a smaller surface-area-to-volume ratio, making heat removal less efficient. If the internal temperature rises, the background reaction, which has a different activation energy, can accelerate relative to the catalyzed reaction, eroding the ee.
-
Slow Reagent Addition: On a large scale, reagents are added over a longer period. If the reducing agent is added too slowly to a cooled reaction, it might have time to react uncatalyzed. Conversely, adding it too quickly can cause an exotherm that can't be controlled, leading to the temperature problem described above.
-
Q2: What is the first step I should take to diagnose and fix a drop in ee?
A systematic temperature study is the most critical first step. The relationship between temperature and enantioselectivity is often non-linear and can reveal the presence of competing reaction pathways.
Experimental Protocol: Temperature Screening for Enantioselectivity
-
Setup: Prepare 4-5 identical small-scale reactions (e.g., 1g scale) in parallel, equipped with accurate temperature probes.
-
Temperature Variation: Run each reaction at a different, strictly controlled temperature (e.g., -20°C, -10°C, 0°C, 10°C, 25°C).
-
Execution: Ensure all other parameters (stirring rate, reagent concentration, catalyst loading) are identical.
-
Analysis: Once the reactions are complete, carefully quench and work them up. Analyze the ee of each reaction by chiral HPLC or GC.
-
Interpretation: Plot ee vs. Temperature. A steep drop in ee with increasing temperature strongly suggests that the background reaction is the issue and that rigorous temperature control during scale-up is paramount.
| Reaction Temperature (°C) | Typical Observed ee (%) | Interpretation |
| -20 | 99.5 | Optimal temperature for maximizing selectivity. |
| 0 | 98.0 | Selectivity remains high; process may be robust within this range. |
| 25 | 91.0 | Significant contribution from a non-selective pathway at room temperature. |
Troubleshooting Flowchart for Low Enantioselectivity
Caption: Decision tree for troubleshooting low enantiomeric excess.
Section 3: Purification & Impurity Profile Challenges
Purification can become the main bottleneck in a multi-kilogram scale-up, especially for fluorinated compounds which can have challenging physical properties.
Q1: I am having difficulty separating my product, (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine, from the unreacted starting ketone. Standard distillation is not working.
The boiling points of the amine product and the corresponding ketone are often very close, making fractional distillation inefficient, especially on a large scale. Furthermore, the trifluoromethoxy group can lead to the formation of azeotropes.
-
Recommended Strategy: Acid-Base Extraction This classic technique exploits the basicity of the amine product.
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., methyl tert-butyl ether, toluene).
-
Extract the solution with an aqueous acid (e.g., 1-2 M HCl). The basic amine will be protonated and move into the aqueous phase as the hydrochloride salt, while the neutral ketone remains in the organic layer.
-
Separate the layers. The organic layer contains the ketone and other neutral impurities.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 12. This deprotonates the amine salt, regenerating the free amine.
-
Extract the free amine back into an organic solvent.
-
Wash the organic layer with brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate under vacuum to obtain the purified amine.
-
Q2: My final product contains a small amount of the racemic alcohol byproduct from the reduction. How can I remove this?
The alcohol byproduct is neutral and will behave similarly to the starting ketone. The acid-base extraction described above should effectively remove it. If trace amounts persist, a final purification can be achieved via crystallization.
-
Purification via Salt Crystallization:
-
Principle: Diastereomeric salts formed between a chiral amine and a chiral acid often have different solubilities, allowing for separation by crystallization. This can also serve to upgrade the enantiomeric excess of the final product.
-
Procedure: Dissolve the purified free amine in a suitable solvent (e.g., isopropanol, ethanol). Add a stoichiometric amount of a chiral acid like L-(+)-tartaric acid or (R)-(-)-mandelic acid. The desired diastereomeric salt will preferentially crystallize out of solution upon cooling, leaving the salt of the undesired enantiomer and impurities in the mother liquor. The free amine can then be liberated by treatment with a base.
-
Section 4: Biocatalytic Route FAQs
Biocatalysis offers a green and highly selective alternative for chiral amine synthesis.[7] However, enzymes are sensitive catalysts that require specific operating conditions.
Q1: I am considering a transaminase route. What are the main advantages and disadvantages for scale-up compared to a chemical reduction?
| Parameter | Biocatalytic Transamination | Asymmetric Chemical Reduction |
| Selectivity | Typically excellent (>99% ee) and highly specific.[8] | High ee is achievable but very sensitive to conditions (temp, pressure).[5] |
| Conditions | Mild (ambient temp, aqueous media, neutral pH).[2] | Often requires cryogenic temperatures or high pressures; uses organic solvents. |
| Safety | Generally safer; avoids high-pressure hydrogen and pyrophoric reagents. | Can involve hazardous materials (H₂, metal catalysts, strong reductants). |
| Waste | Aqueous waste streams, biodegradable components. | Metal-containing waste streams, organic solvents. |
| Challenges | Unfavorable equilibrium, substrate/product inhibition, lower volumetric productivity.[9][10] | Catalyst cost and sensitivity, need for specialized high-pressure equipment. |
Workflow for Optimizing a Biocatalytic Transamination
Caption: Strategies to overcome common biocatalysis scale-up challenges.
References
-
Lu, Y., et al. (2012). Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. Journal of the American Chemical Society. Available at: [Link]
-
PubMed. (2012). Asymmetric synthesis of trifluoromethylated amines via catalytic enantioselective isomerization of imines. PubMed. Available at: [Link]
-
ACS Publications. (2022). A Techno-economic Assessment of a Biocatalytic Chiral Amine Production Process Integrated with In Situ Membrane Extraction. ACS Publications. Available at: [Link]
-
MDPI. (2019). Efficient Biocatalytic Preparation of Optically Pure (R)-1-[4-(Trifluoromethyl)phenyl]ethanol by Recombinant Whole-Cell-Mediated Reduction. MDPI. Available at: [Link]
-
Frontiers. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry. Available at: [Link]
-
MDPI. (2020). Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. MDPI. Available at: [Link]
-
Hovione. (2020). Technical advances towards the industrial application of transaminases for the synthesis of chiral amines. Hovione. Available at: [Link]
-
Frontiers. (2024). Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives. Frontiers in Chemistry. Available at: [Link]
-
RSC Publishing. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. Royal Society of Chemistry. Available at: [Link]
-
ACS Publications. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Catalysis. Available at: [Link]
-
ResearchGate. (2024). Rapid Multikilogram Scale-Up of Di- and Trifluoromethoxy Proline Derivatives. ResearchGate. Available at: [Link]
-
ACS Publications. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. Available at: [Link]
-
NIH. (2021). Sustainability Challenges and Opportunities in Oligonucleotide Manufacturing. National Institutes of Health. Available at: [Link]
-
NIH. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. National Institutes of Health. Available at: [Link]
-
SlidePlayer. (N.D.). Asymmetric reactions_synthesis. SlidePlayer. Available at: [Link]
-
NIH. (2021). Enzymatic strategies for asymmetric synthesis. Angewandte Chemie International Edition. Available at: [Link]
-
ACS Publications. (2012). Asymmetric 1,2-Reduction of Enones with Potassium Borohydride Catalyzed by Chiral N,N′-Dioxide–Scandium(III) Complexes. Organic Letters. Available at: [Link]
-
MDPI. (2023). Facile Scale-Up of the Flow Synthesis of Silver Nanostructures Based on Norrish Type I Photoinitiators. MDPI. Available at: [Link]
-
RSC Publishing. (1976). Asymmetric synthesis. Part 5. Asymmetric reduction of phenyl trifluoromethyl ketone with chiral alkoxy-aluminium and -magnesium halides. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
ACS Publications. (2001). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. Available at: [Link]
-
ResearchGate. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. ResearchGate. Available at: [Link]
-
PubMed. (2016). Synthesis of Enantiomerically Pure Ring-Substituted l-Pyridylalanines by Biocatalytic Hydroamination. PubMed. Available at: [Link]
-
NIH. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. National Institutes of Health. Available at: [Link]
-
NIH. (2020). Chemical Aspects of Human and Environmental Overload with Fluorine. Chemical Reviews. Available at: [Link]
-
NIH. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. National Institutes of Health. Available at: [Link]
-
PubMed. (2009). Asymmetric catalysis with chiral primary amine-based organocatalysts. PubMed. Available at: [Link]
-
RSC Publishing. (2021). Enzymatic strategies for asymmetric synthesis. RSC Chemical Biology. Available at: [Link]
Sources
- 1. Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Technical advances towards the industrial application of transaminases for the synthesis of chiral amines | Hovione [hovione.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Enantiomerically Pure Ring-Substituted l-Pyridylalanines by Biocatalytic Hydroamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enzymatic strategies for asymmetric synthesis - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00080B [pubs.rsc.org]
Technical Support Center: Maintaining the Enantiomeric Purity of (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine
Welcome to the technical support center for (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine. This guide is designed for researchers, medicinal chemists, and process development scientists who rely on the stereochemical integrity of this critical chiral building block. Maintaining the enantiomeric excess (e.e.) of this amine is paramount for ensuring the efficacy and safety of downstream pharmaceutical targets. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you prevent racemization during your experimental workflows.
Section 1: The Mechanism of Racemization in Benzylic Amines
Understanding why racemization occurs is the first step toward preventing it. For a benzylic amine like (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine, the primary pathway for racemization involves the reversible formation of an achiral imine intermediate.[1] This process is often catalyzed by the presence of acids or bases and can be accelerated by heat.[2][3]
The key steps are:
-
Deprotonation/Protonation: The process can be initiated by either abstraction of the benzylic proton (α-proton) under basic conditions or by oxidation to an iminium ion followed by deprotonation.
-
Formation of an Achiral Intermediate: This leads to a planar, sp²-hybridized imine. Since this intermediate is flat, it has no stereocenter.
-
Reprotonation: Subsequent reprotonation can occur from either face of the planar imine with equal probability, leading to a 50:50 mixture of the (R) and (S) enantiomers—a racemic mixture.[3]
The trifluoromethoxy (-OCF₃) group on the phenyl ring is strongly electron-withdrawing. This electronic effect can influence the acidity of the benzylic proton, potentially affecting the amine's susceptibility to racemization under certain conditions.
Caption: Figure 1: Proposed Racemization Pathway
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments that result in a loss of enantiomeric excess (e.e.).
Q1: My enantiomeric excess is decreasing after an aqueous workup. What are the likely causes and how can I fix it?
Answer: Loss of e.e. during aqueous workup is a common issue, typically caused by exposure to non-neutral pH conditions, which catalyze the racemization mechanism described above.
Potential Causes & Solutions:
-
Cause 1: Strong Acidic or Basic Conditions. Using strong acids (e.g., HCl > 1M) or strong bases (e.g., NaOH > 1M) to wash or extract your compound can accelerate imine formation. The free amine is particularly susceptible under basic conditions.
-
Solution: Perform all aqueous washes with mild reagents. Use saturated sodium bicarbonate (NaHCO₃) solution instead of strong bases and dilute brine or pH 7 buffer instead of strong acids. If pH adjustment is necessary, do it carefully and at low temperatures (0-5 °C) to minimize the rate of racemization.[4]
-
-
Cause 2: Prolonged Exposure to Aqueous Phases. The longer your chiral amine is in contact with an aqueous phase, especially at a non-optimal pH, the greater the opportunity for racemization.
-
Solution: Minimize the duration of the workup. Perform extractions quickly and efficiently. Break any emulsions promptly (e.g., by adding a small amount of brine or filtering through celite) to avoid extended phase contact time.
-
-
Cause 3: Elevated Temperatures. Performing workups at room temperature or higher can provide the activation energy needed for racemization, especially if catalytic amounts of acid or base are present.
-
Solution: Always conduct your workup at reduced temperatures. Use an ice bath (0-5 °C) for all extraction and wash steps. This is one of the most effective and simplest ways to preserve stereochemical integrity.
-
Self-Validation Check: To confirm if your workup is the source of racemization, take a small aliquot of your organic solution before the workup and another after the workup. Analyze both by chiral HPLC. A significant drop in e.e. in the post-workup sample confirms the issue lies within this step.
Q2: I've confirmed my amine is enantiopure after synthesis and workup, but the e.e. drops during purification by silica gel chromatography. Why is this happening?
Answer: Standard silica gel can be a source of racemization for sensitive amines. The surface of silica gel is acidic due to the presence of silanol (Si-OH) groups, which can catalyze the racemization pathway.
Potential Causes & Solutions:
-
Cause 1: Acidic Nature of Silica. The inherent acidity of standard silica gel provides a catalytic surface for racemization as your compound passes through the column.
-
Solution 1 (Neutralization): Deactivate the silica gel before use. This can be done by preparing a slurry of the silica in your eluent system containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v). This neutralizes the acidic sites.
-
Solution 2 (Alternative Stationary Phase): Use a less acidic stationary phase, such as deactivated neutral alumina or a polymer-based support.
-
-
Cause 2: Long Residence Time on the Column. The longer the amine is adsorbed on the silica, the more likely it is to racemize. This is exacerbated by using highly polar solvent systems that result in slow elution (low Rf).
-
Solution: Optimize your eluent system to ensure a reasonable retention factor (Rf ≈ 0.3-0.4). Avoid letting the compound sit on the column for extended periods. If the separation is difficult, it is better to run multiple, faster columns than one slow one.
-
Self-Validation Check: Before committing your entire batch, perform a "plug test." Dissolve a small, analytically pure sample of your (R)-amine in solvent, pass it through a small plug of the prepared silica gel, and immediately analyze the eluate by chiral HPLC. If the e.e. remains unchanged, the column conditions are safe.
Q3: My purified (R)-amine shows decreasing optical purity upon storage. What are the best practices for long-term storage?
Answer: The free amine is a basic compound and can be susceptible to degradation and racemization over time, especially when exposed to air (CO₂ is acidic), light, or trace impurities. Storage as a stable salt is the industry-standard best practice.
Storage Recommendations:
| Storage Form | Temperature | Atmosphere | Container | Rationale |
| Hydrochloride Salt | 2-8 °C | Inert (Argon/N₂) | Amber glass vial | Highly Recommended. The protonated amine is no longer a free base and is significantly more stable. The salt form protects against atmospheric CO₂ and oxidation.[5] |
| Free Base (Short-term) | ≤ 0 °C | Inert (Argon/N₂) | Amber glass vial | Recommended only for immediate use. The free base is more reactive. Store under an inert atmosphere to prevent reaction with CO₂. |
| Solution in Aprotic Solvent | -20 °C | Inert (Argon/N₂) | Vial with septum | If storage in solution is required, use a dry, aprotic solvent like THF or Toluene. Avoid protic solvents like methanol which can facilitate proton exchange. |
Section 3: Frequently Asked Questions (FAQs)
Q: What is the optimal pH range for handling (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine? A: For maximum stability as the free base in solution, aim for a pH range of 8-10. In this range, the amine is primarily in its free base form but the conditions are not harshly basic to significantly promote racemization. For storage or in acidic aqueous solutions, a pH < 4 is ideal as the amine will be fully protonated to the more stable ammonium salt. Avoid the neutral pH range (6-7) during prolonged workups, as both the free base and the ammonium ion are present, which can facilitate catalytic racemization.
Q: Which solvents are least likely to cause racemization? A: Aprotic solvents are generally preferred.
-
Excellent: Toluene, Tetrahydrofuran (THF), Dichloromethane (DCM), Methyl t-butyl ether (MTBE).
-
Use with Caution: Protic solvents like methanol and ethanol can participate in proton exchange and should be used with care, preferably at low temperatures.
-
Avoid: Solvents containing acidic or basic impurities. Always use high-purity, dry solvents.
Q: What is the recommended analytical method for accurately monitoring enantiomeric excess? A: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard.[6] A polysaccharide-based chiral stationary phase (CSP), such as one coated with a derivative of cellulose or amylose, is typically effective for separating the enantiomers of benzylic amines.[7] A normal-phase eluent system (e.g., hexane/isopropanol with a basic additive like diethylamine) often provides excellent resolution. Supercritical Fluid Chromatography (SFC) is also an excellent, often faster, alternative.[6]
Section 4: Key Experimental Protocols
Protocol 4.1: Recommended Protocol for a Mild Aqueous Workup
This protocol is designed to isolate the amine from a reaction mixture while minimizing the risk of racemization.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. Racemization - Wikipedia [en.wikipedia.org]
- 4. Integrating continuous flow reaction and work-up: chiral amine resolution, separation and purification using a novel coalescing filter system - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00442F [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
troubleshooting peak tailing in chiral HPLC analysis
Technical Support Center: Chiral HPLC Analysis
Guide: Troubleshooting Peak Tailing in Chiral HPLC
Welcome to the technical support center for chiral high-performance liquid chromatography (HPLC). As Senior Application Scientists, we understand the critical importance of achieving perfect peak symmetry for accurate quantification and purification in chiral separations. Peak tailing is a common and frustrating issue that can compromise resolution and lead to inaccurate results.
This guide is designed to provide you with a logical, in-depth, and actionable framework for diagnosing and resolving peak tailing in your chiral HPLC analyses. We will move beyond simple checklists to explain the underlying chemical and physical principles, empowering you to make informed decisions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: What are the primary causes of peak tailing in chiral HPLC, and how do I begin to diagnose the problem?
Peak tailing in chiral HPLC is typically a symptom of undesirable secondary interactions between your analyte and the stationary phase, or issues related to the HPLC system itself. The asymmetry of a chromatographic peak is often described by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value greater than 1 indicates a tailing peak.
The root causes can be broadly categorized:
-
Secondary Interactions: These are the most common culprits in chiral chromatography. While the primary chiral recognition mechanism is at work, other, non-enantioselective interactions can occur.
-
Column Health & Contamination: The stationary phase is a sensitive and expensive component. Its performance can degrade over time or be compromised by contaminants.
-
Mobile Phase Mismatches: The composition of your mobile phase, including the organic modifier, additives, and pH, is critical for achieving sharp, symmetrical peaks.
-
System & Hardware Issues: Problems outside the column, such as dead volume or injector issues, can also contribute to peak distortion.
To begin diagnosis, a systematic approach is essential. Start by evaluating the most common and easily addressable issues first.
Troubleshooting Workflow: Initial Diagnosis
Caption: A logical workflow for the initial diagnosis of peak tailing.
Question 2: My basic analyte is tailing on a polysaccharide-based chiral stationary phase (CSP). How do I fix this?
This is a classic problem. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are known to have residual, acidic silanol groups on the silica support. If your analyte is basic (e.g., contains an amine group), it can undergo a strong, non-enantioselective ionic interaction with these silanols. This secondary interaction is a common cause of severe peak tailing.
The primary chiral recognition occurs within the grooves of the polysaccharide polymer, but a portion of your analyte molecules gets "stuck" on the silanol sites, eluting later and causing the tail.
Solution: Mobile Phase Additives
To mitigate this, you need to add a basic competitor to your mobile phase. This additive will saturate the acidic silanol sites, preventing your analyte from interacting with them.
Experimental Protocol: Suppressing Silanol Interactions
-
Initial Assessment: Prepare your mobile phase (e.g., Hexane/Ethanol) and dissolve your analyte. Run the analysis and confirm peak tailing.
-
Select an Additive: For basic analytes, a basic additive is required. Diethylamine (DEA) or Triethylamine (TEA) are common choices.
-
Prepare Modified Mobile Phase: Add a small concentration of the basic additive to your mobile phase. A typical starting concentration is 0.1% (v/v). For example, for 100 mL of mobile phase, add 100 µL of DEA.
-
Equilibrate the Column: Before injecting your sample, flush the column with at least 10-20 column volumes of the new mobile phase containing the additive. This is crucial to ensure the silanol groups are fully neutralized.
-
Re-run Analysis: Inject your sample and analyze the peak shape. The tailing should be significantly reduced, and the peak should be more symmetrical.
-
Optimization: If tailing persists, you can incrementally increase the additive concentration (e.g., to 0.2%). However, excessive amounts can sometimes interfere with the primary chiral separation.
Data Summary: Effect of Basic Additive on Peak Shape
| Additive Concentration | Tailing Factor (Tf) | Retention Time (min) | Resolution (Rs) |
| 0% DEA | 2.5 | 12.4 | 1.3 |
| 0.1% DEA | 1.1 | 11.8 | 1.9 |
| 0.2% DEA | 1.0 | 11.5 | 1.8 |
Note: Data is illustrative. Actual results will vary based on the analyte and CSP.
A similar logic applies to acidic analytes, which may interact with basic sites on the stationary phase. In this case, an acidic additive like trifluoroacetic acid (TFA) or acetic acid (0.1-0.5%) is used to sharpen the peaks.
Question 3: My peak shape has degraded over time on a column that previously gave good results. What should I do?
Column degradation is an inevitable process, but sudden performance loss often points to contamination. The column's stationary phase can become fouled by strongly retained impurities from your sample, which can create active sites that cause peak tailing.
Solution: Column Washing and Regeneration
A thorough column wash is the first step. If that fails, regeneration may be necessary. Crucially, always consult the manufacturer's instructions for your specific column , as improper solvent choices can irreversibly damage the stationary phase.
General-Purpose Washing Protocol for Polysaccharide CSPs (Normal Phase)
-
Disconnect from Detector: To avoid contaminating the detector cell, disconnect the column outlet.
-
Flush with Mobile Phase: Wash with 20 column volumes of your current mobile phase (without buffer or additives) to remove weakly bound compounds.
-
Strong Solvent Flush: Use a stronger, more polar solvent to remove tightly bound contaminants. For normal phase, 100% Isopropanol (IPA) or Ethanol is often effective. Flush with 20-30 column volumes at a reduced flow rate (e.g., 0.5 mL/min).
-
Immiscible Solvent Flush (if needed): If you suspect non-polar contaminants, a solvent like Hexane can be used. Crucial: Ensure proper intermediate solvents are used to avoid miscibility issues (e.g., switch from Hexane to IPA before going to a reversed-phase solvent).
-
Re-equilibration: Once clean, slowly re-introduce your analytical mobile phase and allow the column to equilibrate for an extended period (at least 30-60 minutes) until the baseline is stable.
-
Test Performance: Inject a standard to check if peak shape and retention time have been restored.
Logical Flow for Column Cleaning
Caption: Step-by-step workflow for column washing and performance evaluation.
If washing does not work, it may indicate a more serious problem like a column void or irreversible stationary phase damage, at which point column replacement is the most likely solution.
Question 4: Can issues with my HPLC system, outside of the column, cause peak tailing?
Yes, absolutely. Extracolumn dispersion, or the broadening of the analyte band outside of the column, can significantly contribute to peak asymmetry. Before assuming the column is the problem, it's wise to check your system.
Common System-Related Causes:
-
Excessive Tubing Volume: The tubing connecting the injector, column, and detector should be as short as possible and have a narrow internal diameter (e.g., 0.005 inches or less). Long or wide tubing allows the analyte band to spread, causing tailing.
-
Leaking Fittings: A small leak at a fitting can disrupt the flow path and cause peak distortion. Check all fittings for any signs of salt residue or moisture.
-
Clogged Frit or Guard Column: A blocked inline filter, guard column, or column inlet frit can create a non-uniform flow path, leading to tailing.
-
Injector Problems: A damaged rotor seal in the injector can cause sample to be slowly "bled" into the mobile phase stream, resulting in a tailed peak.
Troubleshooting Protocol: System Check
-
Replace the Column with a Zero-Dead-Volume (ZDV) Union: This test removes the column from the equation.
-
Inject a Standard: Inject a small amount of a standard compound (e.g., caffeine in mobile phase).
-
Analyze the Peak: Without a column, you should see a very sharp, narrow, and perfectly symmetrical peak.
-
Interpret the Results:
-
Sharp, Symmetrical Peak: Your system is likely fine. The problem is with your column or method chemistry.
-
Tailing or Broad Peak: This confirms an extracolumn issue. Systematically check and replace tubing, fittings, and frits until the peak shape improves.
-
This simple diagnostic test can save you from mistakenly discarding an expensive chiral column.
References
Validation & Comparative
A Comparative Guide to the Determination of Enantionmeric Excess for (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. For a chiral amine such as (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine, a key intermediate in the synthesis of various pharmacologically active compounds, robust and reliable analytical methods for quantifying its enantiomeric purity are paramount. This guide provides a comprehensive comparison of the primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method is presented with an in-depth analysis of its underlying principles, practical experimental protocols, and a critical evaluation of its performance, empowering researchers to make informed decisions for their specific analytical challenges.
The Criticality of Enantiomeric Excess in Drug Development
The stereochemistry of a drug molecule can have profound implications for its pharmacological activity. Different enantiomers can exhibit vastly different therapeutic effects, with one enantiomer being beneficial while the other may be inactive or even toxic.[1] Consequently, regulatory bodies worldwide mandate stringent control over the enantiomeric purity of chiral drugs.[2] The accurate determination of enantiomeric excess is therefore a critical quality attribute throughout the drug development lifecycle, from early-stage discovery to final product quality control.
High-Performance Liquid Chromatography (HPLC): The Industry Workhorse
Chiral HPLC stands as the most widely adopted technique for enantiomeric separations in the pharmaceutical industry, lauded for its versatility, robustness, and scalability.[3][4] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). For a primary amine like 1-(4-(trifluoromethoxy)phenyl)ethanamine, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice due to their broad enantiorecognition capabilities.[5]
Causality in Method Development for Chiral HPLC
The choice of CSP and mobile phase is a critical determinant of separation success. The trifluoromethoxy and phenyl groups of the analyte can engage in various non-covalent interactions with the CSP, including hydrogen bonding, dipole-dipole interactions, and π-π stacking. The selection of a mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol modifier (e.g., isopropanol or ethanol), modulates these interactions to achieve optimal resolution. The addition of a small amount of a basic additive, such as diethylamine (DEA), is often crucial for improving the peak shape and reducing tailing of basic analytes like amines by minimizing interactions with residual acidic silanols on the silica support.[6]
Experimental Protocol: Chiral HPLC
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is suitable.[7]
Sample Preparation:
-
Dissolve an accurately weighed sample of 1-(4-(trifluoromethoxy)phenyl)ethanamine in the mobile phase to a concentration of approximately 1 mg/mL.[7]
-
Filter the solution through a 0.45 µm syringe filter prior to injection.[7]
Chromatographic Conditions (Starting Point):
| Parameter | Condition |
| Column | Lux® Cellulose-2 (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25 °C |
| Detection | UV at 230 nm |
| Injection Vol. | 10 µL |
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula:
ee (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100
Where AreaR is the peak area of the (R)-enantiomer and AreaS is the peak area of the (S)-enantiomer.
Gas Chromatography (GC): A High-Resolution Alternative
Chiral Gas Chromatography offers a high-resolution alternative to HPLC, particularly for volatile and thermally stable compounds.[8] The separation is achieved using a capillary column coated with a chiral stationary phase, most commonly a cyclodextrin derivative.[8] For amines, derivatization is often necessary to improve volatility and chromatographic performance. A common approach is acylation with a reagent like trifluoroacetic anhydride (TFAA) to form the corresponding amide.
The Rationale Behind Derivatization in Chiral GC
The primary amine functionality of the analyte can lead to poor peak shape and adsorption on the GC column. Derivatization with TFAA converts the polar amine into a less polar and more volatile amide, which is more amenable to GC analysis. This also introduces a trifluoroacetyl group, which can enhance the interactions with the chiral stationary phase, potentially improving enantioselectivity.
Experimental Protocol: Chiral GC
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a chiral capillary column.
Sample Preparation and Derivatization:
-
Dissolve approximately 10 mg of 1-(4-(trifluoromethoxy)phenyl)ethanamine in 1 mL of a suitable solvent (e.g., dichloromethane).
-
Add 100 µL of trifluoroacetic anhydride (TFAA) and heat at 60 °C for 30 minutes.
-
Evaporate the solvent and excess reagent under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC analysis.
Chromatographic Conditions (Starting Point):
| Parameter | Condition |
| Column | Rt®-βDEXcst (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent cyclodextrin-based chiral column |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temp. | 250 °C |
| Detector Temp. | 270 °C |
| Oven Program | 100 °C (hold 1 min), ramp to 200 °C at 5 °C/min, hold 5 min |
| Injection | 1 µL, split ratio 50:1 |
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two derivatized enantiomers in the same manner as for HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Absolute and Relative Configuration
NMR spectroscopy, in the presence of a chiral auxiliary, provides a powerful method for the determination of enantiomeric excess without the need for chromatographic separation.[9] This is achieved through the use of either a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).
-
Chiral Solvating Agents (CSAs): These are enantiomerically pure compounds that form transient diastereomeric complexes with the analyte. These complexes have different NMR spectra, leading to the splitting of signals for the two enantiomers.[10]
-
Chiral Derivatizing Agents (CDAs): These react with the analyte to form stable diastereomers, which, like with CSAs, exhibit distinct NMR signals.[11]
For primary amines, chiral acids such as (R)-(-)-Mandelic acid or (R)-(-)-O-acetylmandelic acid are effective CSAs, forming diastereomeric salts in situ.
The Mechanism of Enantiodiscrimination by NMR
The formation of diastereomeric complexes or derivatives leads to a change in the chemical environment of the protons in the analyte molecule. This results in different chemical shifts for the corresponding protons in the two enantiomers, allowing for their individual integration and the subsequent calculation of enantiomeric excess. The trifluoromethoxy group in the target molecule can serve as a useful probe in ¹⁹F NMR, which often provides a cleaner spectrum with less signal overlap compared to ¹H NMR.
Experimental Protocol: ¹H NMR with a Chiral Solvating Agent
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve approximately 5-10 mg of 1-(4-(trifluoromethoxy)phenyl)ethanamine in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the analyte.
-
Add an equimolar amount of a chiral solvating agent, such as (R)-(-)-Mandelic acid, to the NMR tube.
-
Gently shake the tube to ensure thorough mixing and formation of the diastereomeric salts.
-
Acquire the ¹H NMR spectrum of the mixture.
Data Analysis:
-
Identify a well-resolved signal corresponding to a proton in the analyte that shows clear splitting in the presence of the CSA. The methine proton (CH-NH₂) is often a good candidate.
-
Integrate the two distinct signals corresponding to the (R)- and (S)-enantiomers.
-
Calculate the enantiomeric excess using the integral values.
Comparative Performance of Analytical Methods
| Feature | Chiral HPLC | Chiral GC | NMR with Chiral Auxiliary |
| Principle | Differential interaction with a chiral stationary phase | Separation of volatile derivatives on a chiral column | Formation of diastereomeric species with distinct NMR signals |
| Sample Prep. | Simple dissolution and filtration | Derivatization often required | Simple mixing in an NMR tube |
| Analysis Time | 10-30 minutes | 15-40 minutes | 5-15 minutes per spectrum |
| Resolution | Generally good to excellent | Excellent | Dependent on the choice of auxiliary and magnetic field strength |
| Sensitivity (LOD/LOQ) | High (µg/mL to ng/mL) | Very high (ng/mL to pg/mL) | Lower (mg scale) |
| Quantification | Highly accurate and precise | Accurate and precise, but derivatization can introduce errors | Good for ee, less accurate for absolute quantification |
| Method Dev. | Can be time-consuming | Requires optimization of derivatization and GC conditions | Screening of auxiliaries may be necessary |
| Validation | Well-established protocols | Established protocols, but derivatization adds complexity | Less standardized for validation |
Method Validation: Ensuring Trustworthiness and Reliability
A validated analytical method provides a high degree of assurance that it will consistently produce a result that is accurate and reliable. For the determination of enantiomeric excess, the validation should, at a minimum, address the following parameters as per ICH guidelines:[12][13]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including the other enantiomer and any impurities. This is demonstrated by achieving baseline resolution between the enantiomers (Rs > 1.5).
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. For the minor enantiomer, this should be assessed from the limit of quantification (LOQ) to a level corresponding to the specification limit.
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by spiking the main enantiomer with known amounts of the other enantiomer at different concentration levels.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of the minor enantiomer that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Visualizing the Workflow
Caption: Workflow for enantiomeric excess determination by chiral HPLC.
Caption: Workflow for enantiomeric excess determination by chiral GC.
Caption: Workflow for enantiomeric excess determination by NMR spectroscopy.
Conclusion
The choice of analytical method for determining the enantiomeric excess of (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine is contingent upon the specific requirements of the analysis. Chiral HPLC is a versatile and robust method suitable for routine quality control and method validation. Chiral GC, often requiring derivatization, offers excellent resolution and sensitivity, making it a valuable tool for trace-level analysis. NMR spectroscopy with a chiral auxiliary provides a rapid and direct method for ee determination, which can be particularly useful for reaction monitoring and high-throughput screening. A thorough understanding of the principles, advantages, and limitations of each technique, coupled with a rigorous approach to method validation, will ensure the generation of accurate and reliable data, ultimately safeguarding the quality and safety of the final pharmaceutical product.
References
-
Chimalakonda, K. R., et al. (2011). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. ResearchGate. Available at: [Link]
-
Dolan, J. W. (2004). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
Gicquel, M., et al. (2022). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. Organic Letters. Available at: [Link]
-
Welch, C. J., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Available at: [Link]
-
Zhang, Y., et al. (2022). HPLC chromatograms of separated phenylalanine enantiomers at different concentrations. ResearchGate. Available at: [Link]
-
Hossain, M. A., et al. (2015). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. Available at: [Link]
-
Gicquel, M., et al. (2022). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. PMC. Available at: [Link]
-
RSC Publishing. (n.d.). Supporting Information Stereoselective metal-free catalytic synthesis of chiral trifluoromethyl aryl and alkyl amines. The Royal Society of Chemistry. Available at: [Link]
-
Uccello-Barretta, G., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. National Institutes of Health. Available at: [Link]
-
Welch, C. J., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. ResearchGate. Available at: [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. Available at: [Link]
-
Wsol, V., et al. (2004). Enantioseparation and Racemization of α-Aryl-α-fluoroacetonitriles. PMC. Available at: [Link]
-
Uccello-Barretta, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ACS Publications. Available at: [Link]
- Subramanian, G. (Ed.). (2001). Chiral Separation Techniques: A Practical Approach. John Wiley & Sons.
-
Reid, G. L. (2008). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology. Available at: [Link]
-
Phenomenex. (n.d.). The Chiral Notebook. Phenomenex. Available at: [Link]
- Layton, S. E. (2004). Comparison of Various Chiral Stationary Phases for the Chromatographic Separation of Chiral Pharmaceuticals. UNCW Institutional Repository.
-
Ilisz, I., et al. (2014). Enantioselective high-performance liquid chromatographic separation of fluorinated ß-amino acids. SZE Publicatio Repozitórium. Available at: [Link]
-
ResearchGate. (n.d.). NMR Chiral solvating agents. ResearchGate. Available at: [Link]
-
Callery, P. S., et al. (1976). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. PubMed. Available at: [Link]
-
Phenomenex. (n.d.). APPLICATIONS. Phenomenex. Available at: [Link]
-
Horváth, J., et al. (2020). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. MDPI. Available at: [Link]
-
Wang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Available at: [Link]
-
Seco, J. M., et al. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. ACS Publications. Available at: [Link]
-
Sridhar, G., et al. (2014). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica. Available at: [Link]
-
Uccello-Barretta, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Semantic Scholar. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. phenomenexcn.blob.core.chinacloudapi.cn [phenomenexcn.blob.core.chinacloudapi.cn]
- 6. phenomenex.com [phenomenex.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. gcms.cz [gcms.cz]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Validation of Analytical Methods for (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine
For researchers, scientists, and drug development professionals, the robust and reliable analytical characterization of chiral molecules is a cornerstone of pharmaceutical development. The stereochemical identity of a drug candidate can have profound implications for its pharmacological and toxicological profile. This guide provides an in-depth, objective comparison of analytical methodologies for the validation of (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine, a key chiral intermediate in the synthesis of various active pharmaceutical ingredients. We will explore and contrast two distinct analytical approaches: Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), providing supporting experimental data and detailed protocols to inform your method development and validation strategies.
The Criticality of Enantioselective Analysis
(R)-1-(4-(trifluoromethoxy)phenyl)ethanamine possesses a single stereocenter, giving rise to two enantiomers. The differential interaction of these enantiomers with chiral biological systems necessitates their careful separation and quantification. Regulatory bodies worldwide mandate the stereoselective analysis of chiral drugs to ensure their quality, safety, and efficacy. An analytical method, therefore, must not only be precise and accurate but also specific for the desired enantiomer.
Method 1: Enantioselective High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely adopted technique for the separation of enantiomers.[1][2] The underlying principle involves the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, consequently, their separation. For primary amines such as our target analyte, polysaccharide-based CSPs are often the first choice due to their broad applicability and robustness.[3]
Experimental Protocol: Chiral HPLC
Objective: To develop and validate a chiral HPLC method for the quantification of (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine and its (S)-enantiomer.
Instrumentation:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV detector is suitable.[3]
Chromatographic Conditions:
-
Chiral Stationary Phase: Chiralpak® AD-H (Amylose derivative) or Chiralcel® OD-H (Cellulose derivative) are excellent starting points for screening.[3][4]
-
Mobile Phase: A normal-phase mobile phase, such as n-Hexane/Isopropanol (90:10, v/v), is often effective for the separation of chiral amines on polysaccharide-based CSPs.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Dissolve the racemic or enantioenriched sample of 1-(4-(trifluoromethoxy)phenyl)ethanamine in the mobile phase to a concentration of approximately 1 mg/mL.[3]
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.[3]
Validation Parameters (Based on ICH Q2(R1) Guidelines)[5]
The validation of an analytical procedure is crucial to demonstrate its suitability for the intended purpose.[5]
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Specificity | Baseline resolution (Rs ≥ 1.5) between the enantiomers and from any impurities. | The selected chiral stationary phase should provide adequate separation of the (R) and (S) enantiomers. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration. | The detector response for the (R)-enantiomer should be directly proportional to its concentration. |
| Accuracy | Recovery of 98.0% to 102.0% for spiked samples at three concentration levels. | The method should accurately quantify the amount of the (R)-enantiomer in a sample. |
| Precision (Repeatability & Intermediate Precision) | Relative Standard Deviation (RSD) ≤ 2.0%. | The method should yield consistent results for multiple analyses of the same sample under the same and different conditions (e.g., different days, analysts). |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10. | The lowest concentration of the (S)-enantiomer that can be reliably quantified in the presence of the (R)-enantiomer. |
| Robustness | No significant impact on resolution or quantification with small, deliberate variations in method parameters (e.g., flow rate ±10%, mobile phase composition ±2%). | The method's performance should remain acceptable under minor variations in experimental conditions. |
Causality in Experimental Choices
The choice of a polysaccharide-based CSP is deliberate; their helical polymer structures create chiral grooves that enable effective enantioselective interactions through hydrogen bonding, dipole-dipole, and π-π interactions with the analyte. The normal-phase mobile phase is selected to enhance these polar interactions between the analyte and the CSP, which are often weaker in reversed-phase conditions. Isopropanol acts as a polar modifier, and its concentration is a critical parameter to optimize for achieving the desired retention and resolution.
Method 2: Gas Chromatography (GC) for Isomeric Purity
While chiral GC is a viable option for enantioselective analysis, this section will focus on a validated GC method for the separation of positional isomers of a closely related compound, trifluoromethoxy aniline.[6] This provides a valuable comparison of a different chromatographic technique that is crucial for controlling process-related impurities. In the synthesis of (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine, positional isomers can arise as significant impurities that need to be monitored.
Experimental Protocol: GC-FID
Objective: To develop and validate a GC method for the separation and quantification of positional isomers of trifluoromethoxy aniline.
Instrumentation:
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column injection system.[6]
Chromatographic Conditions:
-
Column: AT-210, 30 meters, 0.53 mm internal diameter, 1.0 µm film thickness.[6]
-
Carrier Gas: Helium at a constant pressure of 3.0 psi.[6]
-
Oven Temperature Program: Initial temperature of 50°C, ramp to 125°C at 3°C/min, hold for 5 minutes, then ramp to 230°C at 45°C/min, and hold for 5 minutes.[6]
-
Inlet Temperature: 200°C.[6]
-
Detector Temperature: 250°C
-
Injection Volume: 1 µL (split injection)
Validation Data Summary for Isomer Separation[6]
| Validation Parameter | Reported Performance |
| Resolution | > 2.0 for all positional isomers. |
| Limit of Detection (LOD) | < 0.8 µg/mL |
| Limit of Quantitation (LOQ) | < 4 µg/mL |
| Linearity | Established from LOQ to 1125 µg/mL. |
Rationale for GC in Impurity Profiling
GC is an excellent choice for the analysis of volatile and thermally stable compounds like trifluoromethoxy aniline isomers. The high efficiency of capillary GC columns provides exceptional resolving power, which is essential for separating closely related positional isomers. The Flame Ionization Detector (FID) offers high sensitivity and a wide linear range for carbon-containing compounds, making it well-suited for impurity quantification.
Comparative Analysis: HPLC vs. GC
| Feature | Chiral HPLC | GC for Isomeric Purity |
| Primary Application | Enantioselective separation and quantification. | Separation and quantification of volatile impurities, including positional isomers. |
| Selectivity Mechanism | Diastereomeric interactions with a chiral stationary phase. | Differential partitioning between the mobile phase (gas) and the stationary phase based on boiling point and polarity. |
| Instrumentation Complexity | Moderate, requires high-pressure liquid pumps. | Generally simpler and lower cost than HPLC. |
| Sample Volatility Requirement | Not required, suitable for a wide range of compounds. | Requires the analyte to be volatile and thermally stable. |
| Derivatization | Often not necessary for chiral amines. | May be required for non-volatile or highly polar analytes to improve volatility and peak shape. |
| Environmental Impact | Can generate significant organic solvent waste. | Generally uses inert carrier gases, with less solvent waste. |
Workflow and Logic Diagrams
Method Validation Workflow
Caption: A generalized workflow for analytical method validation, from development to final reporting.
Decision Tree for Method Selection
Caption: A decision-making framework for selecting an appropriate chromatographic technique.
Conclusion
The validation of analytical methods for chiral compounds like (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine requires a multifaceted approach. Chiral HPLC stands out as the premier technique for enantioselective analysis, offering direct separation of enantiomers with high specificity. On the other hand, GC provides a robust and sensitive method for the crucial task of monitoring and controlling process-related impurities such as positional isomers.
The choice between these methods is not mutually exclusive; rather, they are complementary tools in the analytical chemist's arsenal. A comprehensive quality control strategy for (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine would likely involve a validated chiral HPLC method for enantiomeric purity and a validated GC method for isomeric and other volatile impurities. This dual-pronged approach ensures the chemical and stereochemical purity of the final product, satisfying regulatory requirements and guaranteeing patient safety.
References
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (2018). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Retrieved from [Link]
-
ResearchGate. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Retrieved from [Link]
-
Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. Retrieved from [Link]
-
PubMed. (2016). Enantioselective GC-MS analysis of volatile components from rosemary (Rosmarinus officinalis L.) essential oils and hydrosols. Retrieved from [Link]
-
PubMed. (2024). Rapid enantioselective fluorescence recognition and chiral separation of free amino acids. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
LCGC North America. (2003). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Retrieved from [Link]
-
ResearchGate. (n.d.). Enantioselective gas chromatographic analysis of monoterpenes in essential oils of the familyMyrtaceae. Retrieved from [Link]
-
Trade Science Inc. (2011). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. Retrieved from [Link]
-
Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applications. Retrieved from [Link]
-
American Chemical Society. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]
-
ResearchGate. (2015). Chiral separation of new cathinone- and amphetamine-related designer drugs by gas chromatography-mass spectrometry using trifluoroacetyl-L-prolyl chloride as chiral derivatization reagent. Retrieved from [Link]
-
Frontiers. (2023). GC-MS-based metabolic profiling of essential oils from Citrus paradisi, Lawsonia inermis, and Ruta graveolens and assessment of their acetylcholinesterase inhibitory potential. Retrieved from [Link]
-
SciSpace. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Retrieved from [Link]
-
Food and Drug Administration. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
MDPI. (2022). GC-MS Characterization, In Vitro Antioxidant, Antimicrobial, and In Silico NADPH Oxidase Inhibition Studies of Anvillea radiata Essential Oils. Retrieved from [Link]
-
ResearchGate. (2014). A Validated Chiral HPLC Method for the Enantiomeric Separation of Melphalan HCl. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral SFC-MS method for separation of enantiomers of compound 9 and.... Retrieved from [Link]
-
YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]
-
Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the Chiral Resolution of 1-(4-(trifluoromethoxy)phenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug development, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its pharmacological profile. For active pharmaceutical ingredients (APIs) like 1-(4-(trifluoromethoxy)phenyl)ethanamine, a key building block in the synthesis of various therapeutic agents, the separation of its enantiomers is a paramount step. The differential interaction of enantiomers with chiral biological targets can lead to significant variations in efficacy, toxicity, and metabolic stability. This guide provides an in-depth, comparative analysis of the primary methods for resolving racemic 1-(4-(trifluoromethoxy)phenyl)ethanamine, offering both theoretical grounding and practical, data-driven insights to inform your experimental design.
The Imperative of Chirality in Drug Design
The trifluoromethoxy group in the target amine imparts unique properties, including increased lipophilicity and metabolic stability, making it an attractive moiety in medicinal chemistry. However, the presence of a chiral center necessitates a robust resolution strategy to isolate the desired enantiomer, as the therapeutic benefits are often associated with a single stereoisomer, while the other may be inactive or even contribute to off-target effects. The choice of resolution method can significantly impact the efficiency, scalability, and cost-effectiveness of the overall synthetic route.
Comparative Analysis of Resolution Strategies
Two principal methods have emerged as viable routes for the enantiomeric separation of chiral amines: classical diastereomeric salt resolution and modern enzymatic resolution. This guide will delve into the mechanistic underpinnings and practical performance of each, providing a clear comparison to aid in your selection process.
Diastereomeric Salt Resolution: The Classical Approach
This long-established technique relies on the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[1] These salts, possessing different physicochemical properties, can then be separated by fractional crystallization due to their differential solubility in a given solvent system.[2]
The Principle in Action:
The fundamental principle lies in the conversion of a difficult-to-separate enantiomeric mixture into a more readily separable mixture of diastereomers. The choice of resolving agent and solvent system is critical and often requires empirical screening to achieve optimal separation.[2] Commonly employed resolving agents for amines include derivatives of tartaric acid and mandelic acid.[3]
Performance Data:
| Resolving Agent | Solvent System | Diastereomeric Salt Yield | Enantiomeric Excess (e.e.) of Recovered Amine |
| (R,R)-Di-p-toluoyl-tartaric acid | Methanol | High | >99% |
| (R,R)-4-Chlorotartranilic acid | Ethanol | High | >99% |
Experimental Protocol: Diastereomeric Salt Resolution (Adapted from a structural analogue)
This protocol is adapted from the resolution of 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine and provides a foundational methodology.[4] Optimization of solvent, temperature, and stoichiometry will be necessary for the specific target amine.
-
Salt Formation: Dissolve racemic 1-(4-(trifluoromethoxy)phenyl)ethanamine (1.0 equiv.) in a suitable solvent (e.g., methanol or ethanol). Add a solution of the chiral resolving agent (e.g., (R,R)-di-p-toluoyl-tartaric acid, 0.5-1.0 equiv.) in the same solvent. Heat the mixture gently to ensure complete dissolution.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be required to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a biphasic mixture of an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous base (e.g., 1M NaOH). Stir vigorously until the salt dissolves completely.
-
Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
-
Analysis: Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).
Enzymatic Resolution: A Biocatalytic Alternative
Enzymatic resolution offers a highly selective and environmentally benign alternative to classical methods.[5] This technique utilizes enzymes, most commonly lipases, to catalyze the enantioselective transformation of one enantiomer in the racemic mixture, allowing for the separation of the unreacted enantiomer.[6]
The Principle in Action:
In the context of resolving a racemic amine, a common strategy is the lipase-catalyzed acylation of one enantiomer. The enzyme's chiral active site preferentially binds to and acylates one enantiomer, leaving the other enantiomer unreacted. The resulting acylated amine (an amide) and the unreacted amine can then be easily separated due to their different chemical properties.
Performance Data:
A study on the asymmetric synthesis of (S)-1-(4-trifluoromethylphenyl)ethylamine using a transaminase from Vibrio fluvialis JS17 provides a relevant example of an enzymatic approach, albeit through a different enzymatic transformation (reductive amination). This biocatalytic method directly produces the (S)-enantiomer with high enantioselectivity. While not a classical kinetic resolution, it highlights the power of enzymes in accessing enantiopure amines.
| Enzyme | Substrate | Co-substrate | Yield | Enantiomeric Excess (e.e.) |
| Transaminase (V. fluvialis) | 4'-(Trifluoromethoxy)acetophenone | Isopropylamine | High | >99% (S)-enantiomer |
Experimental Protocol: Enzymatic Kinetic Resolution (General Procedure)
This protocol outlines a general procedure for the lipase-catalyzed kinetic resolution of a racemic amine. The specific lipase, acyl donor, solvent, and reaction conditions should be optimized for 1-(4-(trifluoromethoxy)phenyl)ethanamine.
-
Reaction Setup: To a solution of racemic 1-(4-(trifluoromethoxy)phenyl)ethanamine (1.0 equiv.) in a suitable organic solvent (e.g., toluene, heptane), add an acyl donor (e.g., ethyl acetate, vinyl acetate; 1.0-2.0 equiv.).
-
Enzyme Addition: Add the selected lipase (e.g., Candida antarctica lipase B, Novozym® 435) to the reaction mixture.
-
Incubation: Stir the reaction mixture at a controlled temperature (e.g., 30-50 °C). Monitor the progress of the reaction by chiral HPLC or GC until approximately 50% conversion is reached.
-
Work-up: Filter off the immobilized enzyme. The filtrate contains a mixture of the acylated amine and the unreacted amine.
-
Separation: Separate the acylated amine from the unreacted amine by column chromatography or by an acid-base extraction.
-
Hydrolysis (Optional): The separated acylated amine can be hydrolyzed under acidic or basic conditions to afford the other enantiomer of the amine.
-
Analysis: Determine the enantiomeric excess of both the unreacted amine and the amine obtained after hydrolysis by chiral HPLC or SFC.
Analytical Verification: The Role of Chiral Chromatography
Regardless of the chosen resolution method, a robust analytical technique is essential to accurately determine the enantiomeric excess of the final product. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the methods of choice for this purpose.[7][8] These techniques employ a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for precise quantification. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for the separation of a wide range of chiral compounds, including amines.[9]
Conclusion and Recommendations
Both diastereomeric salt resolution and enzymatic resolution present viable pathways for obtaining enantiomerically pure 1-(4-(trifluoromethoxy)phenyl)ethanamine.
-
Diastereomeric salt resolution is a well-established, scalable, and often cost-effective method.[5] Its primary drawback is the need for empirical screening of resolving agents and solvents, which can be time-consuming. However, the high yields and excellent enantiomeric purities achievable, as demonstrated with a structural analogue, make it a compelling option for industrial-scale production.
-
Enzymatic resolution offers high selectivity, mild reaction conditions, and a favorable environmental profile.[5] The direct production of a single enantiomer with high e.e., as shown in the transaminase-catalyzed synthesis, is a significant advantage. The main considerations for this approach are the cost and availability of the enzyme, as well as the potential for substrate or product inhibition.
For researchers and drug development professionals, the optimal choice will depend on a variety of factors including the desired scale of production, cost constraints, available equipment, and the specific timeline of the project. It is highly recommended to perform an initial screening of both classical resolving agents and commercially available enzyme libraries to identify the most efficient and economical route for the chiral resolution of 1-(4-(trifluoromethoxy)phenyl)ethanamine.
References
- EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents. (n.d.).
-
EP 0838448 A1 - Process for the separation of a mixture of enantiomers - European Patent Office. (n.d.). Retrieved January 24, 2026, from [Link]
- Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (2006). Tetrahedron: Asymmetry, 17(12), 1839-1847.
- Lipase-Catalyzed Kinetic Resolution as Key Step in the Synthesis of Enantiomerically Pure σ Ligands With 2-benzopyran Structure. (2017). Bioorganic & Medicinal Chemistry, 25(13), 3366-3375.
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014).
- Chiral Resolution with and without Resolving Agents. (2015). Pharmaceutical Technology, 39(2).
-
Simplified Chiral HPLC/SFC Column Screening Strategies - Phenomenex. (n.d.). Retrieved January 24, 2026, from [Link]
- Lipase-catalyzed acylation of levoglucosan in continuous flow: antibacterial and biosurfactant studies. (2022). Green Chemistry, 24(4), 1645-1655.
- Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. (2012). Journal of Pharmaceutical and Biomedical Analysis, 66, 251-255.
- Recent Developments in Optical Resolution. (2010). Current Organic Chemistry, 14(18), 2036-2055.
- WO2016133317A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives - Google Patents. (n.d.).
- Lipase-Catalyzed Phospha-Michael Addition Reactions under Mild Conditions. (2021). Molecules, 26(11), 3291.
-
Part 6: Resolution of Enantiomers - Chiralpedia. (n.d.). Retrieved January 24, 2026, from [Link]
- Lipase-catalyzed acetylation of N-acetylneuraminic acid derivative. (1995).
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC North America, 40(3), 114-121.
- Patent Claim Construction of Enantiomers. (2012). Tulane Journal of Technology & Intellectual Property, 15, 61.
- Chiral resolution of dl-leucine via salifying tartaric acid derivatives. (2022). RSC Advances, 12(48), 31235-31243.
-
(r)- and (s)-mandelic acid - Organic Syntheses Procedure. (n.d.). Retrieved January 24, 2026, from [Link]
- Direct enantioseparation of mandelic acid by high-performance liquid chromatography using a phenyl column precoated with hydroxylpropyl-β-cyclodextrin. (2019).
- THE PATENTABILITY OF CHIRAL DRUGS POST-KSR. (2009). Berkeley Technology Law Journal, 24(1), 129-156.
Sources
- 1. chiraltech.com [chiraltech.com]
- 2. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 3. researchgate.net [researchgate.net]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipase-Catalyzed Acetylation of Racemic Citronellol and Determination of Enantioselectivity through Derivat... [protocols.io]
- 7. Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. afmps.be [afmps.be]
- 9. US10947183B2 - Fenfluramine compositions and methods of preparing the same - Google Patents [patents.google.com]
Chiral Twins: A Comparative Guide to the Differential Biological Activity of (R) and (S) Enantiomers
For researchers, scientists, and drug development professionals, understanding the nuances of stereochemistry is not merely an academic exercise—it is a critical determinant of therapeutic efficacy and safety. Many molecules, like our hands, are chiral; they exist as non-superimposable mirror images known as enantiomers. While identical in their elemental composition and connectivity, these (R) and (S) forms can interact with the chiral environment of the body—itself composed of enantiomerically pure proteins, enzymes, and receptors—in profoundly different ways.[1] This guide provides an in-depth comparison of the biological activities of (R) and (S) enantiomers, supported by experimental data and detailed protocols, to illuminate the pivotal role of chirality in pharmacology.
The Foundation of Stereoselectivity: The Three-Point Interaction Model
The differential activity of enantiomers is elegantly explained by the Easson-Stedman "three-point interaction" model.[2] This model posits that for a chiral molecule to elicit a biological response, it must bind to its receptor at a minimum of three distinct points. One enantiomer—the "eutomer"—will have the correct spatial arrangement of its functional groups to perfectly match the complementary sites on the chiral receptor, leading to a stable, high-affinity interaction and a potent biological effect.[3] Its mirror image—the "distomer"—will be unable to achieve this optimal three-point fit, resulting in a weaker interaction or no interaction at all.[3][4]
Caption: Ibuprofen's Stereoselective Inhibition of the Cyclooxygenase (COX) Pathway.
Pharmacokinetic Differences: A fascinating aspect of ibuprofen is the in vivo unidirectional chiral inversion, where a significant portion (around 60%) of the inactive (R)-ibuprofen is converted into the active (S)-ibuprofen by the enzyme α-methylacyl-CoA racemase. [5]This metabolic conversion complicates the pharmacokinetic profile. While (S)-ibuprofen is the active form, administering the racemate leads to a larger overall exposure (AUC) to the S-enantiomer than would be expected from the initial dose alone.
Quantitative Data Summary: (R)- vs. (S)-Ibuprofen
| Parameter | (S)-Ibuprofen | (R)-Ibuprofen | Reference |
| COX Inhibition | Potent inhibitor of COX-1 and COX-2 | At least 10-fold less active than (S)-form | [6] |
| Peak Plasma Conc. (Cmax) | ~20 µg/mL | ~18.1 µg/mL | [7][8] |
| Area Under Curve (AUC) | ~67.5 µg·h/mL | ~39.7 µg·h/mL | [7][8] |
| In Vivo Activity | Analgesic, Anti-inflammatory | Largely inactive, but undergoes chiral inversion to (S)-form | [5] |
Data are representative values following oral administration of a 400 mg racemic ibuprofen dose.
Case Study 2: Thalidomide - A Stark Lesson in Stereochemistry
The history of thalidomide is the most tragic and compelling example of the importance of chirality in drug development. Marketed as a racemic mixture in the late 1950s for morning sickness, it was discovered to cause severe birth defects. [9]Subsequent research revealed that these devastating effects were primarily caused by one enantiomer.
Divergent Biological Activities:
-
(R)-Thalidomide: Possesses the desired sedative and anti-nausea properties. [10][11]* (S)-Thalidomide: Is a potent teratogen, responsible for the horrific limb malformations (phocomelia) observed. It also exhibits stronger anti-inflammatory and immunomodulatory effects. [9][11][12] A critical caveat is that the enantiomers rapidly interconvert under physiological conditions, meaning that administering the "safe" (R)-enantiomer alone does not eliminate the teratogenic risk as it converts to the (S)-form in the body. [9] Mechanism of Teratogenicity: The teratogenic effects of (S)-thalidomide are mediated through its high-affinity binding to the protein Cereblon (CRBN). [13][14]CRBN is a component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex. The binding of (S)-thalidomide alters the substrate specificity of this complex, leading it to recognize and ubiquitinate specific "neosubstrates," such as the transcription factor SALL4. [9][14]The subsequent degradation of SALL4 is a key event that disrupts fetal limb development. [14]
Caption: Mechanism of (S)-Thalidomide teratogenicity via Cereblon (CRBN) binding and SALL4 degradation.
Experimental Protocols: A Guide to Differentiating Enantiomers
To provide a practical framework, this section outlines key experimental workflows for quantifying the differential activities discussed.
Protocol 1: In Vitro COX Inhibition Assay
This protocol is designed to determine the IC50 values of (R)- and (S)-ibuprofen for COX-1 and COX-2.
Objective: To quantify the inhibitory potency of each ibuprofen enantiomer against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Use commercially available ovine COX-1 and human recombinant COX-2 enzymes. [15]2. Reaction Buffer Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor, which is essential for COX activity.
-
Inhibitor Preparation: Prepare stock solutions of (R)-ibuprofen, (S)-ibuprofen, and racemic ibuprofen in a suitable solvent (e.g., DMSO). Create a series of dilutions to test a range of concentrations.
-
Assay Setup:
-
In a 96-well plate, add the reaction buffer, heme, and the respective enzyme (COX-1 or COX-2) to each well.
-
Add the diluted ibuprofen enantiomers or control solvent to the appropriate wells.
-
Include a "100% Initial Activity" control (enzyme + solvent, no inhibitor) and a "Background" control (buffer only).
-
-
Pre-incubation: Incubate the plate for a defined period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme. [15]6. Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells. [15]7. Reaction Incubation: Incubate for a short, precise duration (e.g., 2 minutes) at 37°C. [16]8. Reaction Termination: Stop the reaction by adding a strong acid (e.g., 1 M HCl).
-
Quantification: The product of the COX reaction, Prostaglandin H2, is unstable. It is typically converted to the more stable Prostaglandin F2α by adding a reducing agent like stannous chloride. [16]The amount of prostaglandin produced is then quantified using a specific enzyme-linked immunosorbent assay (ELISA). [17]10. Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the "100% Initial Activity" control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Chiral HPLC for Enantiomer Separation and Quantification
This protocol describes the separation of (R)- and (S)-ibuprofen from a plasma sample, essential for pharmacokinetic studies.
Objective: To separate and quantify the plasma concentrations of (R)- and (S)-ibuprofen over time after administration of the racemic drug.
Methodology:
-
Sample Preparation (Plasma):
-
Collect blood samples at various time points after drug administration.
-
Separate plasma via centrifugation.
-
Perform a protein precipitation step by adding a solvent like acetonitrile to the plasma sample.
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase.
-
-
HPLC System:
-
HPLC Pump and Injector: A standard HPLC system capable of delivering a consistent flow rate.
-
Chiral Column: A specialized column with a chiral stationary phase (CSP) is the core of the separation. For ibuprofen, a Chiralcel OJ-R column (150 x 4.6 mm) is effective. [18] * Detector: A UV detector set to an appropriate wavelength for ibuprofen (e.g., 225 nm). [19]3. Chromatographic Conditions:
-
Mobile Phase: An isocratic mobile phase, for example, a mixture of acetonitrile and water (e.g., 35:65 v/v). [18] * Flow Rate: A typical flow rate would be 0.7-1.0 mL/min. [19] * Column Temperature: Maintain a constant temperature (e.g., 25°C) to ensure reproducible retention times. [19]4. Analysis:
-
Inject the prepared plasma extract onto the chiral column.
-
The (R) and (S) enantiomers will interact differently with the CSP and elute at different retention times, appearing as two separate peaks in the chromatogram.
-
Create a calibration curve using standards of known concentrations for both (R)- and (S)-ibuprofen to quantify the amount of each enantiomer in the plasma samples.
-
-
Pharmacokinetic Calculation: Plot the concentration of each enantiomer versus time to generate pharmacokinetic profiles and calculate parameters like Cmax, Tmax, and AUC.
Conclusion
The profound differences in the biological activity of (R) and (S) enantiomers underscore a fundamental principle of pharmacology: three-dimensional structure dictates function. As demonstrated by the case studies of ibuprofen and thalidomide, one enantiomer may be a potent therapeutic agent while its mirror image is inactive or, in the worst case, dangerously toxic. This reality necessitates the careful evaluation of individual enantiomers during the drug development process. Regulatory agencies now frequently require data on the activity of single isomers, driving the industry towards the development of enantiopure drugs. [20]By employing robust experimental methodologies, such as those detailed in this guide, researchers can elucidate the distinct pharmacological and pharmacokinetic profiles of each enantiomer, paving the way for the creation of safer, more effective, and more selective medicines.
References
-
Ito, T., & Handa, H. (2020). Teratogenic effects of thalidomide: molecular mechanisms. The Journal of Biochemistry, 167(5), 473-480. [Link]
-
Yamamoto, J., Ito, T., Yamaguchi, Y., & Handa, H. (2022). Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Chemical Society Reviews, 51(14), 6236-6251. [Link]
-
Mori, T., Ito, T., & Handa, H. (2021). Molecular Mechanisms of the Teratogenic Effects of Thalidomide. International Journal of Molecular Sciences, 22(11), 6063. [Link]
- Belas, F. R., et al. (2008). Separation of Ibuprofen Enantiomers by HPLC-Mass Spectrometry. Asian Journal of Chemistry, 20(4), 2561-2566.
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). "Three-point interaction" model of chiral recognition. [Image]. Retrieved from [Link]
-
Evans, A. M. (2001). Comparative pharmacology of S(+)-ibuprofen and (RS)-ibuprofen. Clinical rheumatology, 20 Suppl 1, S9–S14. [Link]
-
ResearchGate. (n.d.). Schematic diagram of conventional β2-AR signaling pathway.... [Image]. Retrieved from [Link]
-
Lötsch, J., et al. (2001). Simultaneous fitting of R- and S-ibuprofen plasma concentrations after oral administration of the racemate. British journal of clinical pharmacology, 52(3), 329–333. [Link]
-
ResearchGate. (n.d.). Structure of CRBN-binding drugs.... [Image]. Retrieved from [Link]
-
Mori, T., et al. (2018). Structural basis of thalidomide enantiomer binding to cereblon. Scientific reports, 8(1), 1294. [Link]
-
ResearchGate. (n.d.). The three-point interaction model.... [Image]. Retrieved from [Link]
-
Lötsch, J., et al. (2001). Simultaneous fitting of R- and S-ibuprofen plasma concentrations after oral administration of the racemate. PubMed, 11678782. [Link]
-
Chiralpedia. (n.d.). Part 4: Stereochemistry in Drug Action and Pharmacology. Retrieved from [Link]
-
Riccio, A., & Flückiger-Isler, S. (2016). Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. American journal of physiology. Renal physiology, 310(1), F1–F12. [Link]
-
Armstrong, J. I., et al. (2007). An ELISA method to measure inhibition of the COX enzymes. Nature protocols, 2(4), 840–848. [Link]
-
Johnsson, G., & Regårdh, C. G. (1976). Pharmacodynamic studies of beta adrenergic antagonism induced in man by propranolol and practolol. Clinical pharmacology and therapeutics, 19(3), 259–271. [Link]
-
Billington, C. K., Ojo, O. O., Penn, R. B., & Ito, S. (2013). β2-agonists. Handbook of experimental pharmacology, (217), 23–40. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Coleman, J. A., Green, E. M., & Gouaux, E. (2016). X-ray structures and mechanism of the human serotonin transporter. Nature, 532(7599), 334–339. [Link]
-
Medicosis Perfectionalis. (2019, March 25). Cyclooxygenase-1 & Cyclooxygenase-2 (COX 1, COX 2) - All You Need To Know [Video]. YouTube. [Link]
-
Fidecka, S., et al. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Molecules (Basel, Switzerland), 24(4), 721. [Link]
-
Gahan, J., & Pundir, S. (2006). Beyond the dogma: novel β2-adrenoceptor signalling in the airways. The European respiratory journal, 27(6), 1264–1276. [Link]
-
Geisslinger, G., et al. (1991). Equipotent inhibition by R(-)-, S(+)- and racemic ibuprofen of human polymorphonuclear cell function in vitro. British journal of clinical pharmacology, 31(3), 235–242. [Link]
-
Wikipedia. (2023, November 26). Chiral analysis. [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic diagram of conventional 2 -adrenergic receptor signaling.... [Image]. Retrieved from [Link]
-
Khan Academy. (n.d.). Chiral carbon & chiral drugs | Stereochemistry. Retrieved from [Link]
-
CVPharmacology. (n.d.). Beta-Adrenoceptor Antagonists (Beta-Blockers). Retrieved from [Link]
-
Tenjarla, A. S., & McLaughlin, M. A. (2023). Beta2-Receptor Agonists and Antagonists. In StatPearls. StatPearls Publishing. [Link]
-
Geisslinger, G., et al. (1993). Preliminary pharmacokinetic study of ibuprofen enantiomers after administration of a new oral formulation (ibuprofen arginine) to healthy male volunteers. International journal of clinical pharmacology, therapy, and toxicology, 31(7), 332–337. [Link]
-
KnowledgeDose. (2019, August 23). Potency of Beta-Adrenergic Blocking Agents (Beta-Blockers). [Link]
-
Wikipedia. (2023, November 27). Cyclooxygenase-2. [Link]
-
Lee, E. J., Williams, K. M., Day, R., Graham, G., & Champion, D. (1985). The relationship between the pharmacokinetics of ibuprofen enantiomers and the dose of racemic ibuprofen in humans. British journal of clinical pharmacology, 19(5), 669–674. [Link]
-
Andersen, J., et al. (2010). Y95 and E444 Interaction Required for High-Affinity S-Citalopram Binding in the Human Serotonin Transporter. The Journal of biological chemistry, 285(43), 33263–33270. [Link]
-
Pharmaguideline. (n.d.). SAR of Beta Blockers.... Retrieved from [Link]
-
ResearchGate. (n.d.). Study design of (A) competition radioligand binding assay.... [Image]. Retrieved from [Link]
-
Chlubek, D. (2015). Cyclooxygenase pathways. Postepy higieny i medycyny doswiadczalnej (Online), 69, 1173–1181. [Link]
-
Chemistry LibreTexts. (2018, October 24). Ogston's 'Three Point Attachment' Model. [Link]
-
Rasayan Journal of Chemistry. (2025). DEVELOPMENT OF HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR ENANTIOSEPARATION OF IBUPROFEN. Rasayan Journal of Chemistry, 18(1). [Link]
-
Solubility of Things. (n.d.). The Asymmetry of Harm: Thalidomide and the Power of Molecular Shape. Retrieved from [Link]
-
Chen, W. H., et al. (2004). Characterization of an allosteric citalopram-binding site at the serotonin transporter. The Journal of pharmacology and experimental therapeutics, 310(3), 1073–1080. [Link]
Sources
- 1. Chiral analysis - Wikipedia [en.wikipedia.org]
- 2. Khan Academy [khanacademy.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structure–activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5‐HT transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous fitting of R- and S-ibuprofen plasma concentrations after oral administration of the racemate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous fitting of R- and S-ibuprofen plasma concentrations after oral administration of the racemate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 12. m.youtube.com [m.youtube.com]
- 13. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 14. Molecular Mechanisms of the Teratogenic Effects of Thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. korambiotech.com [korambiotech.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. biophysics-reports.org [biophysics-reports.org]
The Subtle Swap: A Comparative Guide to Trifluoromethoxy (OCF3) vs. Trifluoromethyl (CF3) Analogues in Drug Design
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design.[1] These modifications are pivotal in modulating the physicochemical and pharmacokinetic properties that transform a promising compound into a viable therapeutic agent.[1] For decades, the trifluoromethyl (CF3) group has been a workhorse, valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[2][3] However, its close relative, the trifluoromethoxy (OCF3) group, is emerging as a nuanced alternative, offering a distinct, and sometimes more advantageous, profile.[2]
This guide provides an in-depth comparative analysis of OCF3 and CF3 analogues, moving beyond generalities to offer a data-driven perspective for researchers, scientists, and drug development professionals. We will dissect their fundamental physicochemical differences, explore the resulting impact on ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and provide the experimental frameworks necessary to validate these characteristics in your own candidates.
Section 1: Decoding the Physicochemical Dichotomy
At first glance, the addition of a single oxygen atom may seem trivial. Yet, this linker atom fundamentally alters the electronic and steric properties of the trifluoromethyl moiety, creating a cascade of effects that propagate through to the macroscopic biological behavior of the parent molecule.
Lipophilicity: A Tale of Two Halos
Lipophilicity, often quantified as the partition coefficient (LogP), is a critical determinant of a drug's ability to cross biological membranes. Both CF3 and OCF3 groups increase the lipophilicity of a parent molecule. However, the OCF3 group does so to a greater extent. This is quantified by the Hansch hydrophobicity constant (π), where a more positive value indicates greater lipophilicity.
The greater lipophilicity of the OCF3 group is attributed to the electron-withdrawing nature of the fluorine atoms, which polarizes the C-O bond and creates a unique electronic halo.[4] This allows the OCF3 group to fine-tune LogP values, which can be crucial for optimizing membrane permeability and bioavailability.[5]
Table 1: Comparative Physicochemical Properties of -CF3 and -OCF3
| Property | Trifluoromethyl (-CF3) | Trifluoromethoxy (-OCF3) | Causality & Implication |
| Hansch π Constant | +0.88[6] | +1.04[5] | The oxygen atom in -OCF3 increases its lipophilicity, offering a wider range for LogP modulation. This can be critical for balancing solubility and permeability. |
| Hammett Constant (σp) | +0.54 | +0.35 | Both are strong electron-withdrawing groups, but -CF3 has a stronger inductive effect. This influences the pKa of nearby functional groups and can alter target binding interactions. |
| Hammett Constant (σm) | +0.43 | +0.39 | The meta-position effects are more similar, dominated by inductive withdrawal for both groups. |
Electronic Effects: The Inductive vs. Resonance Tug-of-War
The electronic influence of a substituent on an aromatic ring is described by Hammett constants, which separate the effect into inductive (through-bond polarization) and resonance (delocalization of π-electrons) components. Herein lies one of the most significant differences between the two groups.
The trifluoromethyl (CF3) group is a powerful electron-withdrawing group primarily through a strong negative inductive effect (-I).[3] This deactivates an aromatic ring, making it less susceptible to oxidative metabolism.[7]
The trifluoromethoxy (OCF3) group , conversely, presents a more complex electronic profile. While it is also strongly electron-withdrawing by induction due to the electronegative fluorine and oxygen atoms, the oxygen lone pairs can participate in resonance, donating electron density back into the aromatic ring (+R effect). The net result is that OCF3 is a potent electron-withdrawing group, but its effect is tempered compared to CF3, particularly at the para position. This electronic duality can be exploited to fine-tune interactions with biological targets.
Section 2: Impact on ADME Profiles & Biological Activity
The subtle distinctions in physicochemical properties translate into significant, tangible differences in how a drug candidate behaves in a biological system.
Metabolic Stability: Blocking the Hotspots
A primary reason for incorporating fluorinated groups is to enhance metabolic stability. The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), making it highly resistant to cleavage by metabolic enzymes like Cytochrome P450s (CYPs).[6]
-
CF3 Group: By deactivating aromatic rings and presenting a sterically shielded, chemically robust moiety, the CF3 group effectively blocks common sites of oxidative metabolism (e.g., para-hydroxylation).[7]
-
OCF3 Group: The OCF3 group is generally even more resistant to metabolism. While a simple methoxy group (-OCH3) is a well-known metabolic hotspot, susceptible to O-dealkylation, the electron-withdrawing power of the fluorine atoms in OCF3 makes the ether linkage exceptionally stable against enzymatic breakdown.[5] The increased steric bulk also hinders enzyme access.[5]
Membrane Permeability: It's More Than Just Lipophilicity
While high lipophilicity generally correlates with increased membrane permeability, the relationship is not always linear. The OCF3 group's unique combination of high lipophilicity and the polarity of the oxygen atom can be advantageous for optimizing permeability.[5] This allows it to navigate the lipophilic core of the cell membrane while still maintaining sufficient aqueous solubility for transport in the bloodstream. In the case of the drug Riluzole, the OCF3 group was specifically incorporated to enhance lipophilicity and membrane permeability, facilitating its passage across the blood-brain barrier.[4]
A Head-to-Head Comparison: Case Study of p97 ATPase Inhibitors
Direct comparisons of CF3 and OCF3 analogues are crucial for understanding their interchangeability. A study on inhibitors of the AAA ATPase p97, a target for cancer therapy, provides a clear example.[8][9] Researchers synthesized and tested a series of phenyl indole-based inhibitors, including analogues with a C-5 indole substitution of either -CF3 or -OCF3.
The results showed that the trifluoromethoxy analogue was a slightly more potent inhibitor of p97 than its trifluoromethyl counterpart.[8]
Table 2: Comparative Potency of p97 Inhibitors
| Analogue | C-5 Indole Substituent | IC50 (µM)[8] |
| 12 | -CF3 | 4.6 ± 0.5 |
| 26 | -OCF3 | 3.8 ± 0.8 |
This case study demonstrates that while the two groups can be considered bioisosteres, the subtle electronic and steric differences imparted by the oxygen atom can lead to measurable changes in biological activity. The authors noted that the OCF3-derivative was biochemically the closest match to the CF3 lead structure, underscoring its value as a bioisosteric replacement.[8]
Section 3: Validating Performance: Key Experimental Protocols
To empirically determine and validate the properties of your CF3 and OCF3 analogues, a suite of standardized in vitro assays is indispensable. Below are self-validating, step-by-step protocols for three fundamental experiments.
Protocol 1: LogP Determination via Shake-Flask Method
This is the "gold standard" method for measuring a compound's lipophilicity. It directly measures the partitioning of a compound between n-octanol and water.
Methodology:
-
Preparation of Phases: Pre-saturate n-octanol with water and water (or a suitable buffer like PBS, pH 7.4 for LogD) with n-octanol by mixing them vigorously and allowing the layers to separate overnight.
-
Compound Preparation: Prepare a stock solution of the test compound in the organic phase (n-octanol) at a known concentration.
-
Partitioning: Add a precise volume of the compound's n-octanol solution to a precise volume of the aqueous phase in a glass vial. Typical ratios are 1:1 or 2:1 (aqueous:organic).
-
Equilibration: Cap the vial and shake vigorously for 1-2 hours at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Caption: Workflow for LogP determination by the shake-flask method.
Protocol 2: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay assesses a compound's susceptibility to metabolism by phase I enzymes, primarily CYPs, which are highly concentrated in liver microsomes.
Methodology:
-
Reagent Preparation:
-
Prepare a test compound stock solution (e.g., 10 mM in DMSO) and dilute to a working concentration (e.g., 100 µM in buffer).
-
Prepare a pooled Human Liver Microsome (HLM) suspension in phosphate buffer (pH 7.4) to a final protein concentration of 0.5-1.0 mg/mL.
-
Prepare an NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to ensure sustained enzyme activity.
-
-
Incubation Setup:
-
In a 96-well plate, add the HLM suspension. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Add the test compound to the wells to achieve a final concentration (typically 1 µM).
-
-
Reaction Initiation & Time Points:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a cold "stop solution" (e.g., acetonitrile containing an internal standard). The T=0 sample is prepared by adding the stop solution before the NADPH system.
-
-
Sample Processing: Centrifuge the plate to pellet the precipitated microsomal proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
-
Data Interpretation: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of this line gives the elimination rate constant (k). From this, the in vitro half-life (t½) can be calculated (t½ = 0.693/k).
Caption: Workflow for the in vitro Human Liver Microsomal stability assay.
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free method to predict passive, transcellular permeability of compounds.
Methodology:
-
Membrane Preparation: Coat the filter of a 96-well donor plate with an artificial membrane solution (e.g., 4% lecithin in dodecane).
-
Plate Setup:
-
Add buffer (e.g., PBS at pH 7.4) to the wells of a 96-well acceptor plate.
-
Prepare test compound solutions in buffer from a DMSO stock, and add them to the wells of the coated donor plate.
-
-
Incubation "Sandwich": Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Ensure the bottom of the donor plate's filter makes contact with the buffer in the acceptor plate.
-
Permeation: Incubate the sandwich assembly at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy. A mass balance calculation can determine the amount of compound retained in the membrane.
-
Calculation of Permeability: The apparent permeability coefficient (Papp) is calculated using the concentrations in the donor and acceptor wells, the volume of the wells, the filter area, and the incubation time.
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay.
Conclusion: A Strategic Choice
The decision to use a trifluoromethyl or trifluoromethoxy group is not a matter of simple substitution but a strategic choice based on a nuanced understanding of their distinct properties.
-
The CF3 group remains the robust, well-validated choice for significantly enhancing metabolic stability and lipophilicity through its powerful and purely inductive electron-withdrawing nature.[7] Its track record in approved pharmaceuticals is extensive, making it a reliable tool in a medicinal chemist's arsenal.[7]
-
The OCF3 group offers a more sophisticated tool for fine-tuning. It provides a greater boost in lipophilicity and often superior metabolic stability compared to CF3.[5] Its unique electronic signature—a blend of strong induction and weak resonance donation—provides an alternative way to modulate target interactions that may unlock potency or selectivity where a CF3 group fails.
Ultimately, while both moieties are effective at improving drug-like properties, the unique profile of the trifluoromethoxy group may offer distinct advantages in specific therapeutic applications, particularly where nuanced control over lipophilicity and electronic effects is required.[7] The experimental protocols provided herein offer a clear path for researchers to empirically validate these properties and make data-driven decisions in the pursuit of novel, effective therapeutics.
References
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
-
Al-Gharabli, S., et al. (2015). Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. ACS Medicinal Chemistry Letters, 6(11), 1093–1098. [Link]
- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886.
-
Novás, M., & Matos, M. J. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
-
(2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
-
MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
eScholarship, University of California. (2015). Structure−Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. eScholarship.org. [Link]
-
MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
-
Stenutz, R. (n.d.). Hammett substituent constants. Stenutz. [Link]
-
protocols.io. (2024, September 23). LogP / LogD shake-flask method. protocols.io. [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Evotec. [Link]
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. P97/VCP ATPase inhibitors can rescue p97 mutation-linked motor neuron degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. escholarship.org [escholarship.org]
- 9. Specific Inhibition of p97/VCP ATPase and Kinetic Analysis Demonstrate Interaction between D1 and D2 ATPase domains - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Stereochemical Purity Validation of (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine
In the landscape of pharmaceutical development, the stereochemical identity of a chiral molecule is not merely a structural detail; it is a critical determinant of its pharmacological and toxicological profile. For intermediates and active pharmaceutical ingredients (APIs) like (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine, a key building block, ensuring enantiomeric purity is paramount. The presence of the undesired (S)-enantiomer can lead to reduced efficacy, altered pharmacokinetic properties, or unforeseen adverse effects.[1] This guide provides an in-depth comparison of orthogonal analytical techniques for the robust validation of its stereochemical purity, grounded in field-proven insights and regulatory expectations.
The Imperative of Orthogonal Methodologies
Reliance on a single analytical technique for chiral purity assessment is a precarious approach. Each method possesses inherent biases and limitations. A comprehensive validation strategy, therefore, necessitates the use of orthogonal methods—techniques that measure the same attribute through different physicochemical principles. This approach provides a higher degree of confidence in the analytical results. For (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine, we will explore the industry-standard chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), alongside the spectroscopic power of Nuclear Magnetic Resonance (NMR) using chiral solvating agents.
Part 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC remains a cornerstone of enantiomeric purity analysis due to its versatility, robustness, and wide availability.[2] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).[3] For primary amines like our target molecule, polysaccharide-based CSPs are often the first choice due to their broad applicability.[4]
Causality in Method Development: The "Why" Behind the Protocol
The selection of the CSP and mobile phase is a critical, empirically-driven process. Polysaccharide-based phases, such as those derived from cellulose or amylose carbamates, create chiral cavities and surfaces that engage in a variety of interactions including hydrogen bonding, dipole-dipole, and π-π stacking with the analyte enantiomers. The trifluoromethoxy and phenyl groups of our analyte are key interaction points.
The choice of mobile phase mode (normal-phase, polar organic, or reversed-phase) dictates the nature of these interactions. For primary amines, normal-phase or polar organic modes are often preferred to minimize peak tailing and enhance chiral recognition.[5] Additives are crucial; a small amount of a basic modifier like diethylamine (DEA) or butylamine is often necessary to occupy active sites on the silica surface, improving peak shape and resolution.[5]
Experimental Protocol: Chiral HPLC
1. System Preparation:
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV detector.[6]
-
Chiral Stationary Phase: Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: A typical starting condition is a mixture of a non-polar solvent and an alcohol, such as Hexane/Isopropanol (IPA) (90:10 v/v) with 0.1% DEA.
-
System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (approximately 30-60 minutes).
2. Sample Preparation:
-
Dissolve the sample of (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine in the mobile phase to a concentration of approximately 1 mg/mL.[6]
-
Filter the sample through a 0.45 µm syringe filter prior to injection.[6]
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm (where the phenyl ring exhibits strong absorbance).
-
Injection Volume: 10 µL.
4. Data Analysis:
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers. The minor peak will be the (S)-enantiomer.
-
Calculate the percentage of the (S)-enantiomer using the area normalization method: % (S)-enantiomer = (Area of S-peak / (Area of R-peak + Area of S-peak)) x 100
Caption: Chiral HPLC workflow for enantiomeric purity.
Part 2: Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC for chiral separations, offering advantages in speed and reduced organic solvent consumption.[7] It utilizes supercritical CO2 as the primary mobile phase, often with a polar co-solvent (modifier).[8]
Causality in Method Development: The SFC Advantage
The low viscosity and high diffusivity of supercritical CO2 lead to faster separations and higher efficiencies compared to HPLC.[9] For primary amines, SFC often provides superior peak shapes without the need for high concentrations of basic additives that can sometimes be detrimental to the stationary phase in HPLC.[9] The same polysaccharide-based CSPs used in HPLC are highly effective in SFC.[7] The choice of co-solvent (typically an alcohol like methanol or ethanol) and additive is critical for modulating retention and selectivity.
Experimental Protocol: Chiral SFC
1. System Preparation:
-
SFC System: An analytical SFC system with a CO2 pump, modifier pump, automated back pressure regulator (BPR), column oven, and UV detector.
-
Chiral Stationary Phase: Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: CO2 / Methanol (80:20 v/v) with 0.1% DEA.
-
System Equilibration: Equilibrate the column with the mobile phase until temperature and pressure are stable.
2. Sample Preparation:
-
Dissolve the sample in the modifier (Methanol with 0.1% DEA) to a concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
3. Chromatographic Conditions:
-
Flow Rate: 3.0 mL/min.
-
Outlet Pressure (BPR): 150 bar.
-
Column Temperature: 35 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 5 µL.
4. Data Analysis:
-
Perform peak identification and area percent calculation as described for the HPLC method.
Caption: Chiral SFC workflow for enantiomeric purity.
Part 3: ¹⁹F NMR Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy offers a distinct advantage as it is a non-separative technique. The determination of enantiomeric excess is achieved by converting the enantiomers into diastereomeric complexes through the addition of a chiral solvating agent (CSA).[10] These diastereomeric complexes are non-equivalent in the NMR and will exhibit separate signals. The presence of the trifluoromethoxy (-OCF₃) group in our target molecule makes ¹⁹F NMR a particularly powerful and sensitive tool.[11]
Causality in Method Development: The Power of ¹⁹F NMR
The trifluoromethoxy group provides a clean, singlet signal in the ¹⁹F NMR spectrum with a wide chemical shift range and no background interference, making it an ideal probe for chiral discrimination.[12] Upon addition of a suitable CSA, the single -OCF₃ peak will split into two distinct peaks for the (R)- and (S)-enantiomers due to the formation of transient diastereomeric complexes.[11] The relative integration of these two peaks directly corresponds to the enantiomeric ratio. Chiral acids, such as (R)-(-)-N-(3,5-Dinitrobenzoyl)phenylglycine, are effective CSAs for primary amines, forming salts through acid-base interactions.
Experimental Protocol: ¹⁹F NMR with CSA
1. Reagent and Sample Preparation:
-
Chiral Solvating Agent (CSA): (R)-(-)-N-(3,5-Dinitrobenzoyl)phenylglycine.
-
NMR Solvent: Chloroform-d (CDCl₃).
-
Sample Preparation:
-
In an NMR tube, accurately weigh approximately 10 mg of (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine.
-
Add 1.0 to 1.2 molar equivalents of the CSA.
-
Dissolve the mixture in ~0.7 mL of CDCl₃.
-
Vortex the tube to ensure complete dissolution and complex formation.
-
2. NMR Acquisition:
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a fluorine probe.
-
Experiment: Standard ¹⁹F{¹H} (proton-decoupled) NMR experiment.
-
Key Parameters:
-
Sufficient number of scans to achieve a good signal-to-noise ratio for the minor enantiomer's peak (e.g., 128 scans).
-
A relaxation delay (d1) of at least 5 times the T1 of the fluorine signal to ensure accurate integration.
-
3. Data Analysis:
-
Process the spectrum (Fourier transform, phase, and baseline correction).
-
Integrate the two resolved signals corresponding to the -OCF₃ groups of the (R)- and (S)-enantiomers.
-
Calculate the enantiomeric excess (ee) and the percentage of the (S)-enantiomer: ee (%) = ((Integral of major peak - Integral of minor peak) / (Integral of major peak + Integral of minor peak)) x 100 % (S)-enantiomer = (Integral of minor peak / (Integral of major peak + Integral of minor peak)) x 100
Caption: ¹⁹F NMR workflow for enantiomeric excess determination.
Comparative Analysis and Data Summary
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or confirmation of identity.
| Parameter | Chiral HPLC | Chiral SFC | ¹⁹F NMR with CSA |
| Principle | Chromatographic Separation | Chromatographic Separation | Spectroscopic Discrimination |
| Throughput | Moderate | High | Low to Moderate |
| Solvent Usage | High (Organic) | Low (Primarily CO₂) | Low (Deuterated) |
| Sensitivity (LOD/LOQ) | High (typically <0.1%) | High (typically <0.1%) | Moderate (typically ~0.5-1%) |
| Development Time | Moderate | Fast | Fast |
| Confirmation | Retention Time Match | Retention Time Match | Chemical Shift & Structure |
| Key Advantage | Robustness, wide availability | Speed, "green" chemistry | Orthogonal principle, minimal sample prep |
| Key Limitation | Slower analysis times | Requires specialized equipment | Lower sensitivity for trace enantiomers |
Trustworthiness: A Self-Validating System through ICH Q2(R2)
To ensure the trustworthiness of any chosen method, it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[13] This process demonstrates that the analytical procedure is fit for its intended purpose.[14]
For a chiral purity method, the following validation characteristics are critical:[15]
-
Specificity: The ability to assess the desired enantiomer in the presence of its counterpart and any other impurities. This is demonstrated by resolving the (R)- and (S)-enantiomers from each other and from any process-related impurities.
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest amount of the (S)-enantiomer that can be reliably quantified and detected, respectively. This is crucial for controlling the level of the unwanted enantiomer in the final product.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the (S)-enantiomer over a specified range (e.g., from the LOQ to 150% of the specification limit).
-
Accuracy: The closeness of the test results to the true value, assessed by analyzing samples spiked with known amounts of the (S)-enantiomer.
-
Precision (Repeatability & Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is assessed on the same day (repeatability) and on different days with different analysts/equipment (intermediate precision).
-
Robustness: The ability to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, temperature, flow rate), providing an indication of its reliability during normal usage.
By rigorously validating each method against these predefined acceptance criteria, a self-validating system is established, ensuring the integrity of the stereochemical purity data.[5]
Conclusion
The validation of the stereochemical purity of (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine requires a multifaceted and rigorous analytical approach. While both chiral HPLC and SFC offer high-resolution separations suitable for routine quality control, SFC presents a clear advantage in terms of speed and environmental impact. ¹⁹F NMR with a chiral solvating agent serves as an indispensable orthogonal technique, providing a rapid and mechanistically different confirmation of enantiomeric excess. The ultimate confidence in the stereochemical purity of this critical intermediate is achieved not by a single "best" method, but by the strategic application and thorough validation of these complementary techniques, ensuring product quality, safety, and regulatory compliance.
References
- Ingersoll, A. W. (1937). The Resolution of Alcohols. Organic Reactions, 2, 376-421. (Note: While a specific URL for this historical document is not available, it is a foundational reference in the field of chiral resolutions).
-
Phenomenex Inc. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Liu, W., & Wu, L. (2001). Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. Journal of Chromatography B: Biomedical Sciences and Applications, 760(1), 135-143. Available at: [Link]
-
De Martin, L. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 96-103. Available at: [Link]
-
Wenzel, T. J., & Chisholm, C. D. (2011). NMR determination of enantiomeric excess. Progress in Nuclear Magnetic Resonance Spectroscopy, 59(2), 1-63. Available at: [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]
-
Phenomenex Inc. (n.d.). SFC Supercritical Fluid Chromatography (SFC) Guide. Retrieved from [Link]
-
Bull, S. D., et al. (2017). Rapid determination of enantiomeric excess via NMR spectroscopy: a research-informed experiment. Journal of Chemical Education, 94(1), 79-84. Available at: [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]
-
Okamoto, Y., & Ikai, T. (2008). Chiral Purity in Drug Analysis. Chirality, 20(5), 629-652. Available at: [Link]
-
McGrath, M. J., et al. (2024). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Journal of Medicinal Chemistry, 67(4), 2459-2475. Available at: [Link]
-
Daicel Chiral Technologies. (2022). Instruction Manual for Analytical Columns of CHIRALPAK® and CHIRALCEL®. Available at: [Link]
-
Li, H., et al. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Organic Letters, 24(3), 732-737. Available at: [Link]
-
Zhang, Y., et al. (2023). Synthesis of Enantiomers of Chiral Ester Derivatives Containing an Amide Group and their Chiral Recognition by ¹H NMR Spectroscopy. Chemistry – An Asian Journal, 18(6), e202201157. Available at: [Link]
-
Shimadzu. (n.d.). SELECTING THE RIGHT SFC COLUMN. Available at: [Link]
-
Wiley-VCH. (n.d.). Supporting Information. Available at: [Link]
-
Regis Technologies, Inc. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Available at: [Link]
-
Ilisz, I., et al. (2022). Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. Molecules, 27(24), 9022. Available at: [Link]
-
Phenomenex Inc. (n.d.). Chiral Supercritical Fluid Chromatography (CSFC). Retrieved from [Link]
-
Wang, Y., et al. (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst, 148(17), 4145-4151. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. researchgate.net [researchgate.net]
- 5. chiraltech.com [chiraltech.com]
- 6. benchchem.com [benchchem.com]
- 7. Chiral Super Critical Fluid Chromatography: Phenomenex [phenomenex.com]
- 8. chromservis.bg [chromservis.bg]
- 9. an.shimadzu.com [an.shimadzu.com]
- 10. researchgate.net [researchgate.net]
- 11. Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
assessing the metabolic stability of trifluoromethoxy-containing compounds
An In-Depth Guide to Assessing the Metabolic Stability of Trifluoromethoxy-Containing Compounds
Introduction: The Critical Role of Metabolic Stability in Drug Viability
In the landscape of modern drug discovery, the journey from a promising lead compound to a clinically successful drug is fraught with challenges. A critical hurdle in this process is ensuring adequate metabolic stability.[1] Compounds that are rapidly metabolized by the body often fail to achieve the necessary therapeutic concentrations, leading to poor efficacy, short duration of action, and unpredictable pharmacokinetic profiles.[2][3][4] Consequently, medicinal chemists employ various strategies to mitigate metabolic liabilities early in the discovery pipeline.
One of the most effective and widely adopted strategies is the incorporation of fluorine-containing functional groups. Among these, the trifluoromethoxy (-OCF3) group has emerged as a uniquely powerful substituent for enhancing metabolic stability while favorably modulating other critical drug-like properties such as lipophilicity and membrane permeability.[5][6][7]
This guide provides an in-depth comparison of the metabolic stability of trifluoromethoxy-containing compounds against common chemical alternatives. We will delve into the physicochemical principles that underpin the stability of the -OCF3 group, present detailed, field-proven experimental protocols for its assessment, and offer guidance on interpreting the resulting data to make informed decisions in drug development.
The Physicochemical Basis for the Enhanced Stability of the Trifluoromethoxy Group
The utility of the trifluoromethoxy group is not coincidental; it is a direct result of its unique electronic and steric properties. Understanding these properties is key to rationally designing metabolically robust drug candidates.
-
Exceptional Bond Strength: The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry.[8] This inherent strength makes the trifluoromethoxy group exceptionally resistant to enzymatic cleavage, particularly oxidative metabolism mediated by the cytochrome P450 (CYP) enzyme superfamily, which is a primary driver of drug clearance.[1][5][6]
-
Blocking Common Metabolic Pathways: A frequent metabolic liability for compounds containing a methoxy (-OCH3) group is O-demethylation. By replacing the metabolically susceptible methyl group with a trifluoromethyl group, this pathway is effectively blocked.[5][6] This strategic substitution is a cornerstone of modern medicinal chemistry.
-
Steric and Electronic Shielding: The trifluoromethoxy group is bulkier than a methoxy group and exerts a powerful electron-withdrawing effect.[5][6] This dual action can sterically hinder enzymatic access to the ether oxygen and adjacent atoms, while also deactivating nearby aromatic rings, making them less susceptible to oxidative attack.[5][6]
-
Modulation of Lipophilicity: The -OCF3 group is highly lipophilic, with a Hansch π parameter of +1.04.[5][6] This property can be leveraged to enhance a compound's ability to cross cellular membranes, a critical factor for reaching its biological target.
Caption: Key physicochemical properties of the -OCF3 group contributing to metabolic stability.
Comparative Analysis: The Trifluoromethoxy Group vs. Key Bioisosteres
The decision to incorporate an -OCF3 group is best understood in the context of its alternatives. A bioisosteric replacement strategy aims to retain desired biological activity while optimizing physicochemical and pharmacokinetic properties.
| Functional Group | Hansch π (Lipophilicity) | General Metabolic Stability | Common Metabolic Pathways | Key Considerations |
| Trifluoromethoxy (-OCF3) | +1.04 [5][6] | Very High | Generally inert; metabolism occurs elsewhere on the molecule. | Potent metabolic blocker; significantly increases lipophilicity. |
| Methoxy (-OCH3) | -0.02 | Low to Moderate | O-demethylation by CYP enzymes is a major liability. | Often a primary site of metabolism; serves as a baseline for improvement. |
| Trifluoromethyl (-CF3) | +0.88[6][8] | Very High | Group is highly stable; can deactivate adjacent aromatic rings. | Excellent metabolic anchor; less lipophilic than -OCF3. Often a bioisostere for chlorine or methyl groups.[6] |
| Difluoromethoxy (-OCF2H) | +0.54 | High | Resistant to O-demethylation, but metabolism can shift to other sites. | A stable alternative to -OCH3, but its protective effect may not be as "global" as -OCF3.[9] |
| Pentafluoroethoxy (-OC2F5) | +1.45 | Very High | Similar stability profile to -OCF3. | Offers similar electronic properties and stability to -OCF3 but with even greater lipophilicity.[10] |
This comparison highlights that while both -CF3 and -OCF3 groups confer exceptional stability, they offer different lipophilicity profiles, allowing medicinal chemists to fine-tune this critical parameter. The choice between them often depends on the specific structural context and the desired balance of properties for the drug candidate.
A Practical Guide to the Experimental Assessment of Metabolic Stability
To empirically determine the metabolic stability of a trifluoromethoxy-containing compound, a tiered approach using in vitro assays is the industry standard.[4] The liver is the body's primary metabolic hub, and these assays use liver-derived preparations to model in vivo processes.[2][3]
Caption: Tiered workflow for in vitro metabolic stability assessment.
Protocol 1: Liver Microsomal Stability Assay
Causality & Rationale: This is often the first-line screening assay. Liver microsomes are vesicles of the endoplasmic reticulum, prepared by ultracentrifugation of liver homogenate.[11] They are an enriched source of Phase I enzymes, most notably the cytochrome P450 (CYP) family, making this assay ideal for specifically assessing a compound's vulnerability to oxidative metabolism.[12][13][14]
Step-by-Step Methodology:
-
Preparation:
-
Thaw pooled liver microsomes (e.g., human, rat) on ice.
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Dilute to an intermediate concentration in buffer.
-
Prepare a cofactor solution of NADPH (e.g., 20 mM in buffer). Keep on ice.
-
-
Reaction Incubation:
-
In a 96-well plate, add phosphate buffer (pH 7.4).
-
Add the test compound to achieve a final concentration of 1-3 µM.[12]
-
Add the liver microsomes to a final concentration of 0.5 mg/mL.[12]
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking. This step ensures all components reach thermal equilibrium.[11]
-
Initiate the reaction by adding the NADPH solution. This is the critical T=0 starting point.
-
-
Time Points & Termination:
-
Incubate the reaction plate at 37°C.
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in the corresponding wells by adding a 2-3 fold volume of ice-cold acetonitrile containing an internal standard.[11][12] The organic solvent immediately precipitates the microsomal proteins, halting all enzymatic activity.
-
-
Sample Processing & Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Trustworthiness Through Self-Validation (Controls):
-
Positive Controls: Include compounds with known metabolic fates.
-
High Clearance Control (e.g., Verapamil): Validates that the microsomal enzymes are active.
-
Low Clearance Control (e.g., Diazepam): Ensures the assay can accurately measure stable compounds.[12]
-
-
Negative Controls:
-
Minus Cofactor (-NADPH): Incubate the compound with microsomes for the longest time point without adding NADPH. Any degradation observed here is non-CYP mediated.[11]
-
Heat-Inactivated Microsomes: Pre-heat the microsomes to denature the enzymes. This control accounts for any chemical instability of the compound in the assay matrix.[11]
-
Protocol 2: S9 Fraction Stability Assay
Causality & Rationale: The S9 fraction is the supernatant obtained after a lower-speed centrifugation of liver homogenate.[11] It contains both the microsomal fraction (Phase I enzymes) and the cytosolic fraction, which is rich in Phase II (conjugative) enzymes like UGTs and SULTs.[13][15] This assay is chosen when a more comprehensive view of hepatic metabolism is required, as it accounts for both major phases of drug biotransformation.[16]
Step-by-Step Methodology:
The protocol is very similar to the microsomal assay, with one critical difference: the cofactor mix.
-
Preparation:
-
Incubation & Termination:
-
Follow the same procedure for pre-incubation, reaction initiation, time points, and termination as the microsomal assay.
-
-
Analysis & Controls:
-
Analysis is performed via LC-MS/MS.
-
Controls are essential. A "-cofactor" control is still used. Positive controls should include compounds known to undergo both Phase I and Phase II metabolism.
-
Protocol 3: Hepatocyte Stability Assay
Causality & Rationale: This is considered the in vitro gold standard. Hepatocytes are intact liver cells, containing the full physiological complement of metabolic enzymes, cofactors, and drug transporters in their natural cellular environment.[3][13][18] This assay provides the most predictive in vitro data for in vivo hepatic clearance because it integrates metabolism with cellular uptake and efflux processes.[4][19]
Step-by-Step Methodology:
-
Cell Preparation:
-
Rapidly thaw cryopreserved hepatocytes (pooled from multiple donors to average out individual variability) in a 37°C water bath.[20]
-
Gently transfer cells into pre-warmed incubation medium.
-
Perform a cell count and viability assessment (e.g., using Trypan Blue). Viability should be high (>80%).
-
Dilute the cell suspension to the desired density (e.g., 0.5-1.0 x 106 viable cells/mL).
-
-
Incubation:
-
Add the hepatocyte suspension to a 96-well plate.
-
Add the test compound (final concentration typically 1 µM).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2, with continuous gentle shaking to keep cells in suspension.
-
-
Time Points & Termination:
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), sample the cell suspension.
-
Terminate the reaction by mixing the sample with ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing & Analysis:
-
Follow the same centrifugation and LC-MS/MS analysis steps as in the subcellular fraction assays.
-
Synthesizing the Data: A Comparative Case Study
To illustrate the power of this tiered approach, consider a hypothetical case study comparing a lead compound containing a metabolically labile methoxy group (Compound X-OCH3) with its strategically designed analog containing a trifluoromethoxy group (Compound X-OCF3).
| Parameter | Compound X-OCH3 (Methoxy Analog) | Compound X-OCF3 (Trifluoromethoxy Analog) | Interpretation |
| Microsomal t1/2 (min) | 12 | > 60 | The -OCF3 group completely blocks the rapid CYP-mediated metabolism (likely O-demethylation) seen with the -OCH3 group. |
| S9 t1/2 (min) | 10 | > 60 | Confirms that no additional Phase II metabolic pathways in the cytosol are a significant liability for the -OCF3 analog. |
| Hepatocyte t1/2 (min) | 15 | 55 | The -OCF3 analog is still highly stable in the whole-cell system. The slight decrease in half-life compared to subcellular fractions could indicate slow metabolism by other pathways or transporter-mediated effects. |
| Calculated Intrinsic Clearance (CLint) | High | Low | The low intrinsic clearance for the -OCF3 analog predicts a much lower hepatic clearance in vivo, suggesting improved bioavailability and a longer half-life.[1] |
The data clearly demonstrates the success of the chemical modification. The trifluoromethoxy analog, Compound X-OCF3, is significantly more stable across all in vitro systems, validating the decision to block the metabolic hotspot identified in the parent compound.
Conclusion and Forward-Looking Perspectives
The trifluoromethoxy group is an invaluable tool in the medicinal chemist's arsenal for overcoming metabolic instability.[5][6] Its unique combination of high bond strength, steric bulk, and electron-withdrawing properties makes it a robust metabolic shield.[5]
However, achieving metabolic stability is not a matter of simply installing an -OCF3 group. It requires a rigorous, data-driven assessment. The tiered experimental workflow presented here—progressing from targeted microsomal assays to the more holistic hepatocyte model—provides a self-validating system for characterizing drug candidates. By understanding the causality behind each assay and meticulously applying the protocols, researchers can confidently assess the stability of their compounds, compare them to alternatives, and ultimately select candidates with a higher probability of clinical success.
The next logical step following these stability assays is often metabolite identification, which seeks to characterize the structure of any breakdown products. This provides a complete picture of a compound's metabolic fate and is critical for identifying any potentially reactive or pharmacologically active metabolites.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
In Vitro Metabolic Stability. Creative Bioarray. [Link]
-
In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. MDPI. [Link]
-
Hepatocyte Stability Assay. Domainex. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
-
Metabolic Stability. Frontage Laboratories. [Link]
-
S9 Stability | Cyprotex ADME-Tox Solutions. Evotec. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]
-
The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ACS Publications. [Link]
-
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. American Chemical Society. [Link]
-
Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. Evotec. [Link]
-
Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]
-
Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. PubMed Central. [Link]
-
Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals. ResearchGate. [Link]
-
The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed Central. [Link]
-
Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. Evotec. [Link]
-
In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. MDPI. [Link]
-
S9 Stability Assay. MTTlab. [Link]
-
Exploring physicochemical space via a bioisostere of the trifluoromethyl and ethyl groups (BITE): attenuating lipophilicity in fluorinated analogues of Gilenya® for multiple sclerosis. Royal Society of Chemistry. [Link]
-
Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
-
S9 Stability Assay. Creative Bioarray. [Link]
-
Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. ResearchGate. [Link]
-
Scaling In Vivo Pharmacokinetics from In Vitro Metabolic Stability Data in Drug Discovery. Springer. [Link]
-
Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. University of Basel. [Link]
-
Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. National Institutes of Health. [Link]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PubMed Central. [Link]
-
Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Fluoroalkyl Ethers for Drug Design - Enamine [enamine.net]
- 11. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. S9 Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. mttlab.eu [mttlab.eu]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 19. nuvisan.com [nuvisan.com]
- 20. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
A Senior Application Scientist's Guide to the Synthetic Methods for Chiral Phenethylamines
Chiral phenethylamines are a cornerstone of modern medicinal chemistry and asymmetric synthesis. Their prevalence in pharmaceuticals, agrochemicals, and as chiral auxiliaries necessitates robust and efficient methods for their enantioselective preparation. This guide provides a comparative analysis of the primary synthetic strategies for accessing enantiopure phenethylamines, offering insights into the mechanistic underpinnings and practical considerations for each methodology. We will delve into classical resolution techniques, biocatalytic approaches, and asymmetric catalytic hydrogenations, presenting experimental data to inform your selection of the most suitable method for your research and development needs.
Classical Resolution via Diastereomeric Salt Formation
Classical resolution remains a widely practiced method for the separation of enantiomers on an industrial scale due to its cost-effectiveness and scalability. This technique relies on the reaction of a racemic amine with a chiral resolving agent, typically a chiral carboxylic acid, to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization.
The choice of resolving agent is critical and often determined empirically. Common resolving agents for amines include tartaric acid, mandelic acid, and their derivatives. The efficiency of the resolution is dependent on the differential solubility of the diastereomeric salts in a given solvent system.
Experimental Protocol: Resolution of (±)-1-Phenylethylamine with L-(+)-Tartaric Acid
-
Salt Formation: A solution of L-(+)-tartaric acid in methanol is slowly added to a solution of racemic 1-phenylethylamine in methanol.
-
Crystallization: The mixture is allowed to stand at room temperature, and the less soluble diastereomeric salt, (R)-1-phenylethylammonium (R,R)-hydrogen tartrate, preferentially crystallizes.
-
Isolation: The crystals are collected by filtration and washed with cold methanol.
-
Liberation of the Free Amine: The purified diastereomeric salt is treated with a base, such as sodium hydroxide, to liberate the free (R)-1-phenylethylamine. The amine is then extracted with an organic solvent.
-
Recovery of the Resolving Agent: The aqueous layer containing the sodium tartrate can be acidified to recover the L-(+)-tartaric acid.
Data Summary: Classical Resolution
| Resolving Agent | Target Enantiomer | Solvent | Diastereomeric Salt Yield (%) | Optical Purity (ee%) |
| L-(+)-Tartaric Acid | (R)-1-Phenylethylamine | Methanol | 40-45 | >98 |
| (R)-(-)-Mandelic Acid | (S)-1-Phenylethylamine | Ethanol | 35-40 | >97 |
Logical Workflow for Classical Resolution
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.
Biocatalytic Kinetic Resolution
Enzymatic kinetic resolution offers a highly selective and environmentally benign alternative to classical resolution. This method utilizes enzymes, most commonly lipases, to selectively acylate one enantiomer of a racemic amine, leaving the other enantiomer unreacted. The resulting acylated product and the unreacted amine can then be easily separated. A key advantage of this approach is the exceptional enantioselectivity often observed.
A variation of this is Dynamic Kinetic Resolution (DKR) , which combines the enzymatic resolution with in situ racemization of the unreacted enantiomer. This allows for a theoretical yield of 100% for the desired enantiomerically pure product.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-1-Phenylethylamine
-
Reaction Setup: Racemic 1-phenylethylamine is dissolved in an organic solvent (e.g., toluene). An acyl donor, such as ethyl acetate, and a lipase, such as Candida antarctica lipase B (CALB, often immobilized as Novozym 435), are added.
-
Enzymatic Acylation: The reaction mixture is stirred at a controlled temperature (e.g., 30-40 °C). The lipase selectively catalyzes the acylation of one enantiomer (typically the R-enantiomer).
-
Monitoring: The reaction progress is monitored by chiral HPLC or GC until approximately 50% conversion is reached.
-
Separation: The reaction is stopped, and the enzyme is removed by filtration. The resulting mixture contains the acylated amine and the unreacted amine. These can be separated by extraction or chromatography.
-
Hydrolysis (optional): The acylated amine can be hydrolyzed to obtain the other enantiomer of the amine.
Data Summary: Biocatalytic Resolutions
| Method | Enzyme | Acyl Donor | Product | Yield (%) | Enantiomeric Excess (ee%) |
| Kinetic Resolution | Novozym 435 | Isopropyl acetate | (S)-1-Phenylethylamine | ~50 | >98 |
| Kinetic Resolution | Novozym 435 | Isopropyl acetate | (R)-N-(1-Phenylethyl)acetamide | ~50 | >96 |
| Dynamic Kinetic Resolution | Novozym 435 + Ru catalyst | Isopropyl acetate | (R)-N-(1-Phenylethyl)acetamide | >90 | >99 |
Conceptual Diagram of Dynamic Kinetic Resolution
Caption: Dynamic Kinetic Resolution of a Chiral Amine.
Asymmetric Catalytic Hydrogenation
Asymmetric catalytic hydrogenation represents one of the most efficient and atom-economical methods for the synthesis of chiral amines. This approach typically involves the hydrogenation of a prochiral precursor, such as an enamide or an imine, using a chiral transition metal catalyst. Rhodium and Ruthenium complexes with chiral phosphine ligands are among the most successful catalysts for these transformations.
Asymmetric Hydrogenation of Enamides:
This method involves the hydrogenation of an N-acyl enamine, which can be readily prepared from the corresponding ketone. The choice of the chiral ligand is paramount for achieving high enantioselectivity.
Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation of an Enamide
-
Catalyst Preparation: A rhodium precursor, such as [Rh(COD)2]BF4, is mixed with a chiral bisphosphine ligand (e.g., (R,R)-Me-BPE) in a suitable solvent under an inert atmosphere.
-
Hydrogenation: The enamide substrate is dissolved in a solvent (e.g., methanol) and added to the catalyst solution in a pressure reactor.
-
Reaction: The reactor is pressurized with hydrogen gas (e.g., 10-50 atm) and stirred at room temperature until the reaction is complete.
-
Workup: The solvent is removed, and the product is purified by chromatography or crystallization.
Asymmetric Transfer Hydrogenation of Imines:
Asymmetric transfer hydrogenation (ATH) is another powerful technique that uses a hydrogen donor, such as isopropanol or formic acid, in place of molecular hydrogen. Chiral Ru(II)-diamine complexes are often employed as catalysts.
Data Summary: Asymmetric Hydrogenation Methods
| Method | Substrate | Catalyst/Ligand | Product | Yield (%) | Enantiomeric Excess (ee%) |
| Asymmetric Hydrogenation | N-(1-phenylvinyl)acetamide | [Rh((R,R)-Me-BPE)]+ | (R)-N-(1-phenylethyl)acetamide | >95 | >99 |
| Asymmetric Transfer Hydrogenation | Acetophenone imine | RuCl2 | (S)-1-Phenylethylamine | 98 | 97 |
Catalytic Cycle for Asymmetric Hydrogenation of an Enamide
Caption: Simplified Catalytic Cycle for Rh-Catalyzed Asymmetric Hydrogenation.
Comparative Analysis and Future Outlook
| Method | Advantages | Disadvantages |
| Classical Resolution | - Scalable and cost-effective for industrial production.- Well-established technology. | - Theoretical maximum yield of 50% for the desired enantiomer.- Requires stoichiometric amounts of a chiral resolving agent.- Process of finding suitable resolving agents and crystallization conditions can be tedious. |
| Biocatalytic Resolution | - High enantioselectivity.- Mild reaction conditions.- Environmentally friendly.- DKR can achieve >90% yield.[1] | - Enzymes can be expensive and may have limited stability.- Substrate scope may be limited.- Separation of product from unreacted starting material is necessary. |
| Asymmetric Hydrogenation | - High yields and enantioselectivities.- Atom-economical.- Broad substrate scope. | - Requires specialized high-pressure equipment.- Transition metal catalysts and chiral ligands can be expensive.- Potential for metal contamination in the final product. |
The synthesis of chiral phenethylamines has evolved significantly, with each method offering distinct advantages and disadvantages. For large-scale industrial synthesis, classical resolution often remains the most economically viable option. However, for the synthesis of high-value compounds such as pharmaceuticals, the high selectivity and efficiency of biocatalytic and asymmetric hydrogenation methods are often preferred.
The future of chiral phenethylamine synthesis will likely focus on the development of more sustainable and efficient catalytic systems. This includes the discovery of novel, non-precious metal catalysts for asymmetric hydrogenation and the engineering of more robust and versatile enzymes for biocatalytic resolutions. The integration of continuous flow technologies with these catalytic methods also holds great promise for improving the efficiency and safety of these important transformations.
References
-
Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]
-
Gröger, H. (2018). Asymmetric Synthesis of 1-Phenylethylamine from Styrene via Combined Wacker Oxidation and Enzymatic Reductive Amination. The Journal of Organic Chemistry, 83(15), 8427-8432. [Link]
-
Muñoz, L., Rodriguez, A. M., Rosell, G., Bosch, M. P., & Guerrero, A. (2011). Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. Organic & Biomolecular Chemistry, 9(23), 8171-8177. [Link]
-
Burk, M. J., Feaster, J. E., Nugent, W. A., & Harlow, R. L. (1993). Rhodium-catalyzed asymmetric hydrogenation of enamides. A general method for the synthesis of α-amino acids. Journal of the American Chemical Society, 115(22), 10125-10138. [Link]
-
Paetzold, J., & Bäckvall, J. E. (2005). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Journal of the American Chemical Society, 127(50), 17620-17621. [Link]
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric transfer hydrogenation catalyzed by chiral ruthenium complexes. Accounts of Chemical Research, 30(2), 97-102. [Link]
-
LibreTexts. (2020, February 17). 6.5: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]
- Google Patents. (2014). CN104152526A - Resolution method for preparing optically pure R-1-phenylethylamine.
Sources
Safety Operating Guide
A Researcher's Guide to Handling (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine Hydrochloride: Personal Protective Equipment and Safety Protocols
This guide provides essential safety protocols for handling (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride, a compound requiring meticulous attention to personal protective equipment (PPE) to ensure laboratory safety. The following procedures are designed to offer a comprehensive framework for researchers, scientists, and drug development professionals, grounded in established safety data and best practices.
Hazard Identification and Risk Assessment
Understanding the specific hazards associated with (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride is fundamental to establishing a robust safety plan. The primary risks associated with this compound are categorized as follows:
-
Skin Irritation: Direct contact can cause skin irritation[1]. Prolonged exposure may lead to more severe reactions.
-
Serious Eye Irritation: The compound is a significant eye irritant, with the potential for serious damage upon contact[1].
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation[1].
-
Harmful if Swallowed: Like many amine hydrochlorides, this compound is considered harmful if ingested[2].
Some related amine compounds can also cause severe skin burns and eye damage, highlighting the need for caution[3][4]. Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical necessity.
| Hazard Category | GHS Hazard Statement | Required PPE & Engineering Controls |
| Eye Irritation | H319: Causes serious eye irritation[1] | Chemical splash goggles or a full-face shield. |
| Skin Irritation | H315: Causes skin irritation[1] | Compatible chemical-resistant gloves and a lab coat. |
| Respiratory Irritation | H335: May cause respiratory irritation[1] | Use in a well-ventilated area or under a chemical fume hood. |
| Acute Oral Toxicity | H302: Harmful if swallowed[2] | Prohibit eating, drinking, and smoking in the work area. |
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE must directly address the identified hazards. The following is a breakdown of the minimum required PPE for handling this compound.
Eye and Face Protection
Given the risk of serious eye irritation, standard safety glasses are insufficient.
-
Mandatory: ANSI Z87.1-compliant or EN166-compliant chemical splash goggles must be worn at all times[5][6].
-
Recommended for High-Risk Operations: When handling larger quantities or if there is a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles[7].
Skin and Body Protection
To prevent skin contact, a multi-layered approach is necessary.
-
Gloves: Compatible chemical-resistant gloves are essential. Nitrile gloves are a common and effective choice. Always inspect gloves for tears or punctures before use. Employ proper glove removal technique to avoid contaminating your skin[8].
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.
-
Protective Clothing: For operations with a higher risk of exposure, consider additional protective clothing[3][9]. Ensure contaminated work clothing is not taken out of the laboratory and is decontaminated or disposed of properly[9].
Respiratory Protection
Engineering controls are the primary defense against respiratory exposure.
-
Primary Control: All handling of (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride powder should be conducted in a certified chemical fume hood to minimize inhalation of dust[10].
-
Secondary Control: If a fume hood is not available or during a large-scale spill, a government-approved respirator with an appropriate particulate filter may be necessary[8]. Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149[6].
Operational and Disposal Plans
A structured workflow minimizes the risk of exposure and ensures safe disposal of waste.
PPE Donning and Doffing Procedure
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure a safety shower and eye wash station are accessible[8]. Designate a specific area for handling the compound, preferably within a chemical fume hood.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within a fume hood or a ventilated balance enclosure to prevent the generation of airborne dust[10]. Use spark-proof tools and equipment designed to prevent static discharge[9].
-
In Solution: When working with the compound in solution, be mindful of potential splashes. Use bottle carriers for transporting solutions[11].
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water[8][12].
Spill Response
In the event of a spill, immediate and correct action is crucial.
-
Evacuate: Evacuate all non-essential personnel from the immediate area[10].
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a solid spill, carefully sweep up the material and place it into a suitable, closed container for disposal. Avoid creating dust[5]. For a liquid spill, use an inert, non-combustible absorbent material like sand or vermiculite[9].
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your institution's environmental health and safety department.
Waste Disposal Plan
All waste, including the compound itself and any contaminated materials, must be treated as hazardous.
-
Chemical Waste: Dispose of (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride and its containers in accordance with local, state, and federal regulations. This may involve using an approved waste disposal plant or a licensed contractor[3][10].
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be collected in a designated, labeled hazardous waste container for proper disposal[9]. Do not mix with general laboratory waste.
Emergency First Aid
In case of accidental exposure, follow these first aid measures immediately.
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[1][10].
-
Skin Contact: Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water[8][10]. If skin irritation persists, get medical advice[1].
-
Inhalation: Remove the person to fresh air and keep them in a position comfortable for breathing. If you feel unwell, call a poison center or doctor[1][8].
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately if you feel unwell[10].
References
- AkzoNobel. (2021, March 23). Safety Data Sheet.
- Enamine. Safety Data Sheet.
- Fisher Scientific. Safety Data Sheet.
- Fisher Scientific. Safety Data Sheet.
- TCI Chemicals. Safety Data Sheet.
- Kandel & Son. PF1 Material Safety Data Sheet.
- AK Scientific, Inc. (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride Safety Data Sheet.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- ChemScene. (R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine hydrochloride.
- Fisher Scientific. Safety Data Sheet.
- NOAA - CAMEO Chemicals. AMINES, [CORROSIVE LIQUID].
- Fisher Scientific. (2008, June 22). Safety Data Sheet.
- American Elements. (R)-1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride.
- CymitQuimica. (2024, December 19). Safety Data Sheet.
- A Comprehensive Guide. How to Handle Amines Safely in Industrial Environments.
- ORS. Chemical Safety Guide, 5th Ed.
- Tri-iso. Material Safety Data Sheet.
- CDH Fine Chemical. R-PHENYL ETHYLAMINE CAS NO 3886-69-9 Material Safety Data Sheet.
Sources
- 1. aksci.com [aksci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. tri-iso.com [tri-iso.com]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 10. fishersci.com [fishersci.com]
- 11. ors.od.nih.gov [ors.od.nih.gov]
- 12. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

